Ammonium ferric citrate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
triazanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Fe.3H3N/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H3/q;;+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCITVHFNWJIDNA-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FeN3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive., Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferric ammonium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.8 at 20 °C/4 °C (solid) | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1185-57-5, 7050-19-3 | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, ammonium iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ammonium Ferric Citrate: A Technical Guide to Synthesis and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia (B1221849), and citric acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, food science, and materials science.[1] It exists in two primary forms: a brown variety and a green variety, which differ in their composition of iron, ammonia, and citric acid.[2] The brown form typically contains a higher percentage of iron (16.5-18.5%) compared to the green form (14.5-16.0%).[2] A key characteristic of ammonium ferric citrate is its high solubility in water, a property that distinguishes it from the sparingly soluble ferric citrate.[1] This technical guide provides an in-depth overview of the synthesis and structural analysis of this compound, offering detailed experimental protocols and a summary of key analytical findings.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of ferric hydroxide (B78521) with citric acid and subsequent neutralization with ammonia.[2] Another common approach utilizes the reaction of an iron salt with citric acid, followed by the addition of ammonia. The choice of reactants and reaction conditions can influence the composition and properties of the final product.
Experimental Protocols for Synthesis
Herein are detailed protocols for the synthesis of this compound, compiled from various sources.
Protocol 1: Synthesis from Ferric Hydroxide
This method involves the initial preparation of ferric hydroxide, which is then reacted with citric acid and ammonia.
-
Materials: Ferric chloride (FeCl₃) or ferric sulfate (B86663) (Fe₂(SO₄)₃), ammonium hydroxide (NH₄OH), citric acid (C₆H₈O₇), distilled water.
-
Procedure:
-
Prepare ferric hydroxide by reacting a solution of ferric chloride or ferric sulfate with ammonium hydroxide.
-
Thoroughly wash the precipitated ferric hydroxide with hot water to remove any soluble impurities.
-
Dissolve a specific amount of citric acid in water (e.g., 14 g in 100 mL of water) and heat the solution to 95°C.
-
Add the freshly prepared ferric hydroxide to the hot citric acid solution and stir for 1 hour.
-
Cool the resulting solution to 50°C and add an appropriate amount of aqueous ammonia.
-
Allow the solution to cool to room temperature.
-
Evaporate the supernatant to a paste-like consistency.
-
Dry the paste at a temperature between 60-80°C to obtain the final this compound product. A yield of 91% has been reported for this method.
-
Protocol 2: Synthesis from Iron Powder
This protocol utilizes iron powder as the starting material, which is first converted to ferrous citrate and then oxidized to ferric ammonium citrate.
-
Materials: Iron powder, citric acid, hydrogen peroxide (H₂O₂), ammonia (NH₃), distilled water.
-
Procedure:
-
Dissolve a specific weight of citric acid in water (e.g., 280g in 500mL) and heat to approximately 60°C.[3]
-
While stirring, add iron powder to the citric acid solution and slowly increase the temperature to 80°C.[3]
-
Maintain the reaction at 80°C for 3-6 hours to facilitate the formation of ferrous citrate.[4]
-
Cool the reaction mixture to 40°C and add hydrogen peroxide to oxidize the ferrous ions to ferric ions.[3]
-
Neutralize the solution with ammonia to a pH of 7 or slightly above.[3]
-
Filter the solution to remove any impurities.[3]
-
Concentrate the filtrate to a paste.[3]
-
Dry the paste in an oven at a temperature not exceeding 80°C to yield this compound.[3]
-
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Structural Analysis
The complex and somewhat variable nature of this compound necessitates a multi-faceted approach to its structural analysis. Various analytical techniques are employed to elucidate its composition, crystal structure, and functional groups.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies have shown that the major component of both brown and green this compound is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻.[5]
-
Experimental Protocol:
-
Single crystals of a suitable salt of the this compound complex are grown.
-
A selected crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector.
-
The diffraction data is processed to determine the electron density map and, subsequently, the atomic positions within the crystal lattice.
-
-
Key Findings:
-
The structure consists of a trinuclear iron core bridged by alkoxide oxygen atoms from the citrate ligands.[5]
-
The Fe-Fe distances within the dinuclear subunit of the complex are approximately 3.122 Å.[5]
-
The distances between the third iron atom and the other two are approximately 3.528 Å and 3.455 Å.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides information about the coordination of the citrate and ammonium ions to the ferric ion.
-
Experimental Protocol:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Key Findings:
-
The spectrum typically shows a broad absorption band in the region of 3500-3000 cm⁻¹, corresponding to the O-H stretching vibrations of water and the N-H stretching of the ammonium ion.
-
Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are observed, indicating their coordination to the iron center.
-
The absence of the characteristic carbonyl (C=O) peak of free citric acid confirms the deprotonation of the carboxylic acid groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed for the quantitative analysis of this compound, particularly for determining the iron content. The technique is based on the absorption of ultraviolet or visible light by the complex in solution.
-
Experimental Protocol:
-
A standard solution of this compound with a known concentration is prepared.
-
A series of dilutions are made to create a calibration curve.
-
The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax).
-
The concentration of iron in the sample is determined by comparing its absorbance to the calibration curve.
-
-
Key Findings:
-
The UV-Vis spectrum of this compound in an aqueous solution typically exhibits a broad absorption band in the UV region.
-
The absorbance is directly proportional to the concentration of the ferric citrate complex, following the Beer-Lambert law.
-
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of this compound.
-
Experimental Protocol (TGA):
-
A small, accurately weighed sample of this compound is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen).[6]
-
The change in mass of the sample is recorded as a function of temperature.
-
-
Key Findings:
-
The decomposition of this compound is a multi-step process.[7]
-
An initial weight loss is typically observed due to the loss of water of hydration. For (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, a weight loss of 13.2% is observed between 32.9 – 144.8 °C, corresponding to the removal of two water molecules.[7]
-
Further decomposition at higher temperatures involves the loss of ammonia and the breakdown of the citrate ligand.[6]
-
Interrelation of Analytical Techniques
The following diagram illustrates how different analytical techniques contribute to the comprehensive structural analysis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the composition and structural analysis of this compound.
Table 1: Composition of Brown and Green this compound
| Component | Brown Form | Green Form |
| Iron (Fe) | 16.5% - 18.5% | 14.5% - 16.0% |
| Ammonia (NH₃) | ~9% | ~7.5% |
| Citric Acid | ~65% | ~75% |
| Data sourced from PubChem and ChemicalBook.[2] |
Table 2: Selected Crystallographic Data for the [Fe₃(cit)₄H]⁶⁻ Complex
| Parameter | Value (Å) |
| Fe-Fe distance (dinuclear subunit) | 3.122 |
| Fe-Fe distances (to third Fe) | 3.528, 3.455 |
| Data sourced from a study on the structure of ferric ammonium citrate.[5] |
Table 3: Thermal Decomposition Data for (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O
| Temperature Range (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Associated Process |
| 32.9 - 144.8 | 69 | 13.2 | Dehydration (loss of 2 H₂O) |
| Data sourced from a study on the thermal decomposition of an ammonium iron citrate complex.[7] |
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. The detailed experimental protocols for synthesis offer practical guidance for researchers. The discussion of various analytical techniques, including X-ray crystallography, FTIR and UV-Vis spectroscopy, and thermal analysis, highlights the multifaceted approach required for a thorough characterization of this complex compound. The summarized quantitative data provides a valuable reference for scientists and professionals working with this compound in various applications, from pharmaceutical formulations to food additives. Further research can continue to explore the intricate structure-property relationships of this versatile iron complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101704738B - Production method of this compound - Google Patents [patents.google.com]
- 5. This compound(1185-57-5) IR2 spectrum [chemicalbook.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. aensiweb.com [aensiweb.com]
A Technical Guide to the Physicochemical Properties of Ammonium Ferric Citrate for Material Science
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a material of significant interest in various scientific and industrial fields.[1] Its unique properties make it a versatile precursor in the synthesis of advanced materials, particularly iron-based nanoparticles, and a valuable component in pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ammonium ferric citrate, detailed experimental protocols for its characterization, and its applications in material science.
Core Physicochemical Properties
This compound is not a single, strictly defined compound but rather a complex mixture whose exact composition can vary.[2][3][4] It is commonly available in two forms: a brown (reddish-brown or garnet-red) variety and a green variety.[2][3][4][5] The brown form generally has a higher iron content (16.5-18.5%) compared to the green form (14.5-16%).[3][4][5] Both forms are highly soluble in water, a property that distinguishes them from the poorly soluble ferric citrate, but are practically insoluble in alcohol.[3][6][7]
| Property | Brown Form | Green Form | References |
| Appearance | Yellowish-brown to red solid, granules, or powder | Deliquescent green solid, scales, or powder | [2][3][4][7] |
| Molecular Formula | Variable, approximately C₆H₁₁FeNO₇ | Variable, approximately C₆H₁₁FeNO₇ | [2][7] |
| Molecular Weight | Approximately 265.00 g/mol | Approximately 265.00 g/mol | [2][3][7] |
| Iron (Fe) Content | 16.5% - 18.5% | 14.5% - 16.0% | [3][4][5] |
| Ammonia (NH₃) Content | ~9% | ~7.5% | [3][4][5] |
| Hydrated Citric Acid Content | ~65% | ~75% | [3][4][5] |
| Solubility in Water | Very soluble (1200 g/L at 20 °C) | Very soluble | [5][6][8] |
| pH of Aqueous Solution | 5.0 - 8.0 | < 7.0 | [4][5] |
| Melting Point | Decomposes at >193 °C | Decomposes | [5] |
| Density | ~1.8 g/cm³ at 20 °C | Not specified | [3][9] |
Experimental Protocols for Characterization
The characterization of this compound and the materials derived from it involves a suite of analytical techniques to determine its structure, composition, and physical properties.
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition profile of this compound.
-
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Decomposition of this compound typically shows a multi-step process, starting with dehydration at temperatures between 32.9 and 144.8 °C, followed by the decomposition of the organic citrate component at higher temperatures.[10] The final residue at high temperatures is typically iron oxide.
-
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases present in a material.
-
Objective: To determine the crystal structure of this compound or the resulting iron oxide nanoparticles after thermal decomposition.
-
Methodology:
-
A powdered sample is uniformly spread on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline material.[11] This pattern can be compared to standard diffraction databases to identify the phases present. For iron oxide nanoparticles synthesized from this compound, XRD can confirm the formation of phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Objective: To confirm the presence of citrate and ammonium groups and to study the binding of citrate to the iron center.
-
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is irradiated with a broad range of infrared light.
-
The absorbance of light at different wavenumbers is measured, resulting in an FTIR spectrum.
-
Characteristic peaks in the spectrum correspond to the vibrational modes of specific functional groups, allowing for the identification of the citrate ligand and its coordination to the iron.
-
Material Science Applications: Synthesis of Iron Oxide Nanoparticles
This compound is a widely used precursor for the synthesis of iron oxide nanoparticles (IONPs) due to the citrate ion acting as a capping agent, which helps control the size and stability of the nanoparticles.[11]
Hydrothermal Synthesis of Iron Oxide Nanoparticles
A common method for producing IONPs from this compound is the hydrothermal method.
-
Objective: To synthesize crystalline iron oxide nanoparticles with controlled size.
-
Methodology:
-
An aqueous solution of this compound is prepared.
-
The solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-200 °C) for a defined period.
-
During the hydrothermal treatment, the this compound decomposes, and iron oxide nanoparticles nucleate and grow.
-
After cooling, the resulting nanoparticles are collected by centrifugation or magnetic separation, washed, and dried.
-
The size and phase of the resulting nanoparticles (typically magnetite or maghemite) can be controlled by adjusting the reaction temperature, time, and precursor concentration.[12]
-
Visualizations
Logical Workflow for Nanoparticle Synthesis
Caption: A simplified workflow for the synthesis of iron oxide nanoparticles from this compound.
Characterization Pathway
Caption: A logical flow for the characterization of iron oxide nanoparticles.
References
- 1. fao.org [fao.org]
- 2. wbcil.com [wbcil.com]
- 3. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1185-57-5 [chemicalbook.com]
- 5. This compound CAS#: 1185-57-5 [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. You are being redirected... [bio-world.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. aensiweb.com [aensiweb.com]
- 11. Ferric Ammonium Citrate|High-Purity Reagent [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Properties of Brown and Green Ammonium Ferric Citrate for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ferric citrate (B86180) (AFC) is a complex salt of iron, ammonia (B1221849), and citric acid that exists in two primary forms: brown and green. While both are utilized in various applications, including as iron supplements in pharmaceuticals and as a light-sensitive agent in cyanotype photography, their distinct chemical compositions lead to differences in their physicochemical properties, including their spectral characteristics. This in-depth technical guide provides a comparative analysis of brown and green ammonium ferric citrate, focusing on their chemical composition and proposing a detailed experimental protocol for the determination and comparison of their spectral properties.
Comparative Chemical Composition
The fundamental differences between brown and green this compound lie in the relative proportions of their main constituents: iron (Fe), ammonia (NH₃), and citric acid. These compositional variations are a direct result of the stoichiometry of the reactants used during their synthesis. The brown form is generally characterized by a higher iron content and a lower citric acid content compared to the green form. A summary of the typical compositions is presented in Table 1.
Table 1: Comparative Composition of Brown and Green this compound
| Constituent | Brown this compound | Green this compound |
| Iron (Fe) Content | 16.5% - 18.5%[1] | 14.5% - 16.0%[1] |
| Ammonia (NH₃) Content | Approximately 9%[1] | Approximately 7.5%[1] |
| Citric Acid Content | Approximately 65%[1] | Approximately 75%[1] |
| Appearance | Reddish-brown or garnet-red scales/granules or a brownish-yellowish powder[2] | Thin, transparent green scales, granules, or powder[2] |
| Solubility | Very soluble in water; insoluble in ethanol[2] | Very soluble in water; insoluble in ethanol[2] |
| Light Sensitivity | Reduced to the ferrous salt by light[3] | More readily reduced to the ferrous salt by light compared to the brown form[4] |
Spectral Properties: A Review of the Literature
While the distinct colors of brown and green this compound suggest differences in their visible light absorption, specific quantitative spectral data, such as absorption maxima (λmax) and molar absorptivity (ε), are not extensively reported in publicly available literature for these two specific forms under standardized conditions.
Studies on the UV-Vis spectroscopy of iron(III)-citrate complexes reveal that their spectral properties are highly sensitive to the pH of the solution and the molar ratio of citrate to iron. The absorption spectra of iron(III)-citrate solutions show isosbestic points that shift with varying pH, indicating the presence of different complex species in equilibrium. For instance, in acidic conditions (pH 2.12 to 3.73), an isosbestic point has been observed around 350 nm for iron(III)/citric acid complexes.
Given the compositional differences between the brown and green forms, it is expected that their aqueous solutions will exhibit distinct spectral profiles. The higher iron-to-citrate ratio in the brown form may lead to the formation of different dominant iron-citrate complex species compared to the green form at the same concentration and pH, which would be reflected in their respective UV-Vis spectra.
Proposed Experimental Protocol for Comparative Spectral Analysis
To provide a definitive comparison of the spectral properties of brown and green this compound, the following detailed experimental protocol is proposed. This protocol is designed to ensure accurate and reproducible results for researchers in a laboratory setting.
Materials and Equipment
-
Brown this compound (Reagent Grade)
-
Green this compound (Reagent Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks (Class A, various sizes)
-
Pipettes (Class A, various sizes)
-
Analytical balance (± 0.0001 g)
-
pH meter
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Preparation of Stock Solutions
-
Brown AFC Stock Solution (e.g., 1 mg/mL): Accurately weigh 100.0 mg of brown this compound and transfer it to a 100 mL volumetric flask. Dissolve the solid in approximately 80 mL of deionized water. Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.
-
Green AFC Stock Solution (e.g., 1 mg/mL): Repeat the same procedure as for the brown form, using 100.0 mg of green this compound.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions for each form (brown and green) by serial dilution of the stock solutions. A recommended concentration range for initial analysis would be from 10 µg/mL to 100 µg/mL.
UV-Vis Spectrophotometric Analysis
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range for scanning from 200 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline correction.
-
Spectral Scans:
-
Rinse a sample cuvette with one of the working standard solutions of brown this compound and then fill it.
-
Place the sample cuvette in the sample beam path and record the absorption spectrum from 200 nm to 800 nm.
-
Repeat this procedure for all prepared working standard solutions of both brown and green this compound.
-
-
Determination of Absorption Maxima (λmax): Analyze the recorded spectra to identify the wavelength(s) of maximum absorbance for both the brown and green forms.
-
Quantitative Analysis at λmax: Set the spectrophotometer to measure the absorbance at the determined λmax for each form. Measure the absorbance of all working standard solutions for both brown and green AFC at their respective λmax.
Data Analysis
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity for both brown and green this compound at their respective λmax. The molar concentration can be calculated from the mass concentration and the approximate molecular weight (which can be estimated based on the chemical composition).
-
Comparative Analysis: Compare the λmax values and molar absorptivity of the brown and green forms.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the proposed experimental workflow for the comparative spectral analysis of brown and green this compound.
Caption: Experimental workflow for the comparative spectral analysis of brown and green this compound.
Signaling Pathways and Logical Relationships in Drug Development
In the context of drug development, particularly for iron supplement formulations, understanding the properties of the iron source is critical. The choice between brown and green this compound can impact formulation stability, bioavailability, and patient compliance. The following diagram illustrates a simplified logical relationship concerning the selection of AFC in drug development.
Caption: Logical relationships in selecting AFC for iron supplement drug development.
Conclusion
References
The Core Mechanism of Ammonium Ferric Citrate as an Iron Donor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a widely utilized iron supplement for the treatment and prevention of iron-deficiency anemia.[1][2] Its efficacy stems from the unique role of the citrate ligand, which enhances the solubility and bioavailability of ferric iron.[3][4] This technical guide delineates the mechanism of action of ammonium ferric citrate as an iron donor, covering its dissolution and speciation in the gastrointestinal tract, the critical step of ferric to ferrous iron reduction, and the subsequent cellular uptake and metabolic pathways. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers and professionals in drug development.
Physicochemical Properties and Dissolution
This compound is a water-soluble coordination complex.[4][5][6] This high solubility is a key advantage over other ferric iron salts, which are often poorly soluble.[4] The citrate ion acts as a chelating agent, forming a stable, soluble complex with ferric iron (Fe³⁺), which prevents its precipitation in the gastrointestinal tract.[3][4]
Upon oral administration, this compound dissolves in the stomach, releasing the ferric citrate complex.[3][7] The stability of this complex is pH-dependent, and it remains soluble in the acidic environment of the stomach and the more neutral pH of the small intestine, where iron absorption primarily occurs.[8]
The Crucial Role of Ferric Iron Reduction
The primary mechanism for intestinal iron absorption involves the uptake of ferrous iron (Fe²⁺) by the divalent metal transporter 1 (DMT1) on the apical surface of enterocytes.[9] Therefore, the ferric iron (Fe³⁺) released from the this compound complex must be reduced to its ferrous form.[8][10][11] This reduction is a critical and often rate-limiting step in the absorption of non-heme iron.
Several factors in the gastrointestinal lumen can facilitate this reduction, including:
-
Ascorbic acid (Vitamin C): A potent reducing agent that enhances the reduction of Fe³⁺ to Fe²⁺.[10]
-
Duodenal cytochrome b (Dcytb): A ferrireductase enzyme located on the apical membrane of enterocytes that plays a crucial role in this reduction.[10]
Cellular Uptake and Intracellular Trafficking
Once reduced to Fe²⁺, the iron is transported across the apical membrane of the enterocyte by DMT1. Studies on human hepatoma cells (HuH7) have shown that the uptake of iron from ferric citrate is a saturable process, suggesting carrier-mediated transport.[10][11][12]
The uptake of iron from ferric citrate has been shown to be inhibited by ferricyanide (B76249) and ferrous iron chelators, further supporting the necessity of a reduction step prior to transport.[10][11][12] Conversely, substances like ferrocyanide and ascorbate (B8700270) stimulate iron uptake.[10][11]
The following diagram illustrates the proposed mechanism of cellular iron uptake from this compound:
Caption: Proposed mechanism of iron uptake from this compound.
Once inside the enterocyte, iron can be:
-
Stored: Bound to ferritin, the primary intracellular iron storage protein.
-
Transported: Exported from the basolateral membrane into the bloodstream via the iron transporter ferroportin.
The iron exported by ferroportin is re-oxidized to Fe³⁺ by hephaestin and then binds to transferrin for transport throughout the body to sites of utilization, such as the bone marrow for hemoglobin synthesis.[3]
Quantitative Data on Bioavailability and Uptake
The bioavailability of iron from this compound has been a subject of study, often in comparison to other iron compounds.
| Iron Compound | Relative Bioavailability (%) (Compared to Ferrous Sulfate) | Mean Fractional Iron Absorption (%) | Study Population | Reference |
| Ferric Ammonium Citrate | 83 | 5.8 | 8-24-month-old Thai children | [13] |
| Ferrous Sulfate (B86663) + NaFeEDTA | 145 | 10.3 | 8-24-month-old Thai children | [13] |
| Ferric Ammonium Citrate | 23 | 2.4 | Not specified | [14] |
| Ferrous Sulfate | 100 | 10.4 | Not specified | [14] |
Studies using human hepatoma cells (HuH7) have provided insights into the kinetics of iron uptake from ferric citrate:
| Parameter | Value | Cell Line | Reference |
| Maximum Iron Uptake Rate (Vmax) | 1.95 ± 0.43 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | HuH7 | [10][11][12] |
| Apparent Michaelis Constant (Km) | 1.1 ± 0.1 μM | HuH7 | [10][11][12] |
| Maximum Citrate Binding | 118 ± 17 pmol citrate/mg protein | HuH7 | [10][11][12] |
| Dissociation Constant for Citrate Binding (Kd) | 21 ± 2 μM | HuH7 | [10][11][12] |
Experimental Protocols
In Vitro Iron Uptake Studies using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is a widely used in vitro model for studying iron absorption.[15][16]
Experimental Workflow:
Caption: Workflow for in vitro iron uptake studies using Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Differentiation: Cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Iron Uptake Assay:
-
The differentiated cell monolayers are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
This compound, often labeled with an iron isotope (e.g., ⁵⁹Fe) for easier detection, is added to the apical chamber. Test compounds such as ascorbic acid or iron chelators can be co-incubated.
-
Cells are incubated for a specific duration at 37°C.
-
Following incubation, the cells are washed extensively with a cold buffer, sometimes containing a chelator to remove surface-bound iron.
-
-
Analysis:
-
Cells are lysed, and the intracellular iron content is quantified using methods like atomic absorption spectroscopy or by measuring the radioactivity of the iron isotope.
-
Alternatively, the formation of intracellular ferritin, which correlates with iron uptake, can be measured by an enzyme-linked immunosorbent assay (ELISA).[16]
-
In Vivo Bioavailability Studies in Animal Models
Iron-deficient rat models are commonly used to assess the in vivo bioavailability of iron supplements.[15]
Experimental Workflow:
Caption: Workflow for in vivo iron bioavailability studies in rats.
Methodology:
-
Induction of Anemia: Weanling rats are fed an iron-deficient diet for several weeks to induce iron-deficiency anemia, which is confirmed by measuring hemoglobin levels.
-
Treatment: The anemic rats are divided into groups and administered different iron formulations (e.g., this compound, ferrous sulfate as a reference, and a control group) orally for a set period.
-
Evaluation: Blood samples are collected periodically to monitor the recovery from anemia. Key parameters measured include:
-
Hemoglobin concentration
-
Hematocrit
-
Serum iron levels
-
Total iron-binding capacity (TIBC)
-
Serum ferritin
-
-
Hemoglobin Regeneration Efficiency (HRE): This is a key parameter to evaluate the bioavailability of the iron supplement and is calculated using the following formula: HRE (%) = [(Hb_final - Hb_initial) x Body Weight (g) x 0.066] / Total Iron Intake (mg) x 100 Where Hb is the hemoglobin concentration in g/dL.
Signaling Pathways Influenced by this compound
Recent research has begun to explore the impact of iron supplementation, including with this compound, on cellular signaling pathways. One such pathway is the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the antioxidant response.
A study on porcine oocytes suggested that high concentrations of ferric ammonium citrate can induce iron-dependent cell death (ferroptosis) by regulating the NRF2 pathway.[17] This involved the downregulation of NRF2 and its target genes, such as GPX4 and FTH1, which protect against lipid peroxidation.[17]
The following diagram depicts the proposed relationship between ferric ammonium citrate and the NRF2 pathway in this specific context:
Caption: Influence of high-concentration FAC on the NRF2 pathway.
It is important to note that this effect was observed at high concentrations and may not be representative of the physiological effects at therapeutic doses. Further research is needed to fully elucidate the impact of this compound on this and other signaling pathways.
Conclusion
The mechanism of action of this compound as an iron donor is a multi-step process that leverages the chelating properties of citrate to maintain iron solubility. The core of its action relies on the reduction of ferric to ferrous iron, followed by carrier-mediated transport into intestinal enterocytes. While generally considered a bioavailable source of iron, its relative efficacy can vary compared to other iron salts. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of iron supplementation strategies. Future research should further explore the intricate cellular and signaling responses to this widely used iron compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. ferric ammonium citrate | Dosing & Uses | medtigo [medtigo.com]
- 4. nbinno.com [nbinno.com]
- 5. wbcil.com [wbcil.com]
- 6. cphi-online.com [cphi-online.com]
- 7. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 8. What is Ferric ammonium citrate used for? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. [PDF] Mechanisms of ferric citrate uptake by human hepatoma cells. | Semantic Scholar [semanticscholar.org]
- 12. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron bioavailability in 8-24-month-old Thai children from a micronutrient-fortified quick-cooking rice containing ferric ammonium citrate or a mixture of ferrous sulphate and ferric sodium ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability | MDPI [mdpi.com]
- 16. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 17. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Quantum Dots Using Ammonium Ferric Citrate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of quantum dots (QDs), particularly carbon quantum dots (CQDs) and graphene quantum dots (GQDs), utilizing ammonium (B1175870) ferric citrate (B86180) as a key precursor. This document details experimental methodologies, summarizes key quantitative data, and explores the applications of these nanomaterials in bioimaging and drug delivery.
Introduction to Quantum Dots from Ammonium Ferric Citrate
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their size-dependent fluorescence makes them highly valuable for a range of applications, from medical imaging to electronics.[1][2] Ammonium citrate, particularly in its ferric form, serves as a versatile and cost-effective single precursor for both the carbon framework and nitrogen doping in the synthesis of carbon-based quantum dots.[3][4] The presence of iron can also influence the properties of the resulting QDs or be the target for sensing applications.[5][6]
Nitrogen-doping, facilitated by the ammonium component, is known to enhance the quantum yield (QY) and photoluminescence of carbon dots.[3][7] These N-doped QDs have demonstrated significant potential in bioimaging, sensing, and as drug delivery vehicles due to their biocompatibility, water solubility, and stable fluorescence.[8][9][10]
Synthesis Methodologies
The primary methods for synthesizing quantum dots from this compound are hydrothermal/solvothermal treatments and microwave-assisted synthesis. These "bottom-up" approaches involve the carbonization of the precursor under controlled conditions.
2.1. Hydrothermal Synthesis
Hydrothermal synthesis is a widely employed method that involves heating an aqueous solution of the precursor in a sealed container, typically a Teflon-lined autoclave.[9][11] This process allows for the controlled formation and self-assembly of QDs.
Experimental Protocol: Hydrothermal Synthesis of N-doped Carbon Dots [3][9]
-
Precursor Solution Preparation: Dissolve a specific amount of ammonium citrate in deionized water. For example, 0.4 grams of ammonium citrate can be dissolved in 20 ml of water.[12]
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a temperature between 150°C and 220°C for a duration of 4 to 12 hours.[13] The specific temperature and time can be adjusted to tune the properties of the resulting QDs.[13]
-
Cooling and Purification: After the reaction, allow the autoclave to cool to room temperature. The resulting solution is often brownish-black.
-
Filtration: Centrifuge the solution to remove larger particles and aggregates.
-
Dialysis: Purify the supernatant by dialysis against deionized water for 24-48 hours using a dialysis bag with an appropriate molecular weight cut-off (e.g., 3000 Da) to remove unreacted precursors and small molecules.[14]
-
Final Product: The purified solution contains the N-doped carbon quantum dots, which can be stored for further characterization and use.
2.2. Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods.[15] The direct interaction of microwaves with the precursor solution leads to a much faster reaction time, often in the order of minutes.[15][16]
Experimental Protocol: Microwave-Assisted Synthesis of N-doped Graphene Quantum Dots [15][17]
-
Precursor Preparation: Prepare a solution of ammonium citrate in a suitable solvent. For instance, dissolve ammonium citrate and L-cysteine (for N, S co-doping) in ultrapure water.[15]
-
Microwave Irradiation: Place the precursor solution in a domestic or laboratory microwave oven.
-
Heating: Irradiate the solution at a specific power (e.g., 750 W) for a short duration, typically 2 to 5 minutes.[15][18] The mixture will turn dark brown.[16]
-
Cooling and Purification: Allow the reaction mixture to cool down.
-
Centrifugation: Centrifuge the product to remove any large, unreacted particles.
-
Purification: The supernatant containing the N-GQDs can be further purified by dialysis or filtration.
Quantitative Data Summary
The properties of quantum dots synthesized from this compound can be tailored by adjusting the synthesis parameters. The following tables summarize key quantitative data from various studies.
| Precursor(s) | Synthesis Method | Average Size (nm) | Quantum Yield (QY) | Excitation Max (nm) | Emission Max (nm) | Reference |
| Ammonium Citrate | Hydrothermal | 6.3 | 40% | 340 | - | [19] |
| Ammonium Citrate | Pyrolysis | - | - | - | - | [8] |
| Ammonium Citrate | Carbonization | - | - | - | - | [4] |
| Sodium Citrate, Triethanolamine | Microwave | 5.6 | 8% | - | - | [17] |
| Ammonium Citrate, L-cysteine | Microwave | - | - | - | - | [15] |
| Citric Acid, Tris | Hydrothermal | 2.8 | 52% | - | - | [5] |
| Citric Acid, Phenylalanine | Hydrothermal | - | 65% | 350 | 413 | [20] |
Table 1: Synthesis Parameters and Optical Properties of Quantum Dots.
| Quantum Dot Type | Application | Target Analyte | Detection Limit | Reference |
| N-GQDs | Sensing | Ferric Ions (Fe³⁺) | 2.37 µmol L⁻¹ | [21] |
| CNQDs | Sensing | Iron | - | [19] |
| C-dots | Sensing | Chromium(VI) | 0.01 µmol L⁻¹ | [11] |
| C-QDs | Sensing | Ferric Ions (Fe³⁺) | - | [5] |
Table 2: Sensing Applications of Quantum Dots Synthesized from Citrate Precursors.
Visualization of Experimental Workflows and Pathways
4.1. Experimental Workflow: Hydrothermal Synthesis
The following diagram illustrates the typical workflow for the hydrothermal synthesis of quantum dots from an ammonium citrate precursor.
Caption: Workflow for Hydrothermal Synthesis of Quantum Dots.
4.2. Experimental Workflow: Microwave-Assisted Synthesis
This diagram outlines the rapid microwave-assisted synthesis process.
Caption: Workflow for Microwave-Assisted Synthesis of Quantum Dots.
4.3. Application in Bioimaging and Drug Delivery
Quantum dots synthesized from this compound are promising for biomedical applications due to their low toxicity and bright fluorescence.[8][22] They can be used as fluorescent probes for cellular imaging and for tracking drug delivery.[10][23][24] The surface of these QDs can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells, enhancing the efficacy of drug delivery and reducing side effects.[2][10][25]
The diagram below illustrates a generalized pathway for targeted drug delivery and bioimaging using functionalized quantum dots.
Caption: Targeted Drug Delivery and Bioimaging Pathway.
Conclusion
The use of this compound as a precursor for the synthesis of quantum dots presents a facile, green, and scalable approach to producing highly photoluminescent and biocompatible nanomaterials. The straightforward hydrothermal and rapid microwave-assisted methods allow for the tuning of QD properties for specific applications. With their excellent optical characteristics and potential for surface functionalization, these quantum dots are poised to make significant contributions to the fields of biomedical research and drug development, particularly in the areas of high-contrast bioimaging and targeted therapeutic delivery. Further research will likely focus on optimizing synthesis conditions to achieve even higher quantum yields and exploring more complex surface modifications for advanced theranostic applications.
References
- 1. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]
- 2. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-doped, carbon-rich, highly photoluminescent carbon dots from ammonium citrate - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Recent Advances on Graphene Quantum Dots for Bioimaging Applications [frontiersin.org]
- 5. Synthesis of highly photoluminescent carbon dots via citric acid and Tris for iron(III) ions sensors and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbon quantum dots in bioimaging and biomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103663412A - Preparation method of carbon quantum dots with adjustable fluorescence colors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Luminescent Graphene Quantum Dots with High Quantum Yield and Their Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. You Don’t Learn That in School: An Updated Practical Guide to Carbon Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. Graphene quantum dots: synthesis, characterization, and application in wastewater treatment: a review - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00372H [pubs.rsc.org]
- 22. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. jptcp.com [jptcp.com]
The Multifaceted Role of Ammonium Ferric Citrate in Nanoparticle Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, has emerged as a versatile and critical component in the burgeoning field of nanotechnology. Its unique properties make it an invaluable precursor, reducing agent, and stabilizer in the synthesis of various nanoparticles, particularly iron oxide nanoparticles, which are at the forefront of biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This technical guide delves into the core functionalities of ammonium ferric citrate in nanoparticle formation, providing detailed experimental protocols, quantitative data analysis, and visual representations of the underlying processes to empower researchers in their quest for advanced nanomaterials.
Core Functions of this compound in Nanoparticle Formation
This compound plays a tripartite role in the synthesis of nanoparticles, a functionality derived from its distinct chemical components: the ferric iron (Fe³⁺) ion, the citrate anion, and the ammonium ion.
-
Iron Precursor: The most prominent role of this compound is as a source of ferric ions (Fe³⁺) for the formation of iron-based nanoparticles, primarily iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). Its high water solubility ensures a homogenous distribution of the iron precursor in the reaction medium, facilitating controlled nucleation and growth of nanoparticles.[1]
-
Reducing Agent: The citrate component of the molecule can act as a mild reducing agent.[2] In certain synthesis conditions, particularly at elevated temperatures, the citrate can reduce Fe³⁺ to Fe²⁺, a crucial step in the formation of magnetite, which contains both ferrous and ferric iron. This dual role simplifies the synthesis process by eliminating the need for additional reducing agents.
-
Stabilizing and Capping Agent: The citrate anion is arguably the most critical component for controlling the size, stability, and surface functionality of the resulting nanoparticles.[1] During nanoparticle formation, citrate ions adsorb onto the growing crystal surfaces.[2] This surface capping prevents uncontrolled growth and agglomeration of the nanoparticles through electrostatic repulsion between the negatively charged carboxyl groups of the citrate.[2] This stabilization is vital for producing monodisperse nanoparticles with uniform properties. Furthermore, the carboxyl groups on the surface provide functional handles for subsequent conjugation of drugs, targeting ligands, or other biomolecules.
Experimental Protocols for Nanoparticle Synthesis
The versatility of this compound allows for its use in various nanoparticle synthesis methodologies. The two most common and effective methods are hydrothermal synthesis and co-precipitation.
Hydrothermal Synthesis of Iron Oxide Nanoparticles
This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is known for producing highly crystalline and monodisperse nanoparticles.
Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired iron concentration. For instance, a 0.1 M solution can be prepared.
-
Additive Introduction (Optional): Depending on the desired nanoparticle characteristics, other reagents like urea (B33335) or polyethylene (B3416737) glycol (PEG) can be added to the precursor solution.[3][4] Urea, upon decomposition at high temperatures, provides a gradual release of hydroxide (B78521) ions, leading to a more controlled precipitation.[4] PEG can act as an additional capping agent.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature, typically between 180°C and 220°C, for a defined duration (e.g., 3 to 12 hours).[3][5]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the black precipitate (iron oxide nanoparticles) using a strong magnet. Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of iron oxide nanoparticles.
Co-precipitation Synthesis of Magnetic Nanoparticles
Co-precipitation is a widely used, simple, and scalable method for synthesizing iron oxide nanoparticles. It involves the simultaneous precipitation of ferrous and ferric ions in a basic solution. While this compound primarily provides Fe³⁺, a ferrous salt is typically added to achieve the correct stoichiometry for magnetite.
Protocol:
-
Iron Salt Solution: Prepare an aqueous solution containing a 2:1 molar ratio of ferric to ferrous ions. This compound can be the source of ferric ions, while a salt like ferrous chloride (FeCl₂·4H₂O) or ferrous sulfate (B86663) (FeSO₄·7H₂O) can provide the ferrous ions.[6][7]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent the oxidation of ferrous ions.
-
Base Addition: While vigorously stirring the iron salt solution, rapidly add a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) to raise the pH to a value between 9 and 11.[8] This will induce the co-precipitation of the iron oxides.
-
Aging: Continue stirring the reaction mixture at a controlled temperature (e.g., 80°C) for 1-2 hours to allow for the crystallization and growth of the nanoparticles.[8]
-
Citrate Coating: After the initial precipitation, a solution of citric acid or sodium citrate can be added to the suspension and stirred for an additional 1-2 hours to ensure a stable citrate coating on the nanoparticle surface.[8]
-
Washing and Collection: Use a permanent magnet to separate the magnetic nanoparticles from the supernatant. Wash the particles repeatedly with deionized water until the supernatant is neutral.
-
Resuspension: Resuspend the citrate-coated magnetic nanoparticles in deionized water or a suitable buffer for storage and further applications.
Experimental Workflow for Co-precipitation Synthesis
Caption: Workflow for the co-precipitation synthesis of magnetic nanoparticles.
Quantitative Data on the Influence of Synthesis Parameters
The physicochemical properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following tables summarize the quantitative effects of key parameters.
| Parameter | Effect on Nanoparticle Size | Reference |
| Citrate to Iron Molar Ratio | Increasing the citrate to iron molar ratio generally leads to a decrease in the average nanoparticle size. | [9] |
| Reaction Temperature (Hydrothermal) | Increasing the reaction temperature often results in larger and more crystalline nanoparticles. However, some studies report a decrease in size with increased temperature due to faster nucleation rates. | [10][11] |
| Reaction Temperature (Co-precipitation) | Higher reaction temperatures during co-precipitation tend to produce larger nanoparticles. | [12] |
| pH of the Reaction Medium | The pH significantly influences the surface charge and stability of the nanoparticles. For iron oxides, a higher pH (e.g., 11-12) during hydrothermal synthesis can lead to smaller particle sizes. | [13] |
| Reaction Time | Longer reaction times generally promote crystal growth, leading to larger nanoparticles. | [4] |
| Parameter | Value | Resulting Nanoparticle Size | Synthesis Method | Reference |
| Citrate to Iron Molar Ratio | 0 | 10.5 nm | Co-precipitation | [9] |
| Increased Ratio | 4.4 nm | Co-precipitation | [9] | |
| Reaction Temperature | 45 °C | 10 nm | Microwave-assisted | [12] |
| 85 °C | 13.8 nm | Microwave-assisted | [12] | |
| 200 °C (3h) | 60 nm (core-shell) | Hydrothermal | [3] | |
| pH (Hydrothermal) | 9.06 | 53.53 nm | Hydrothermal | [13] |
| 12.75 | 9.49 nm | Hydrothermal | [13] |
Role in Drug Delivery and Biomedical Applications
The citrate-coated nanoparticles synthesized using this compound are particularly well-suited for drug delivery and other biomedical applications.
-
Drug Loading: The carboxyl groups on the citrate-coated surface can be used to conjugate drugs through covalent bonding (e.g., via EDC/NHS chemistry) or electrostatic interactions.
-
Biocompatibility: The citrate coating enhances the biocompatibility of the iron oxide core and improves its colloidal stability in physiological media, preventing aggregation in the bloodstream.
-
Targeted Delivery: The surface can be further functionalized with targeting ligands such as antibodies, peptides, or folic acid to achieve site-specific drug delivery to cancer cells or other diseased tissues.
-
Theranostics: These magnetic nanoparticles can be used for both therapy (drug delivery, hyperthermia) and diagnostics (MRI contrast enhancement), a concept known as theranostics. The iron oxide core provides the magnetic properties necessary for MRI visibility and magnetic targeting.
Logical Relationship in Nanoparticle Formation and Functionalization
Caption: Logical flow from precursor to a functional drug delivery vehicle.
Conclusion
This compound is a cornerstone material in the chemical synthesis of nanoparticles, offering a unique combination of functionalities as an iron precursor, a reducing agent, and a stabilizing agent. Its use in well-established methods like hydrothermal synthesis and co-precipitation allows for the production of highly crystalline, monodisperse, and surface-functionalized nanoparticles. The quantitative relationships between synthesis parameters and nanoparticle properties underscore the tunability of these systems for specific applications. For researchers and professionals in drug development, a thorough understanding of the role of this compound is paramount for the rational design and synthesis of next-generation nanomedicines with enhanced efficacy and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for advancing research and development in this exciting and impactful field.
References
- 1. Ferric Ammonium Citrate|High-Purity Reagent [benchchem.com]
- 2. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of magnetic nanoparticles prepared by co-precipitation [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]
- 12. Microwave Assisted Synthesis of Ferrite Nanoparticles: Effect of Reaction Temperature on Particle Size and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of the pH Synthesis of Fe3O4 Magnetic Nanoparticles on Their Applicability for Magnetic Hyperthermia: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Brown and Green Ammonium Ferric Citrate for Researchers, Scientists, and Drug Development Professionals
Introduction: Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a widely utilized compound in various fields, including pharmaceuticals as an iron supplement, in food and beverage as a nutrient and acidity regulator, and in imaging as a contrast agent.[1][2][3][4] It is available in two primary forms: brown and green. The distinct physical and chemical properties of these two forms, largely dictated by their composition, influence their application and solubility. This technical guide provides an in-depth analysis of the solubility of brown and green ammonium ferric citrate in different solvents, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.
Compositional Differences: Brown vs. Green this compound
The fundamental differences between the brown and green forms of this compound lie in their iron, ammonia, and citric acid content. These compositional variations directly impact their reactivity and solubility characteristics. The brown form generally possesses a higher iron content, while the green form is characterized by a higher percentage of citric acid.[5]
Below is a diagram illustrating the key compositional distinctions:
Caption: Compositional differences between brown and green this compound.
Solubility Data
The solubility of a compound is a critical parameter in drug development and formulation, influencing its bioavailability and efficacy. Both brown and green this compound are known to be highly soluble in water and practically insoluble in ethanol.[5][6][7][8][9] The following table summarizes the available quantitative solubility data for both forms in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| Brown this compound | Water | 20 | 1200 g/L[10] |
| Ethanol | Ambient | Practically Insoluble[5] | |
| Methanol | Ambient | No Data Available | |
| Green this compound | Water | 20 | 250 g/L (25 g/100 ml)[11][12] |
| Ethanol | Ambient | Practically Insoluble[8][11] | |
| Methanol | Ambient | No Data Available |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of brown and green this compound in a given solvent. This protocol is adapted from general principles of solubility determination for chemical compounds.
Objective: To determine the equilibrium solubility of this compound (brown and green forms) in a specified solvent at a controlled temperature.
Materials:
-
This compound (brown or green)
-
Solvent of interest (e.g., deionized water, ethanol, methanol)
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound solid to a series of vials.
-
Add a known volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Stir the solutions using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with the solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of the this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample using a calibrated analytical instrument. For colored compounds like this compound, UV-Vis spectrophotometry is a suitable method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The calculated concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
-
The experimental workflow can be visualized as follows:
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Mechanism of Iron Absorption from this compound
In the context of drug development, particularly for iron deficiency anemia, understanding the mechanism of iron absorption is crucial. When administered orally, the iron in this compound must be absorbed from the gastrointestinal tract to be systemically available. The process primarily involves the reduction of ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺) in the acidic environment of the stomach.[1]
The following diagram illustrates the simplified pathway of iron absorption:
References
- 1. What is Ferric ammonium citrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 3. wbcil.com [wbcil.com]
- 4. laballey.com [laballey.com]
- 5. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ferric Ammonium Citrate Green Brown FCC USP [chem-lygzhhg.com]
- 7. chembk.com [chembk.com]
- 8. 3.imimg.com [3.imimg.com]
- 9. This compound, Brown [himedialabs.com]
- 10. This compound (brown) 1185-57-5 India [ottokemi.com]
- 11. bostick-sullivan.com [bostick-sullivan.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Molar Absorptivity of Ammonium Ferric Citrate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molar absorptivity of ammonium (B1175870) ferric citrate (B86180) in aqueous solutions. Ammonium ferric citrate is a complex salt with an undetermined structure, and its spectral properties in solution are highly dependent on factors such as pH and the ratio of iron to citrate.[1][2] This document synthesizes available data to offer a comprehensive understanding of its spectrophotometric analysis, including experimental protocols and data presentation for research and development applications.
Spectrophotometric Properties of this compound
This compound does not have a single, universal molar absorptivity value. Instead, its absorbance characteristics are contingent on the specific iron(III)-citrate complexes present in the aqueous solution, which are in turn influenced by the pH.[3]
A study of iron(III)-citrate complexes in aqueous solutions revealed the existence of different species as the pH changes, identified by isosbestic points in the UV-Vis spectra.[3] An isosbestic point at approximately 266 nm was observed in the pH range of 0.52 to 1.42, indicating an equilibrium between "free" aqueous Fe³⁺ and a 1:1 Fe(III)-citrate complex.[3] A second isosbestic point at around 354 nm appeared in the pH range of 1.92 to 2.99.[3]
The absorbance of this compound solutions has been shown to have a linear relationship with concentration, which allows for quantitative analysis using spectrophotometry.[4]
Quantitative Absorbance Data
The following tables summarize quantitative data extracted from various sources. Molar absorptivity (ε) is calculated using the Beer-Lambert law, A = εbc, where A is absorbance, b is the path length in cm, and c is the molar concentration. Due to the complex and often undefined exact molar mass of commercial this compound, some data is presented in terms of specific absorbance of a solution at a given concentration.
| Wavelength (nm) | Concentration | Absorbance | Path Length (cm) | Solvent/Conditions | Source |
| 360 | 33.3 µg/mL | 0.0306 | Not Specified | Aqueous, with sulfosalicylic acid and ammonia | [5] |
| 360 | 133.0 µg/mL | 0.0927 | Not Specified | Aqueous, with sulfosalicylic acid and ammonia | [5] |
| 400 | 1 µg/mL | Not Specified | Not Specified | Aqueous, pH 5, with bromocresol purple | [6] |
| 400 | 2 µg/mL | Not Specified | Not Specified | Aqueous, pH 5, with bromocresol purple | [6] |
| 400 | 3 µg/mL | Not Specified | Not Specified | Aqueous, pH 5, with bromocresol purple | [6] |
| 400 | 4 µg/mL | Not Specified | Not Specified | Aqueous, pH 5, with bromocresol purple | [6] |
| 400 | 5 µg/mL | Not Specified | Not Specified | Aqueous, pH 5, with bromocresol purple | [6] |
| 510 | Not Specified | Not Specified | Not Specified | Aqueous, with ascorbic acid, buffer, and 1,10-phenanthroline (B135089) | [7] |
Note: Molar absorptivity cannot be precisely calculated from the above data without the molar mass of the specific this compound used and the path length of the cuvette.
Experimental Protocols for Spectrophotometric Analysis
Detailed methodologies are crucial for the accurate and reproducible spectrophotometric analysis of this compound. The following protocols are synthesized from published methods.
General Protocol for Absorbance Measurement
This protocol outlines the fundamental steps for preparing and measuring the absorbance of an this compound solution to establish a calibration curve.
-
Preparation of Standard Solution : Accurately weigh a known mass of this compound and dissolve it in a specific volume of distilled water to create a stock solution of known concentration.[6]
-
pH Adjustment : Adjust the pH of the standard solution to a desired value using a suitable acid or base, such as 0.3% (V/V) hydrochloric acid solution to achieve a pH of 5.[6]
-
Preparation of Calibration Standards : Prepare a series of dilutions from the stock solution to create standards of varying concentrations.[6]
-
Addition of Reagents (if applicable) : In some methods, a coloring reagent or a complexing agent is added to enhance or shift the absorbance to a more convenient wavelength. For instance, bromocresol purple can be used for measurements at 400 nm, or 1,10-phenanthroline for measurements around 510 nm after reduction of Fe(III) to Fe(II).[6][7]
-
Incubation : Allow the solutions to stand for a specified period to ensure the reaction is complete and the color is stable.[6]
-
Spectrophotometric Measurement : Use a spectrophotometer to measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A blank solution, containing all components except for the this compound, should be used as a reference.[5][6]
-
Calibration Curve Construction : Plot the absorbance values of the standards against their corresponding concentrations to create a calibration curve.[6] The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
Workflow for Quantitative Analysis
The logical flow for the quantitative determination of this compound in a sample is depicted in the following diagram.
Caption: Workflow for the quantification of this compound.
Considerations for Accurate Measurement
To ensure the accuracy and reliability of spectrophotometric measurements of this compound, the following factors should be carefully controlled:
-
pH of the Solution : As demonstrated by the pH-dependent spectral shifts, maintaining a constant and known pH is critical for reproducible results.[3]
-
Choice of Wavelength : The selection of the analytical wavelength should be at the maximum absorbance (λmax) of the specific iron-citrate complex being measured to ensure the highest sensitivity.
-
Stability of the Complex : The color of the iron complex may change over time. It is important to measure the absorbance after a consistent and appropriate incubation period.[6]
-
Interfering Substances : The presence of other compounds that absorb at the analytical wavelength or that can complex with iron may interfere with the measurement.
This guide provides a foundational understanding of the molar absorptivity and spectrophotometric analysis of this compound. For specific applications, it is recommended to develop and validate a detailed analytical method tailored to the particular sample matrix and instrumentation.
References
- 1. fao.org [fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102226758B - Method for detecting ferric ammonium citrate content of green edible salt - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CN103439274A - Method for detection of content of ferric ammonium citrate in table salt by spectrophotometry - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Ammonium Ferric Citrate in Cell Culture Iron Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ferric citrate (B86180) (AFC) is a readily soluble and bioavailable source of iron commonly utilized in cell culture to supplement this essential micronutrient. Iron is a critical cofactor for numerous cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions. However, maintaining iron homeostasis is vital, as both deficiency and overload can be detrimental to cell health, impacting growth, viability, and function. These application notes provide a comprehensive overview of the use of ammonium ferric citrate in cell culture, including detailed protocols, quantitative data on its effects, and insights into the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound supplementation on various cell lines as reported in scientific literature.
Table 1: Effect of this compound on Cell Viability, Proliferation, and Other Cellular Processes
| Cell Line | Concentration | Duration | Effect | Quantitative Data | Reference |
| Non-Small-Cell Lung Carcinoma (A549, HCC827) | 1 mg/ml | 24 h | Inhibition of proliferation and invasion; Induction of ferroptosis and oxidative stress | Significantly reduced GPX4 activity | [1][2] |
| CHOZN® (producing fusion protein) | Not specified | Up to 14 days | Similar cell growth and viability compared to commercial FAC when supplemented with copper | Similar titer up to day 14 | |
| CHO K1 (producing mAb1 and mAb2) | 2, 10, 50, 100 mg/L | Fed-batch | Significant impact on cell growth, viability, and glycosylation profile | Dose-dependent effects observed | [3] |
| Murine Hybridoma | Not specified | - | Increased viable cell density | - | [4] |
| HeLa, Hep3B, HepG2, HL60, K562, U937 | 0.5 mM (0.132 mg/mL) | - | No significant effect on cell viability compared to control | - | [5] |
| RAW264.7 | 10, 20, 40, 80, 100 µmol/L | - | Promoted cell proliferation at certain concentrations | Significant increase at 40 and 80 µmol/L | [6] |
| Human Hepatic Cells (HH4) | 5 mM | Time-dependent | Impaired cell viability, increased ROS | - | [7] |
| U251 and SH-SY5Y | 100, 500, 1000 µM | - | Enhanced cell viability | - | [8] |
| U251 and SH-SY5Y | 5,000, 10,000 µM | - | Decreased cell viability | - | [8] |
| MCF7 | 100 µg/ml | 24 h | Decreased GADD mRNA levels following iron chelation | - | [9] |
| HT1080 | 5, 10, 15 mM | 24 h | Induced cell death | 5 mM induced significant cell death | [10] |
| Primary Mouse Brain Endothelial Cells | 250 µM | 48 h | Reduced P-gp protein and abcb1a mRNA | 50% reduction in P-gp protein, 43% reduction in abcb1a mRNA | [11] |
| Human Cerebral Microvascular Endothelial (hCMEC/D3) | 250 µM | 72 h | Reduced P-gp protein and MDR1 mRNA | 36% reduction in P-gp protein, 16% reduction in MDR1 mRNA | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Nuclease-free water or appropriate solvent (e.g., PBS)[10]
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of nuclease-free water or PBS to achieve the desired stock concentration (e.g., 20% w/v, or a specific molarity).[13] Note that solubility in PBS can be up to 50 mg/mL with the aid of ultrasonication.[10]
-
Vortex or sonicate the solution until the powder is completely dissolved.[10] The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage, protected from light.[13][14]
Protocol 2: Iron Supplementation in Cell Culture
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile pipettes
Procedure:
-
Culture cells to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).[1][3]
-
Thaw an aliquot of the this compound stock solution at room temperature if frozen.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.
-
Gently add the calculated volume of the stock solution to the cell culture medium and mix by swirling the plate or flask. For fed-batch cultures, AFC can be added at different stages.[15]
-
Incubate the cells for the desired period (e.g., 24 hours, 48 hours, or for the duration of a fed-batch culture).[1][3][11]
-
Proceed with downstream assays to evaluate the effects of iron supplementation.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound
-
MTT reagent (0.45 mg/mL in basal medium with 10 mM HEPES, pH 7.4)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)[11]
-
96-well plate
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2. Include a vehicle-treated control group.
-
After the incubation period, remove the culture medium.
-
Wash the cells twice with D-PBS.[11]
-
Add 100 µL of MTT reagent to each well and incubate at 37°C for 4 hours.[11]
-
Remove the MTT reagent and add 100 µL of DMSO to each well.[11]
-
Incubate at 37°C for 30 minutes to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 540 nm using a plate reader.[11]
-
Express cell viability as a percentage of the absorbance of the vehicle-treated control cells.[11]
Protocol 4: Transwell Invasion Assay
Materials:
-
Cells treated with this compound
-
Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Complete medium with 10% fetal bovine serum
-
4% paraformaldehyde
-
DAPI stain
Procedure:
-
Seed 2,000 cells in 200 µL of serum-free medium into the upper chamber of a Transwell insert.[1][2]
-
Add 600 µL of complete medium containing 10% FBS to the lower chamber.[1][2]
-
Fix the cells that have invaded the lower surface of the membrane with 4% paraformaldehyde for 30 minutes at room temperature.[1][2]
-
Count the number of invaded cells in several non-overlapping fields of view under a microscope.[1][2]
Signaling Pathways and Workflows
Iron Uptake and Cellular Homeostasis
Iron is essential for cellular function, and its uptake and storage are tightly regulated. Transferrin-bound iron is taken up via the transferrin receptor (TfR1).[16] Intracellularly, iron can be stored in ferritin, a protein complex composed of heavy (H) and light (L) chains.[17] The iron-responsive element (IRE)/iron-regulatory protein (IRP) system plays a key role in maintaining iron homeostasis.[18]
References
- 1. This compound induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron transport in cancer cell culture suspensions measured by cell magnetophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Iron Depletion and the Mechanisms Involved in the Iron-dependent Regulation of the Growth Arrest and DNA Damage Family of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ferric Ammonium Citrate Reduces Claudin-5 Abundance and Function in Primary Mouse Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. biolab.rs [biolab.rs]
- 15. benchchem.com [benchchem.com]
- 16. Activation-induced iron flux controls CD4 T cell proliferation by promoting proper IL-2R signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular iron storage and trafficking are affected by GTN stimulation in primary glial and meningeal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Preparation of Kligler's Iron Agar (KIA) with Ammonium Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kligler's Iron Agar (B569324) (KIA) is a differential medium used in microbiology for the presumptive identification of Gram-negative enteric bacilli.[1][2][3] Its formulation allows for the simultaneous determination of two key biochemical properties: the fermentation of carbohydrates (dextrose and lactose) and the production of hydrogen sulfide (B99878).[4][5][6] This medium is a valuable tool in clinical and research settings for distinguishing between members of the Enterobacteriaceae family, such as Salmonella, Shigella, and Escherichia coli, based on their distinct metabolic patterns.[2][7]
The medium contains two sugars, dextrose (glucose) and lactose (B1674315), in a 1:10 ratio, respectively.[8] It also includes peptones as a source of amino acids and nitrogen, phenol (B47542) red as a pH indicator, and a system for detecting hydrogen sulfide production, which consists of sodium thiosulfate (B1220275) and an iron salt, in this case, ammonium (B1175870) ferric citrate (B86180).[4][8][9] The preparation of KIA in a test tube with a slanted agar surface and a deep "butt" provides both aerobic and anaerobic environments for bacterial growth.[4][7]
Principle of the Method
The differential capacity of KIA is based on the following principles:
-
Carbohydrate Fermentation: Bacteria that can ferment dextrose will produce acid, causing the pH indicator (phenol red) in the butt of the tube to turn yellow.[1][3] If the organism can also ferment lactose, the large amount of acid produced will cause both the slant and the butt to turn yellow.[5][8] For organisms that only ferment dextrose, the small amount of acid produced on the slant is oxidized, and the peptones are utilized, leading to an alkaline reversion, which turns the slant red while the butt remains yellow.[5][8] If neither carbohydrate is fermented, the slant and butt will remain alkaline (red).[5]
-
Hydrogen Sulfide (H₂S) Production: Some bacteria can reduce sodium thiosulfate to hydrogen sulfide. The H₂S gas then reacts with the ammonium ferric citrate in the medium to form ferric sulfide, a black, insoluble precipitate.[4][8] This blackening of the medium is a positive indicator for H₂S production and requires an acidic environment to occur.[4]
-
Gas Production: The formation of gas (primarily carbon dioxide and hydrogen) during fermentation can be observed as cracks or bubbles in the agar butt.[5][8]
Experimental Protocol: Preparation of Kligler's Iron Agar
This protocol details the preparation of KIA from a dehydrated medium.
3.1. Materials
-
Dehydrated Kligler's Iron Agar medium
-
Distilled or deionized water
-
Autoclave
-
Sterile test tubes (16x125 mm or similar) with loose-fitting caps (B75204)
-
Weighing balance and weigh boats
-
Heating plate with a magnetic stirrer
-
pH meter
3.2. Formulation
The following table summarizes the typical composition for preparing 1 liter of Kligler's Iron Agar.
| Component | Concentration (g/L) | Purpose |
| Peptone | 15.0 | Source of amino acids and nitrogen |
| Proteose Peptone | 5.0 | Additional source of amino acids and nitrogen |
| Beef Extract | 3.0 | Source of vitamins, minerals, and other growth factors |
| Yeast Extract | 3.0 | Source of B-complex vitamins and other growth factors |
| Lactose | 10.0 | Fermentable carbohydrate |
| Dextrose (Glucose) | 1.0 | Fermentable carbohydrate |
| This compound | 0.5 | Indicator for hydrogen sulfide production |
| Sodium Thiosulfate | 0.5 | Sulfur source for hydrogen sulfide production |
| Sodium Chloride | 5.0 | Maintains osmotic balance |
| Phenol Red | 0.024 | pH indicator |
| Agar | 12.0 | Solidifying agent |
| Final pH | 7.4 ± 0.2 at 25°C |
Note: The exact formulation may vary slightly between different manufacturers. Always refer to the instructions provided with the dehydrated medium.
3.3. Step-by-Step Procedure
-
Suspend the Medium: Weigh 57.5 grams of dehydrated Kligler's Iron Agar powder and suspend it in 1 liter of distilled or deionized water.[1]
-
Dissolve the Medium: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[1][4] A magnetic stirrer can be used for this purpose.
-
Dispense the Medium: Dispense the molten agar into test tubes, typically 6-7 mL per tube.[7]
-
Sterilization: Loosely cap the tubes and sterilize them by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4][7]
-
Slant Formation: After autoclaving, allow the tubes to cool in a slanted position to form a deep butt (about 1 inch) and a generous slant.[1][4]
-
Storage: Once solidified, the KIA slants can be stored in a refrigerator at 2-8°C. For best results, the medium should be used freshly prepared.[1]
Workflow Diagram
The following diagram illustrates the workflow for the preparation of Kligler's Iron Agar.
Caption: Workflow for the preparation of Kligler's Iron Agar.
Interpretation of Results
After inoculating a pure culture by stabbing the butt and streaking the slant, incubate the tubes with loosened caps at 35-37°C for 18-24 hours.[4] The results are interpreted as follows:
| Slant Reaction | Butt Reaction | H₂S Production | Gas Production | Interpretation |
| Alkaline (Red) | Acid (Yellow) | Negative | Negative | Dextrose fermented; lactose not fermented. |
| Acid (Yellow) | Acid (Yellow) | Negative | Positive | Dextrose and lactose fermented; gas produced. |
| Alkaline (Red) | Acid (Yellow) | Positive | Positive | Dextrose fermented; lactose not fermented; H₂S and gas produced. |
| Alkaline (Red) | Alkaline (Red) | Negative | Negative | Neither dextrose nor lactose fermented.[5] |
| Acid (Yellow) | Acid (Yellow) | Positive | Negative | Dextrose and lactose fermented; H₂S produced. |
Quality Control
It is essential to perform quality control on each new batch of KIA. This can be done by inoculating slants with well-characterized bacterial strains.
-
Escherichia coli ATCC 25922: Acid slant/Acid butt, gas production, no H₂S production.
-
Salmonella Typhimurium ATCC 14028: Alkaline slant/Acid butt, gas production, H₂S production.
-
Shigella flexneri ATCC 12022: Alkaline slant/Acid butt, no gas production, no H₂S production.
-
Pseudomonas aeruginosa ATCC 27853: Alkaline slant/Alkaline butt, no gas production, no H₂S production.
Troubleshooting
-
Entire medium is yellow: This may indicate that the tube was incubated for too short a period, or the organism is a strong lactose fermenter.
-
Entire medium is red: The organism is likely a non-fermenter. Ensure that there is visible growth to rule out inoculation failure.
-
Cracks in the agar: This is indicative of gas production.
-
Black precipitate: This indicates H₂S production. If the entire butt is black, it is assumed to be acidic, as H₂S production requires an acidic environment.[4]
-
False-negative H₂S reaction: Some organisms may produce H₂S, but the blackening is masked by a strong acid reaction.
-
Inoculation technique: It is crucial to use a straight needle to stab the butt and then streak the slant to ensure proper interpretation of the results.[6] Ensure caps are loosened during incubation to allow for air exchange.[4]
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. youtube.com [youtube.com]
- 3. researchtweet.com [researchtweet.com]
- 4. gest.joyadv.it [gest.joyadv.it]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Kligler’s Iron Agar (KIA): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Inducing Ferroptosis in Cancer Cell Lines with Ammonium Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Its unique mechanism of action presents a promising therapeutic avenue for cancer treatment, particularly for tumors resistant to conventional therapies. Ammonium ferric citrate (B86180) (AFC), a readily available iron supplement, has emerged as a potent inducer of ferroptosis in various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing AFC to induce ferroptosis in cancer cells, with a focus on non-small-cell lung carcinoma (NSCLC) as a primary example.
The underlying mechanism of AFC-induced ferroptosis involves the elevation of intracellular labile iron pools.[1] This excess iron catalyzes the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to the peroxidation of polyunsaturated fatty acids within cellular membranes.[4][5] A key event in this pathway is the inhibition of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][2] The inactivation of the GPX4-GSS/GSR-GGT axis ultimately results in overwhelming oxidative stress and cell death.[1][2]
These protocols and notes are intended to guide researchers in the successful application of AFC as a tool to study and induce ferroptosis in cancer cell lines, aiding in the exploration of novel anti-cancer strategies.
Data Presentation
The following tables summarize the quantitative data on the effects of Ammonium Ferric Citrate (AFC) on non-small-cell lung carcinoma (NSCLC) cell lines, as reported in the literature.
Table 1: Effect of AFC on NSCLC Cell Proliferation (MTT Assay)
| Cell Line | AFC Concentration (mg/mL) | Treatment Duration (hours) | Inhibition of Proliferation |
| A549 | 0.01 | 24 | Significant |
| A549 | 0.1 | 24 | Significant |
| A549 | 1 | 24 | Significant |
| A549 | 10 | 24 | Significant |
| HCC827 | 0.01 | 24 | Significant |
| HCC827 | 0.1 | 24 | Significant |
| HCC827 | 1 | 24 | Significant |
| HCC827 | 10 | 24 | Significant |
Data adapted from Wu et al., 2021.[1]
Table 2: Effect of AFC on NSCLC Cell Migration (Transwell Assay)
| Cell Line | AFC Treatment | Treatment Duration (hours) | Inhibition of Migration |
| A549 | Specific Concentration | 48 | Significant |
| HCC827 | Specific Concentration | 48 | Significant |
Data adapted from Wu et al., 2021.[1]
Table 3: Effect of AFC on Ferroptosis-Related Markers in NSCLC Cells
| Marker | Cell Line | AFC Treatment | Observation |
| Intracellular Fe²⁺ | A549, HCC827 | Specific Concentration | Significantly elevated |
| Reactive Oxygen Species (ROS) | A549, HCC827 | Specific Concentration | Significantly increased |
| Malondialdehyde (MDA) | A549, HCC827 | Specific Concentration | Significantly increased |
| Superoxide Dismutase (SOD) | A549, HCC827 | Specific Concentration | Significantly decreased |
| Glutathione Peroxidase (GPX) | A549, HCC827 | Specific Concentration | Significantly decreased |
| ATP | A549, HCC827 | Specific Concentration | Significantly decreased |
| GPX4 Protein Expression | A549, HCC827 | Specific Concentration | Significantly decreased |
| FTH1 Protein Expression | A549, HCC827 | Specific Concentration | Significantly decreased |
Data adapted from Wu et al., 2021.[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of AFC-induced ferroptosis.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of AFC on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AFC)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
AFC Treatment: Prepare serial dilutions of AFC in complete medium (e.g., 0.001, 0.01, 0.1, 1, 10 mg/mL). Remove the old medium from the cells and add 100 µL of the AFC-containing medium. Include a vehicle control (medium with PBS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Transwell Migration Assay
This protocol assesses the effect of AFC on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
AFC
-
24-well plates with 8.0 µm pore size Transwell inserts
-
Cotton swabs
-
4% Paraformaldehyde (PFA)
-
DAPI or Crystal Violet stain
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. If testing the effect of AFC on migration, include the desired concentration of AFC in the cell suspension. Seed 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% PFA for 30 minutes at room temperature. Stain with DAPI or Crystal Violet for 10 minutes.
-
Imaging and Quantification: Wash the inserts with PBS. Image the stained cells using a fluorescence microscope. Count the number of migrated cells in several random fields of view.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels by flow cytometry.
Materials:
-
Treated and control cells
-
Serum-free medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with AFC as described in Protocol 1.
-
Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cell pellet in serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with serum-free medium to remove excess probe.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).
Protocol 4: Measurement of Intracellular Labile Iron (Fe²⁺)
This protocol uses a fluorescent probe to quantify the intracellular labile iron pool.
Materials:
-
Treated and control cells
-
Fluorescent iron probe (e.g., FerroOrange)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with AFC as described in Protocol 1.
-
Harvesting: Harvest and wash the cells as described in Protocol 3.
-
Staining: Resuspend the cells in HBSS containing the fluorescent iron probe at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
Protocol 5: Western Blot Analysis for Ferroptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and FTH1.
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-FTH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: After AFC treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound provides a straightforward and effective method for inducing ferroptosis in cancer cell lines. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the mechanisms of ferroptosis and to evaluate the potential of AFC as an anti-cancer agent. Careful optimization of AFC concentrations and treatment times for specific cell lines is recommended to achieve reproducible and meaningful results. This application note serves as a foundational resource for the study of iron-dependent cell death in the context of cancer research and drug development.
References
- 1. This compound induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity [medsci.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ammonium Ferric Citrate: An Effective Iron Source for Optimal Algae Growth
Application Note and Protocol
Introduction
Iron is an essential micronutrient for microalgae, playing a critical role in fundamental metabolic processes such as photosynthesis, respiration, and nitrogen assimilation. The bioavailability of iron in culture media is a crucial factor for achieving high-density algal cultures for various applications, including biofuel production, aquaculture feed, and the synthesis of high-value compounds. Ammonium (B1175870) ferric citrate (B86180) has emerged as a widely used iron source in algal cultivation due to its high solubility and the ready availability of iron to the algal cells. This document provides detailed application notes and protocols for utilizing ammonium ferric citrate to promote optimal algae growth, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the optimal concentrations of this compound and its effects on various algae species.
Table 1: Optimal Concentrations of this compound for Different Algae Species
| Algae Species | Medium | Optimal this compound Concentration | Reference |
| Chlorella vulgaris | BG-11 | 0.006 g/L | [1] |
| Haematococcus pluvialis | - | 5 µM | [2][3][4] |
| Synechococcus sp. | SN | Variable (tested up to 0.23 mM) | |
| General Freshwater Microalgae | BG-11 | 0.006 g/L | [5] |
Table 2: Effects of this compound on Algal Growth and Biomass
| Algae Species | This compound Concentration | Observed Effect | Quantitative Data | Reference |
| Haematococcus pluvialis | 5 µM | Increased biomass yield and carbon fixation rate | Biomass yield: 1.1 g/L (12.3% higher than control); Max. carbon fixation rate: 0.41 g/L/d (14.3% higher than control) | [4] |
| Haematococcus pluvialis | 5 µM | Improved chlorophyll (B73375) synthesis | 22.5% increase compared to control | [3] |
| Haematococcus pluvialis | 5 µM | Increased astaxanthin (B1665798) content | 12.5% higher than control | [2][3] |
| Chlorella vulgaris (using nanostructured ferric citrate) | 20 mg/dm³ | Highest chlorophyll and carotenoid content | Chlorophyll a: 23 mg/g dry mass; Chlorophyll b: 7.5 mg/g dry mass; Carotenoids: 9.2 mg/g dry mass | [6] |
| Chlorella vulgaris (using nanostructured ferric citrate) | 30 mg/dm³ | Highest intracellular iron content | 15 mg/g of dry mass | [6] |
| Ostreococcus tauri | 1-10 nM | Higher initial growth rate compared to ferric EDTA | - | [7] |
Experimental Protocols
Protocol 1: Preparation of Algal Growth Medium with this compound (Based on BG-11 Medium)
This protocol describes the preparation of 1 liter of BG-11 medium, a common medium for freshwater algae.
Materials:
-
This compound
-
Sodium nitrate (B79036) (NaNO₃)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Citric acid
-
Sodium carbonate (Na₂CO₃)
-
Disodium magnesium EDTA (Na₂MgEDTA)
-
Trace metal solution (e.g., A5)
-
Distilled or deionized water
-
Autoclave
-
Sterile culture flasks
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of each component to avoid repeated weighing of small quantities.
-
Prepare the Main Medium:
-
To approximately 900 mL of distilled water, add the required volumes of the stock solutions for all components except for this compound and the trace metal solution.
-
Dissolve 0.006 g of this compound and 0.006 g of citric acid in a small amount of distilled water and add it to the main medium.
-
Add 1 mL of the trace metal solution.
-
Bring the final volume to 1 liter with distilled water.
-
-
Sterilization:
-
Dispense the medium into culture flasks.
-
Autoclave at 121°C for 15-20 minutes.
-
-
Final pH: The final pH of the medium should be around 7.1 after autoclaving and cooling.
Caption: Workflow for Algal Culture Preparation.
Protocol 2: Determination of Algal Growth Rate by Optical Density
This protocol provides a non-destructive method to estimate algal growth by measuring the turbidity of the culture.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Algal culture
-
Sterile culture medium (for blank)
Procedure:
-
Blank Measurement: Fill a cuvette with sterile culture medium and use it to zero the spectrophotometer at a wavelength of 750 nm (OD₇₅₀). This wavelength is used to minimize interference from pigment absorption.
-
Sample Measurement:
-
Gently swirl the algal culture to ensure a homogenous suspension.
-
Pipette a sample of the culture into a clean cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance at 750 nm.
-
-
Data Collection: Repeat the measurements at regular time intervals (e.g., every 24 hours).
-
Growth Curve: Plot the OD₇₅₀ values against time to generate a growth curve.
-
Calculation of Specific Growth Rate (µ): The specific growth rate can be calculated from the exponential phase of the growth curve using the following formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁) Where:
-
OD₁ and OD₂ are the optical densities at times t₁ and t₂, respectively, during the exponential growth phase.
-
Caption: Workflow for Measuring Algal Growth by Optical Density.
Protocol 3: Determination of Algal Biomass by Dry Weight
This protocol describes the standard method for determining the dry weight of algal biomass.
Materials:
-
Glass fiber filters (pre-weighed)
-
Filtration apparatus
-
Drying oven
-
Desiccator
-
Analytical balance
-
Known volume of algal culture
Procedure:
-
Filter Preparation: Pre-wash glass fiber filters with distilled water and dry them in an oven at 105°C for at least 1 hour. Cool the filters in a desiccator and weigh them accurately.
-
Filtration:
-
Assemble the filtration apparatus with a pre-weighed filter.
-
Mix the algal culture well and filter a known volume through the filter.
-
Wash the filter with distilled water to remove salts from the medium.
-
-
Drying:
-
Carefully remove the filter from the apparatus and place it in a drying oven at 105°C.
-
Dry the filter to a constant weight (usually overnight).
-
-
Weighing:
-
Cool the filter in a desiccator to room temperature.
-
Weigh the filter with the dried biomass.
-
-
Calculation: The dry weight of the biomass is the difference between the final weight and the initial weight of the filter, divided by the volume of culture filtered.
Signaling Pathways and Mechanisms of Iron Uptake
This compound provides a readily available source of Fe³⁺. Algae have evolved sophisticated mechanisms to acquire iron from their environment. While the specific signaling cascades can vary between species, a general model involves the following steps:
-
Iron Sensing: Algal cells possess mechanisms to sense extracellular iron concentrations.
-
Upregulation of Iron Uptake Genes: Under iron-limiting conditions, a signaling cascade is initiated, leading to the upregulation of genes involved in iron acquisition. These include genes encoding for:
-
Ferric Reductases (FRE): These enzymes are located on the cell surface and reduce Fe³⁺ to the more soluble Fe²⁺.
-
Iron Permeases (FTR): These proteins transport Fe²⁺ across the cell membrane.
-
Ferroxidases (FOX): These enzymes re-oxidize Fe²⁺ to Fe³⁺ for transport and storage within the cell.
-
-
Siderophore-Mediated Uptake: Some algae can produce or utilize siderophores, which are high-affinity iron-chelating compounds that bind to Fe³⁺ and are then transported into the cell via specific receptors. The citrate in this compound can also act as a chelator, facilitating iron uptake.
The use of this compound can lead to a rapid increase in intracellular iron, which in some cases, can induce oxidative stress through the Fenton reaction. This can trigger secondary metabolic pathways, such as carotenoid biosynthesis in Haematococcus pluvialis, leading to the accumulation of high-value products like astaxanthin.[3]
Caption: Simplified Iron Uptake Pathway in Algae.
Conclusion
This compound is a highly effective iron source for promoting the growth of a wide range of microalgae. Its high solubility and the bioavailability of the iron it provides can lead to increased biomass yields and, in some species, the enhanced production of valuable secondary metabolites. The optimal concentration of this compound is species-dependent, and empirical determination is recommended for specific applications. The provided protocols offer a starting point for researchers to optimize their algal cultivation strategies using this versatile iron source. Understanding the underlying iron uptake mechanisms will further aid in the rational design of cultivation media and processes for enhanced algal productivity.
References
- 1. Scenedesmus sp. cultivation using commercial-grade ammonium sources [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous promotion of photosynthesis and astaxanthin accumulation during two stages of Haematococcus pluvialis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Frontiers | Iron and Harmful Algae Blooms: Potential Algal-Bacterial Mutualism Between Lingulodinium polyedrum and Marinobacter algicola [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Different iron sources to study the physiology and biochemistry of iron metabolism in marine micro-algae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyanotype Process Utilizing Ammonium Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cyanotype printing process, a non-silver photographic technique that produces a cyan-blue print. The process is based on the light sensitivity of a solution of ammonium (B1175870) ferric citrate (B86180) and potassium ferricyanide (B76249). This document outlines the chemical principles, experimental procedures, and key variables for reproducible and high-quality results in a laboratory setting.
Principle of the Cyanotype Process
The cyanotype process, invented by Sir John Herschel in 1842, relies on the photoreduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][2][3] A substrate, typically paper, is coated with a sensitizer (B1316253) solution containing ammonium ferric citrate and potassium ferricyanide.[4][5][6] Upon exposure to ultraviolet (UV) light, the citrate in the this compound acts as a reducing agent, donating electrons to reduce the ferric iron to ferrous iron.[7] This newly formed ferrous iron then reacts with the potassium ferricyanide to form an insoluble, blue pigment called Prussian blue (ferric ferrocyanide).[2][8] The unexposed, water-soluble iron salts are then washed away, leaving a stable blue and white image.[1]
Quantitative Data: Sensitizer Solution Recipes
The composition of the sensitizer solution is a critical factor influencing the speed, contrast, and color of the final print. Several formulations have been established, with variations in the concentrations of the primary components. The "green" variety of this compound is generally preferred over the "brown" form due to its higher iron content (14-18%) and faster printing speed.[9]
Table 1: Comparison of Common Cyanotype Sensitizer Stock Solution Recipes
| Recipe Component | Traditional Recipe[5][6][9] | Alternative Recipe 1[4][10] | Alternative Recipe 2[1] | Alternative Recipe 3[11] |
| Solution A | ||||
| This compound (Green) | 25 g | 25 g | 10.0 g | 100 g |
| Distilled Water | to 100 ml | 100 ml | 50 ml | 400 ml |
| Solution B | ||||
| Potassium Ferricyanide | 10 g | 10 g | 4.0 g | 40 g |
| Distilled Water | to 100 ml | 100 ml | 50 ml | 400 ml |
| Working Solution | Mix equal volumes of Solution A and B (1:1 ratio) immediately before use.[1][4] | Mix equal volumes of Solution A and B (1:1 ratio) immediately before use.[4][10] | Mix equal volumes of Solution A and B (1:1 ratio) immediately before use.[1] | Mix equal volumes of Solution A and B (1:1 ratio) immediately before use.[11] |
Experimental Protocols
This section provides a detailed methodology for creating cyanotype prints. All procedures involving the sensitizer solution should be performed under subdued tungsten light, as daylight and fluorescent light can cause premature exposure.[1]
Preparation of Stock Solutions
-
Solution A (this compound): Weigh the desired amount of green this compound (see Table 1) and dissolve it in distilled water in a separate container. Stir until the solid is completely dissolved.
-
Solution B (Potassium Ferricyanide): Weigh the desired amount of potassium ferricyanide (see Table 1) and dissolve it in distilled water in a separate container. Stir until the solid is completely dissolved.
-
Storage: Store the two solutions separately in brown, airtight bottles away from light.[9] The solutions can be stored for several months, although mold may form on the this compound solution, which can be removed by filtration.[4][9]
Sensitizing the Substrate
-
Substrate Selection: Choose a high-quality, heavy paper (e.g., 300 gsm) with a high cotton content for best results.[4]
-
Mixing the Sensitizer: In a dimly lit area, mix equal volumes of Solution A and Solution B in a non-metallic container.[1][12] The mixed sensitizer should be used within a few hours.[13]
-
Coating: Use a brush or a coating rod to apply the sensitizer solution evenly onto the paper.[4]
-
Drying: Allow the coated paper to dry completely in the dark. A hair dryer on a low heat setting can be used to speed up the process.[13]
Exposure
-
Light Source: The sensitized paper is sensitive to UV light.[2] This can be provided by direct sunlight or a UV lamp.[4]
-
Contact Printing: Place a negative or objects directly onto the sensitized surface of the paper. A piece of glass can be used to ensure close contact.
-
Exposure Time: Exposure times will vary depending on the light source, time of day, and desired density. On a sunny day, exposure can be as short as 15 minutes, while on a cloudy day it could take several hours.[4] A fully exposed print will often appear a grayish or bronze color.[4]
Development and Drying
-
Washing: After exposure, rinse the print in a tray of cool, running water.[4] Continue washing until the yellow, unexposed sensitizer is completely gone and the water runs clear.[13] This process typically takes 5-15 minutes.[13]
-
Oxidation: The characteristic Prussian blue color will intensify as the print dries and oxidizes over approximately 24 hours.[11] To accelerate this process, the print can be briefly immersed in a dilute solution of hydrogen peroxide after the initial wash, followed by a final rinse.[3][13]
-
Drying: Hang the print to air dry.
Workflow and Chemical Pathway
The following diagrams illustrate the experimental workflow and the underlying chemical transformations in the cyanotype process.
Caption: Experimental workflow for the cyanotype printing process.
Caption: Chemical pathway of the cyanotype process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyanotype - Wikipedia [en.wikipedia.org]
- 3. blog.scienceandmediamuseum.org.uk [blog.scienceandmediamuseum.org.uk]
- 4. leedsprintworkshop.org [leedsprintworkshop.org]
- 5. How To Make Cyanotypes - Parallax Photographic Coop [parallaxphotographic.coop]
- 6. Potassium Ferricyanide - Cyanotype Process - Parallax [parallaxphotographic.coop]
- 7. pubs.acs.org [pubs.acs.org]
- 8. desireesydow.com [desireesydow.com]
- 9. mikeware.co.uk [mikeware.co.uk]
- 10. youtube.com [youtube.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. CYANOTYPE INK RECIPE – Cyanographie [cyanographie.com]
- 13. nmuad317.wordpress.com [nmuad317.wordpress.com]
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from Ammonium Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of iron oxide nanoparticles (IONPs) using ammonium (B1175870) ferric citrate (B86180) as a precursor. The methods outlined are foundational for producing IONPs suitable for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[1][2][3][4]
Introduction
Iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their biocompatibility, superparamagnetic properties, and ease of functionalization.[5][6] Ammonium ferric citrate is a versatile, water-soluble, and non-toxic iron precursor that can be used to synthesize IONPs through various methods, including thermal decomposition and hydrothermal synthesis. The citrate component can also act as a capping agent, providing initial stability to the nanoparticles in aqueous solutions.
Synthesis Protocols
Two primary methods for the synthesis of iron oxide nanoparticles from this compound are detailed below: Thermal Decomposition and Hydrothermal Synthesis.
Protocol 1: Thermal Decomposition of this compound
This method involves the high-temperature decomposition of this compound in a high-boiling point organic solvent. The size of the nanoparticles can be controlled by varying reaction parameters such as temperature, reaction time, and the concentration of stabilizing agents.[7]
Materials:
-
This compound
-
Oleylamine (stabilizing agent)
-
1-Octadecene (B91540) (solvent)
-
Ethanol (B145695) (for washing)
-
Hexane (B92381) (for dispersion)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine 2 mmol of this compound with 20 mL of 1-octadecene and 6 mmol of oleylamine.
-
Inert Atmosphere: Attach the flask to a Schlenk line and flush with nitrogen gas for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: While stirring vigorously, heat the mixture to 200°C at a rate of 5°C/min and hold for 30 minutes.
-
Nucleation and Growth: Increase the temperature to 320°C at a rate of 3°C/min and maintain this temperature for 1-2 hours. A color change to black indicates the formation of iron oxide nanoparticles.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of hexane. Repeat the precipitation with ethanol and centrifugation step two more times to remove excess surfactant and solvent.
-
Final Product: After the final wash, disperse the purified iron oxide nanoparticles in a suitable solvent like hexane or toluene (B28343) for storage.
Protocol 2: Hydrothermal Synthesis of Iron Oxide Nanoparticles
Hydrothermal synthesis is a method that utilizes high temperature and pressure in an aqueous system to produce crystalline nanoparticles. This approach is often considered a "green" synthesis route.
Materials:
-
This compound
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Ammonia (B1221849) solution (NH₄OH) (for pH adjustment)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Solution: Dissolve 1 gram of this compound in 50 mL of deionized water in a beaker with magnetic stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 10-12 by dropwise addition of a 2 M NaOH or concentrated ammonia solution. A precipitate will form.
-
Autoclave Preparation: Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to 180°C. Maintain the temperature for 12 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate.
-
Washing: Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation at 6000 rpm for 10 minutes can be used to separate the nanoparticles after each wash.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting powder consists of iron oxide nanoparticles.
Characterization of Synthesized Iron Oxide Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their physicochemical properties. Common characterization techniques and expected results are summarized below.
| Characterization Technique | Parameter Measured | Typical Results |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and size distribution. | Spherical nanoparticles with a mean diameter of 10-20 nm.[8] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI). | Hydrodynamic diameter of 50-150 nm with a PDI < 0.3.[6] |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity. | Diffraction peaks corresponding to the inverse spinel structure of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[9][10] |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties (saturation magnetization, coercivity). | Superparamagnetic behavior at room temperature with high saturation magnetization (e.g., 60-80 emu/g).[11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups. | Characteristic peaks for Fe-O bonds and potentially for citrate capping.[12] |
| Zeta Potential | Surface charge and colloidal stability. | Negative zeta potential values (e.g., -30 mV) in aqueous dispersion, indicating good stability.[6] |
Diagrams
Caption: Experimental workflows for the synthesis of iron oxide nanoparticles.
Caption: Logical workflow for the characterization of synthesized IONPs.
Applications in Drug Development
The synthesized iron oxide nanoparticles can serve as versatile platforms in drug development.[1][2] Their magnetic properties allow for targeted drug delivery to specific sites within the body through the application of an external magnetic field.[4] Furthermore, their surfaces can be functionalized with various molecules, such as polymers, antibodies, or therapeutic agents, to enhance their efficacy and targeting capabilities.[3][5] These nanoparticles are also valuable as contrast agents in MRI for diagnostic purposes, enabling theranostic approaches where diagnosis and therapy are combined in a single platform.[4]
References
- 1. Magnetic iron oxide nanoparticles for drug delivery: applications and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jcasjournal.org [jcasjournal.org]
- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Synthesis, characterization and use of iron oxide nano particles for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nano.sfedu.ru [nano.sfedu.ru]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Ammonium Ferric Citrate as a T1-Weighted MRI Positive Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ferric citrate (B86180) (AFC) is a paramagnetic oral contrast agent utilized to enhance the visualization of the gastrointestinal (GI) tract in T1-weighted magnetic resonance imaging (MRI).[1][2][3][4] Its primary application lies in improving the delineation of the stomach, duodenum, and small intestine, thereby aiding in the differentiation of the bowel from adjacent organs and pathological structures.[3][4][5] The contrast-enhancing properties of AFC are attributed to the presence of the ferric iron (Fe³⁺), a paramagnetic ion that shortens the longitudinal relaxation time (T1) of surrounding water protons, resulting in a brighter signal on T1-weighted images.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of ammonium ferric citrate as a positive contrast agent in T1-weighted MRI.
Mechanism of T1 Contrast Enhancement
This compound in an aqueous solution dissociates, and the paramagnetic Fe³⁺ ions interact with water molecules. This interaction creates a fluctuating local magnetic field, which enhances the rate at which the longitudinal magnetization of water protons returns to equilibrium. This process, known as T1 relaxation, is significantly shortened in the presence of the contrast agent. On T1-weighted MRI sequences, tissues and fluids with shorter T1 relaxation times appear brighter.
Mechanism of T1 contrast enhancement by this compound.
Data Presentation: Relaxivity of this compound
Table 1: T1 and T2 Relaxivity of Paramagnetic MRI Contrast Agents
| Contrast Agent | Magnetic Field Strength (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |
| This compound | 1.5 | To be determined | To be determined | To be determined | |
| This compound | 3.0 | To be determined | To be determined | To be determined | |
| MnCl₂ | 3.0 | 6.397 | 108.266 | 16.92 | [7] |
| CuSO₄ | 3.0 | 0.602 | 0.730 | 1.21 | [7] |
| NiCl₂ | 3.0 | 0.620 | 0.848 | 1.37 | [7] |
Note: Relaxivity is dependent on temperature and the solvent used. The values for MnCl₂, CuSO₄, and NiCl₂ were measured in aqueous solution at room temperature.
Experimental Protocols
Protocol 1: Determination of r1 and r2 Relaxivity using Phantom Imaging
This protocol describes the preparation of a phantom and the MRI acquisition parameters for determining the T1 (r1) and T2 (r2) relaxivity of this compound.
Materials:
-
This compound powder
-
Distilled water
-
Agarose (B213101) (optional, for creating a gel phantom)
-
A set of non-magnetic, sealed tubes (e.g., 50 mL conical tubes or smaller NMR tubes)
-
MRI scanner (e.g., 1.5T or 3T)
Phantom Preparation:
-
Prepare a stock solution of this compound in distilled water at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a series of samples with varying concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 7.5, and 10 mM).
-
Include a tube with only distilled water (0 mM) as a control.
-
(Optional) To create a gel phantom, dissolve agarose (e.g., 1-2% w/v) in the solutions by heating and then allow them to cool and solidify in the tubes.
-
Arrange the tubes in a phantom holder to be placed within the MRI scanner.
MRI Acquisition:
-
T1 Measurement:
-
Use an inversion recovery spin-echo (IR-SE) or a variable flip angle gradient-echo (VFA-GRE) sequence.
-
IR-SE Parameters: Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms). Use a long repetition time (TR) > 5x the longest expected T1 and a short echo time (TE).
-
-
T2 Measurement:
-
Use a multi-echo spin-echo (MESE) sequence.
-
MESE Parameters: Acquire a series of images with a fixed TR and multiple increasing TEs (e.g., 10, 20, 30, 40, 50, 60, 70, 80 ms).
-
Data Analysis:
-
Draw a region of interest (ROI) within each tube on the acquired images.
-
For T1 calculation, plot the signal intensity within each ROI as a function of TI and fit the data to the inversion recovery equation to determine the T1 value for each concentration.
-
For T2 calculation, plot the signal intensity within each ROI as a function of TE and fit the data to a mono-exponential decay function to determine the T2 value for each concentration.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 as a function of the this compound concentration (in mM).
-
The slopes of the linear fits of these plots will yield the r1 and r2 relaxivities, respectively.[6]
Workflow for determining r1 and r2 relaxivity of this compound.
Protocol 2: In Vitro Evaluation of Cellular Uptake and Signal Enhancement
This protocol provides a general framework for assessing the interaction of this compound with a cell line of interest (e.g., intestinal epithelial cells) to determine any cellular uptake and its effect on MRI signal.
Materials:
-
Cell line of interest (e.g., Caco-2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment
-
MRI compatible cell phantom materials (e.g., agarose gel)
Procedure:
-
Cell Culture: Culture the chosen cell line to a desired confluency in appropriate culture vessels.
-
Incubation with AFC:
-
Prepare different concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the AFC-containing medium. Include a control group with fresh medium only.
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium and wash the cells thoroughly with PBS (e.g., 3 times) to remove any extracellular AFC.
-
Harvest the cells using standard methods (e.g., trypsinization).
-
Count the cells to ensure equal numbers are used for subsequent steps.
-
-
Phantom Preparation:
-
Resuspend a known number of cells (e.g., 1 x 10⁶ cells) in a small volume of PBS or medium.
-
Mix the cell suspension with a low-melting-point agarose solution (at a physiologically compatible temperature) and allow it to solidify in an MRI-compatible tube.
-
-
MRI Acquisition:
-
Acquire T1-weighted and T2-weighted images of the cell phantoms. .
-
-
Data Analysis:
-
Measure the signal intensity in the ROIs of the cell pellets for each concentration and the control.
-
Compare the signal intensity changes between the AFC-treated groups and the control group to assess the effect of any cellular association or uptake of the contrast agent.
-
Clinical and In Vivo Application Considerations
Clinical studies have demonstrated the safety and efficacy of this compound as an oral contrast agent for upper abdominal MRI.[3]
Table 2: Dosing and Administration in Clinical Studies
| Study Parameter | Details | Reference |
| Dosage | 600 mg to 2400 mg of this compound | [3][4] |
| Vehicle | Dissolved in 300 mL to 600 mL of water | [3][4] |
| Administration | Oral ingestion prior to MRI | [3][4][5] |
| Imaging Sequences | T1-weighted spin-echo (SE) and gradient-echo (GRE) | [3] |
Key Findings from Clinical Use:
-
This compound provides good enhancement of the stomach and duodenum.[3][4]
-
It improves the delineation of the pancreas and other adjacent structures.[5]
-
Higher doses may lead to better contrast enhancement but can also be associated with a higher incidence of minor side effects such as diarrhea.[3]
-
At high concentrations, the T2 shortening effect can become dominant, leading to signal loss (negative contrast) on T2-weighted images.
Safety and Precautions
This compound is generally considered safe for oral administration.[3] However, some minor side effects have been reported, including nausea, vomiting, and diarrhea.[3] As with any iron-containing compound, it should be used with caution in patients with iron metabolism disorders.
Conclusion
This compound serves as an effective and safe oral positive contrast agent for T1-weighted MRI of the upper gastrointestinal tract. The provided protocols offer a framework for researchers to quantitatively assess its relaxivity and to evaluate its performance in vitro. Further experimental determination of its r1 and r2 relaxivity at various field strengths will be crucial for optimizing its use in both preclinical and clinical research settings.
References
- 1. Nuclear magnetic resonance contrast enhancement study of the gastrointestinal tract of rats and a human volunteer using nontoxic oral iron solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large scale clinical evaluation of bowel contrast agent containing ferric ammonium citrate in MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate (Journal Article) | ETDEWEB [osti.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. [PDF] Aqueous paramagnetic solutions for MRI phantoms at 3 T: A detailed study on relaxivities | Semantic Scholar [semanticscholar.org]
Application Notes: The Role of Ammonium Ferric Citrate in Listeria Detection Media
Introduction
Listeria monocytogenes is a significant foodborne pathogen responsible for listeriosis, a serious infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and newborns. Consequently, the rapid and accurate detection of Listeria species, especially L. monocytogenes, in food, environmental, and clinical samples is crucial for public health and safety. Selective and differential microbiological media are fundamental tools for isolating and presumptively identifying Listeria. Ammonium (B1175870) ferric citrate (B86180) serves as a key indicator in many of these media, enabling clear visual differentiation of Listeria colonies from other microorganisms.
Principle of Detection: Esculin (B1671248) Hydrolysis
The primary role of ammonium ferric citrate in Listeria detection media is to act as an indicator for esculin hydrolysis. All Listeria species possess the enzyme β-glucosidase (also known as esculinase), which hydrolyzes the glycoside esculin into two products: glucose and esculetin (B1671247).[1][2] In the presence of ferric ions (Fe³⁺), supplied by this compound, the esculetin forms a dark brown or black phenolic iron complex.[2][3] This reaction results in a characteristic blackening of the agar (B569324) or a black halo surrounding the colonies, providing a strong presumptive identification of Listeria species.[4][5][6]
Applications in Key Listeria Selective Media
This compound is an essential component of several standard media used for the isolation of Listeria, including Modified Oxford Agar (MOX) and PALCAM Agar. These media are formulated not only to differentiate Listeria but also to inhibit the growth of competing background flora through the inclusion of various selective agents like lithium chloride and antibiotics.[7][8][9]
-
Modified Oxford (MOX) Agar: This medium utilizes the esculin hydrolysis system for the presumptive identification of Listeria. Colonies appear approximately 1 mm in diameter, are black, and are surrounded by a black zone.[6]
-
PALCAM Agar: This medium is highly selective and employs two differential systems. The first is the esculin and this compound system, which results in grey-green colonies with a black precipitate or halo for Listeria.[4][10] The second system uses mannitol (B672) and the pH indicator phenol (B47542) red to differentiate Listeria (which do not typically ferment mannitol) from mannitol-fermenting contaminants like staphylococci and enterococci, which produce yellow colonies due to acid production.[4][8]
Data Presentation
Table 1: Composition of Key Listeria Selective Media Containing this compound
| Component | Modified Oxford (MOX) Agar (g/L) | PALCAM Agar (g/L) | Purpose |
| Peptone/Proteose Peptone | 23.0 | 23.0 | Source of Carbon, Nitrogen, Vitamins |
| Corn Starch | 1.0 | 1.0 | Neutralizes Toxic Metabolites |
| Sodium Chloride | 5.0 | 5.0 | Maintains Osmotic Balance |
| This compound | 0.5 | 0.5 | Indicator for Esculin Hydrolysis |
| Esculin | 1.0 | 0.8 | Substrate for β-glucosidase |
| Lithium Chloride | 12.0 - 15.0 | 15.0 | Selective Agent (Inhibits Gram-negatives) |
| Agar | 10.0 - 12.0 | 13.0 - 15.0 | Solidifying Agent |
| Mannitol | - | 10.0 | Differential Substrate |
| Dextrose (Glucose) | - | 0.5 | Carbohydrate Source |
| Phenol Red | - | 0.08 | pH Indicator |
| Selective Supplement | Varies (e.g., Moxalactam, Colistin) | Varies (e.g., Polymyxin B, Ceftazidime, Acriflavine) | Selective Agents (Inhibit Competitors) |
| Formulations are based on typical compositions from various manufacturers and standards.[5][7][9][11] |
Table 2: Performance Characteristics of Listeria on Esculin-Based Media
| Medium | Listeria monocytogenes Colony Morphology | Incubation Conditions |
| Modified Oxford (MOX) Agar | Small (~1 mm), round, black colonies surrounded by a black zone.[6] | 35 ± 2°C for 24-48 hours.[12] |
| PALCAM Agar | Grey-green colonies with a black center and a black halo.[4][11] | 35-37°C for 24-48 hours, preferably under microaerophilic conditions.[7][10] |
Visualizations
Caption: Biochemical pathway of esculin hydrolysis by Listeria.
Caption: Experimental workflow for Listeria isolation.
Caption: Logical relationships of PALCAM Agar components.
Experimental Protocols
Protocol 1: Preparation of Modified Oxford (MOX) Agar
Materials:
-
Purified/distilled water
-
Selective supplement (e.g., Moxalactam or Colistin/Ceftazidime)[5][9]
-
Sterile Petri plates
-
Autoclave
-
Water bath
Procedure:
-
Suspension: Suspend 52.5 grams of Modified Listeria Oxford Agar Base powder in 1000 mL of purified/distilled water.[5][9]
-
Dissolution: Heat to boiling with frequent agitation to dissolve the medium completely.
-
Sterilization: Sterilize by autoclaving at 121°C (15 lbs pressure) for 10-15 minutes.[9][13]
-
Cooling: Cool the medium to 45-50°C in a water bath.
-
Supplementation: Aseptically add the rehydrated contents of the appropriate selective supplement vial.[5][9]
-
Pouring: Mix well and pour the medium into sterile Petri plates.
-
Storage: Store prepared plates at 2-8°C, protected from light.
Protocol 2: Preparation of PALCAM Agar
Materials:
-
Listeria Identification Agar Base (PALCAM) powder[11]
-
Purified/distilled water
-
Listeria Selective Supplement (PALCAM)[11]
-
Sterile Petri plates
-
Autoclave
-
Water bath
Procedure:
-
Suspension: Suspend approximately 69 grams of PALCAM Agar Base powder in 1000 mL of purified/distilled water (refer to manufacturer's instructions for exact weight).[8]
-
Dissolution: Heat to boiling with frequent agitation to dissolve the medium completely.
-
Sterilization: Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[11]
-
Cooling: Cool the medium to 45-50°C in a water bath.
-
Supplementation: Aseptically add the rehydrated contents of 1 vial of Listeria Selective Supplement (PALCAM).[11]
-
Pouring: Mix well and pour into sterile Petri plates.
-
Storage: Store prepared plates at 2-8°C, protected from light.
Protocol 3: General Protocol for Isolation and Presumptive Identification of Listeria spp.
This protocol provides a general workflow. Specific sample types (food, clinical, environmental) may require adherence to standardized methods like the FDA's Bacteriological Analytical Manual (BAM) or ISO 11290.[12][14]
Procedure:
-
Enrichment:
-
Perform a pre-enrichment step by homogenizing the sample (e.g., 25g) in an enrichment broth like Buffered Listeria Enrichment Broth (BLEB) and incubating at 30°C for 4 hours.[12][15]
-
Add selective agents to the broth and continue incubation for a total of 24 to 48 hours for selective enrichment.[12][15] Alternatively, subculture into a selective enrichment broth like Fraser Broth.[14]
-
-
Selective Plating:
-
Following enrichment, streak a loopful of the culture onto a selective and differential agar plate, such as MOX or PALCAM Agar.[12]
-
-
Incubation:
-
Examination:
-
Confirmation:
-
Select suspect colonies for further confirmatory testing.[12]
-
Perform a Gram stain (should be Gram-positive rods), catalase test (positive), and motility test (characteristic tumbling motility).[14]
-
Additional biochemical and serological tests can be used for species-level identification and confirmation of L. monocytogenes.[14]
-
References
- 1. researchtweet.com [researchtweet.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Listeria Identification Agar Base (PALCAM) [himedialabs.com]
- 5. himedialabs.com [himedialabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Modified Listeria Oxford Agar Base [himedialabs.com]
- 10. generon-food-safety.com [generon-food-safety.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. agriculture.gov.au [agriculture.gov.au]
- 13. fda.gov [fda.gov]
- 14. rapidmicrobiology.com [rapidmicrobiology.com]
- 15. epa.gov [epa.gov]
Application of Ammonium Ferric Citrate in Plant Tissue Culture Media
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ammonium (B1175870) ferric citrate (B86180) is a valuable iron source for plant tissue culture media, serving as a stable and readily available form of this essential micronutrient. Iron is a critical component for numerous physiological and biochemical processes in plants, including chlorophyll (B73375) synthesis, respiration, and enzyme function. The choice of iron source can significantly impact the growth, development, and metabolic activity of in vitro plant cultures. While ferric sodium EDTA (Fe-EDTA) is the most commonly used iron chelate in standard media formulations like Murashige and Skoog (MS) medium, ammonium ferric citrate presents a viable alternative with distinct properties.
This compound is a complex salt that is highly soluble in water, ensuring a uniform distribution of iron in the culture medium.[1] Its chelated nature helps to keep iron in a soluble and plant-available form over a range of pH levels, preventing precipitation as insoluble iron phosphates or hydroxides, which can occur with non-chelated iron salts like ferrous sulfate.[2] This sustained availability of iron is crucial for preventing iron deficiency symptoms such as interveinal chlorosis of young leaves.
Recent studies have demonstrated that this compound can be as effective as, and in some cases superior to, other iron sources in promoting plant growth and development in vitro. For instance, in the micropropagation of Magnolia and Prunus cerasifera, this compound was found to be comparable to NaFeEDTA in preventing physiological disorders like chlorosis and hyperhydricity, and significantly better than ferrous sulfate.
For drug development professionals, the iron source in the culture medium can be a critical factor influencing the production of secondary metabolites and recombinant proteins in plant cell cultures. Iron is a cofactor for many enzymes involved in secondary metabolic pathways. While specific research on the impact of this compound on the yield of commercially important phytochemicals and therapeutic proteins in plant cell cultures is an emerging area, its ability to maintain iron availability suggests it could positively influence these processes. It is worth noting that in other eukaryotic cell culture systems, such as Chinese Hamster Ovary (CHO) cells, the addition of ferric salts, including ferric citrate, has been shown to modulate the glycosylation profile of recombinant proteins, a critical quality attribute for therapeutic glycoproteins.[3]
Data Presentation
The following tables summarize the quantitative data from a comparative study on the influence of different iron sources on the in vitro shoot multiplication and rooting of Magnolia grandiflora, Magnolia × soulangeana 'Alexandrina', and Prunus cerasifera 'Nigra'.
Table 1: Effect of Iron Source on Shoot Multiplication
| Plant Species | Iron Source | Mean Number of Shoots | Mean Number of Leaves | Mean Shoot Length (cm) |
| Magnolia grandiflora | FeSO₄·7H₂O | 1.8 ± 0.2 | 4.5 ± 0.4 | 1.9 ± 0.1 |
| NaFeEDTA | 2.5 ± 0.3 | 6.2 ± 0.5 | 2.8 ± 0.2 | |
| Fe(III)AC | 2.4 ± 0.3 | 6.0 ± 0.5 | 2.7 ± 0.2 | |
| Magnolia × soulangeana | FeSO₄·7H₂O | 1.5 ± 0.2 | 3.8 ± 0.3 | 1.7 ± 0.1 |
| NaFeEDTA | 2.2 ± 0.2 | 5.5 ± 0.4 | 2.5 ± 0.2 | |
| Fe(III)AC | 2.1 ± 0.2 | 5.3 ± 0.4 | 2.4 ± 0.2 | |
| Prunus cerasifera | FeSO₄·7H₂O | 3.2 ± 0.3 | 7.1 ± 0.6 | 2.1 ± 0.2 |
| NaFeEDTA | 2.9 ± 0.3 | 7.3 ± 0.6 | 3.0 ± 0.3 | |
| Fe(III)AC* | 3.0 ± 0.3 | 7.2 ± 0.6 | 2.9 ± 0.3 |
*Fe(III)AC refers to this compound. Data is presented as mean ± standard error.
Table 2: Effect of Iron Source on Rooting
| Plant Species | Iron Source | Rooted Shoots (%) | Mean Number of Roots | Mean Root Length (cm) |
| Magnolia grandiflora | FeSO₄·7H₂O | 65 | 2.8 ± 0.3 | 1.8 ± 0.2 |
| NaFeEDTA | 88 | 4.2 ± 0.4 | 2.5 ± 0.3 | |
| Fe(III)AC | 85 | 4.0 ± 0.4 | 2.4 ± 0.3 | |
| Magnolia × soulangeana | FeSO₄·7H₂O | 70 | 3.1 ± 0.3 | 2.0 ± 0.2 |
| NaFeEDTA | 92 | 4.8 ± 0.5 | 1.8 ± 0.2 | |
| Fe(III)AC | 90 | 4.6 ± 0.5 | 1.7 ± 0.2 | |
| Prunus cerasifera | FeSO₄·7H₂O | 72 | 3.5 ± 0.4 | 2.2 ± 0.2 |
| NaFeEDTA | 95 | 5.1 ± 0.5 | 2.9 ± 0.3 | |
| Fe(III)AC* | 94 | 5.0 ± 0.5 | 2.8 ± 0.3 |
*Fe(III)AC refers to this compound. Data is presented as mean ± standard error for root number and length.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 100x stock solution of this compound, which can be used to supplement various plant tissue culture media.
Materials:
-
This compound (Brown, Plant Culture Tested Grade)
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Amber or foil-covered storage bottle
Procedure:
-
Determine the required concentration: The standard Murashige and Skoog (MS) medium uses 27.8 mg/L of FeSO₄·7H₂O and 37.3 mg/L of Na₂EDTA, which provides approximately 5.57 mg/L of elemental iron. This compound (brown) typically contains 16.5-18.5% iron.[3] To achieve a similar iron concentration, you will need to calculate the amount of this compound. For a 100x stock solution for a final concentration of ~5.57 mg/L iron, you would dissolve approximately 3.0-3.4 g of this compound in 1 liter of water. For ease of use, a 100x stock solution can be prepared by dissolving a pre-calculated amount in a smaller volume.
-
Dissolving the this compound:
-
Weigh the required amount of this compound powder. For a 100 mL of 100x stock solution providing approximately 5.57 mg/L iron in the final medium, weigh out 0.30-0.34 g of this compound.
-
Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and slowly add the this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. The solution will have a reddish-brown color.
-
-
Final Volume Adjustment and Storage:
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring the final volume to 100 mL with deionized water.
-
Transfer the stock solution to a sterilized amber or foil-covered bottle to protect it from light.
-
Store the stock solution in a refrigerator at 4°C.
-
Protocol 2: Preparation of Murashige and Skoog (MS) Medium with this compound
This protocol outlines the steps to prepare 1 liter of MS medium, substituting the standard Fe-EDTA with the prepared this compound stock solution.
Materials:
-
MS basal salt mixture (without iron source, if available, or standard MS basal salt mixture)
-
This compound stock solution (100x)
-
myo-Inositol
-
Vitamins (e.g., from a stock solution)
-
Plant growth regulators (e.g., auxins, cytokinins) as required
-
Gelling agent (e.g., agar)
-
Deionized or distilled water
-
Beakers, graduated cylinders, and a 1 L volumetric flask
-
pH meter
-
Autoclave
Procedure:
-
Dissolving Basal Salts and Supplements:
-
To a 1 L beaker, add approximately 800 mL of deionized water.
-
While stirring, add the MS basal salt mixture and stir until fully dissolved.
-
Add sucrose (typically 30 g/L), myo-inositol (typically 100 mg/L), and vitamins.
-
-
Adding the Iron Source:
-
Instead of the standard Fe-EDTA, add 10 mL of the 100x this compound stock solution to the medium.
-
-
Adding Plant Growth Regulators:
-
Add the desired plant growth regulators from their respective stock solutions.
-
-
pH Adjustment:
-
Adjust the pH of the medium to the desired level (typically 5.7-5.8 for MS medium) using 0.1 N NaOH or 0.1 N HCl.
-
-
Final Volume and Gelling Agent:
-
Transfer the medium to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
If a solid or semi-solid medium is required, pour the medium back into a larger beaker and add the gelling agent (e.g., 6-8 g/L of agar).
-
Heat the medium with continuous stirring until the gelling agent is completely dissolved.
-
-
Dispensing and Sterilization:
-
Dispense the molten medium into culture vessels.
-
Seal the vessels with appropriate closures.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.
-
Allow the medium to cool and solidify in a sterile environment.
-
Mandatory Visualization
Caption: Experimental Workflow for Utilizing this compound.
References
Troubleshooting & Optimization
Troubleshooting precipitation in ammonium ferric citrate stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) ferric citrate (B86180) stock solutions.
Troubleshooting Guide: Precipitation in Stock Solutions
Precipitation in ammonium ferric citrate stock solutions can be a common issue. This guide will help you identify the potential cause and find a suitable solution.
Question: I prepared an this compound stock solution, and now I see a precipitate. What could be the cause?
Answer: Precipitation in your this compound stock solution can be caused by several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound stock solution?
A1: The optimal pH for an this compound stock solution is in the range of 6.0 to 8.0.[1] A pH outside of this range can lead to the hydrolysis of the ferric ion, resulting in the precipitation of ferric hydroxide (B78521), which typically appears as a brown or reddish-brown solid.[2]
Q2: How does light affect this compound solutions?
A2: this compound is sensitive to light, particularly UV light.[3][4] Exposure to light can cause the reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[5] This is a key principle in the cyanotype photographic process.[5][6] The green form of this compound is more readily reduced by light than the brown form.[7][8] This reduction can lead to the formation of insoluble ferrous compounds and is often observed as a greenish precipitate or a color change in the solution. To prevent this, always store your stock solutions in amber bottles or in a dark place.[7]
Q3: What is the recommended storage temperature for my stock solution?
A3: It is recommended to store this compound stock solutions in a cool, dry, and well-ventilated area.[9] For long-term stability and to minimize the risk of precipitation, storage at 2-8°C is advisable.[10] Avoid repeated freeze-thaw cycles and large temperature fluctuations.
Q4: Can I heat the solution to redissolve the precipitate?
A4: Gentle warming can sometimes help to redissolve precipitate that has formed due to lower temperatures. However, excessive heating should be avoided as it might promote the degradation of the complex. It is better to prevent precipitation by adhering to proper preparation and storage conditions.
Q5: Is the composition of this compound always the same?
A5: No, this compound is a complex salt with an undetermined structure, and its composition can be variable.[2][11] There are two common forms: a brown variety and a green variety, which differ in their iron, ammonia, and citric acid content.[8][12] This variability can sometimes lead to inconsistencies between different batches of the solid material.
| Property | Brown this compound | Green this compound |
| Iron (Fe) Content | 16.5% - 22.5% | 14.5% - 16.0% |
| Ammonia (NH₃) Content | ~9% | ~7.5% |
| Citric Acid Content | ~65% | ~75% |
| Light Sensitivity | Less sensitive | More sensitive |
Q6: Are there any known incompatibilities with other reagents?
A6: Yes, this compound solutions are incompatible with strong oxidizing agents, iodides, and tannins.[7] Mixing with these substances can lead to chemical reactions that cause precipitation or degradation of the solution.
Experimental Protocols
Protocol 1: Preparation of a Stable 10% (w/v) this compound Stock Solution
This protocol outlines the steps to prepare a stable stock solution of this compound.
Materials:
-
This compound (brown or green)
-
High-purity, deionized water
-
0.22 µm sterile filter
-
Sterile amber storage bottles
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Dilute ammonium hydroxide and citric acid solutions (for pH adjustment)
Methodology:
-
Weigh out 10 g of this compound powder.
-
In a clean beaker, add the powder to 80 mL of high-purity water.
-
Place the beaker on a stir plate and stir until the solid is completely dissolved. Avoid vigorous vortexing to minimize aeration.
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to between 6.5 and 7.5 using dropwise addition of dilute ammonium hydroxide (to increase pH) or dilute citric acid (to decrease pH). Stir continuously while adjusting the pH.
-
Once the desired pH is reached and stable, transfer the solution to a graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile amber storage bottle.
-
Label the bottle with the contents, concentration, preparation date, and your initials.
-
Store the solution in the dark at 2-8°C.
Signaling Pathway
This compound can be used to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The diagram below illustrates a simplified workflow for inducing and observing ferroptosis using this compound.
Caption: Experimental workflow for inducing ferroptosis with this compound.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. /blog - Investigating Cyanotype Developer Absorption [slyka.net]
- 6. parchem.com [parchem.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. neogen.com [neogen.com]
- 11. mikeware.co.uk [mikeware.co.uk]
- 12. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammonium Ferric Citrate Concentration for CHO Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing ammonium (B1175870) ferric citrate (B86180) (AFC) concentration in Chinese Hamster Ovary (CHO) cell culture for recombinant protein production.
Troubleshooting Guides
This section addresses common problems observed during the optimization of AFC in CHO cell culture.
Issue 1: Decreased Cell Viability and Growth After AFC Supplementation
Symptoms:
-
A sharp drop in viable cell density (VCD) after the addition of AFC.
-
Reduced overall peak VCD compared to control cultures.[1]
-
Increased signs of cellular stress, such as changes in morphology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Iron Toxicity | High concentrations of iron can lead to oxidative stress through the formation of reactive oxygen species (ROS), damaging cells.[1][2][3] Reduce the AFC concentration. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[4] |
| Impurities in AFC Source | Commercial sources of AFC can contain impurities, such as other trace metals like manganese, which can impact cell growth and viability.[2][3] Use a high-purity, low-impurity grade of AFC.[2][3] If possible, analyze the elemental composition of your AFC source.[2][3] |
| Rapid Change in Iron Concentration | CHO cells may be sensitive to sudden shifts in iron levels. Consider a gradual adaptation of the cells to higher iron concentrations over several passages.[1] |
| Suboptimal Culture Conditions | Other media components or culture parameters (e.g., pH, dissolved oxygen) might be exacerbating the toxic effects of iron. Ensure all other culture parameters are within the optimal range for your cell line. |
Issue 2: Low Protein Titer Despite Good Cell Growth
Symptoms:
-
High viable cell density is achieved, but the final protein titer is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal AFC Concentration | While the AFC concentration may be sufficient for cell growth, it might not be optimal for protein production. High iron levels (e.g., 50-500 µM) have been reported to significantly improve titer in some cases.[4][5][6] Perform a titration study to identify the AFC concentration that maximizes specific productivity (qp). |
| Nutrient Limitation | Higher cell densities achieved with iron supplementation may lead to the faster depletion of other essential nutrients, such as amino acids.[6] Monitor the consumption of key nutrients and consider adjusting the feeding strategy. |
| Ammonium Accumulation | While AFC itself contains ammonium, high cell densities can lead to the production of metabolic ammonium, which can inhibit protein production. Monitor ammonium levels in the culture.[6] |
| Citrate Concentration | The citrate component of AFC can also play a role in enhancing monoclonal antibody production.[7][8] Consider evaluating the impact of sodium citrate supplementation in conjunction with your iron source.[7][8] |
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell growth, viability, and/or protein titer in replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of AFC | The level of impurities in AFC can vary between different lots from the same supplier. Qualify new lots of AFC by testing them in a small-scale experiment before use in large-scale production. |
| AFC Solution Instability | AFC solutions can degrade over time, leading to changes in iron availability. Prepare fresh AFC stock solutions for each experiment and protect them from light. |
| Inconsistent Cell Passaging | Long-term passaging of CHO cells in low-iron media has been shown to improve titer.[6] Maintain a consistent cell passaging and banking strategy. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for optimizing ammonium ferric citrate in CHO cell culture?
A1: Based on published data, a common starting range for AFC optimization is between 10 µM and 500 µM of iron.[4][5][6] However, the optimal concentration is highly dependent on the specific CHO cell line and the culture medium being used. It is recommended to perform a dose-response study to determine the optimal concentration for your system.
Q2: Can high concentrations of this compound be toxic to CHO cells?
A2: Yes, high concentrations of iron can be toxic to CHO cells.[1] This is primarily due to the generation of reactive oxygen species (ROS) through the Fenton reaction, which can lead to oxidative stress and cellular damage.[2][3]
Q3: Does the source of this compound matter?
A3: Yes, the source of AFC can significantly impact experimental outcomes. This is often due to the presence of trace metal impurities, such as manganese, which can affect cell growth, viability, and even protein glycosylation patterns.[2][3] Using a high-purity, low-impurity source of AFC is recommended for more consistent and reproducible results.
Q4: I am observing poor transfection efficiency after adding AFC to my serum-free medium. What could be the cause?
A4: Ferric ammonium citrate has been identified as a critical factor that can impede the efficiency of chemical transfection agents.[9] To circumvent this, it is recommended to perform the transfection in an AFC-depleted medium and then supplement with AFC at an early stage post-transfection (e.g., 0.5 hours).[9]
Q5: How can I adapt my CHO cells to higher iron concentrations?
A5: Adapting CHO cells to higher iron concentrations can improve their tolerance and performance.[1] This can be achieved by long-term passaging of the cells in a medium containing a gradually increasing concentration of AFC over a period of time, for instance, 60 days.[1]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal AFC concentration for a specific CHO cell line.
1. Materials:
- CHO cell line of interest
- Basal culture medium (iron-deficient, if possible)
- This compound (high-purity)
- Sterile, nuclease-free water
- Shake flasks or multi-well plates
- Cell counting instrument
- Assay for determining protein titer (e.g., ELISA, HPLC)
2. Procedure:
- Prepare AFC Stock Solution: Prepare a concentrated stock solution of AFC (e.g., 100 mM) in sterile, nuclease-free water. Filter-sterilize the solution.
- Cell Seeding: Seed the CHO cells at a consistent density (e.g., 0.3 x 10^6 cells/mL) into multiple shake flasks or wells containing the basal medium.
- AFC Titration: Add the AFC stock solution to the flasks/wells to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM). Include a no-AFC control.
- Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
- Monitoring: At regular intervals (e.g., daily), measure the viable cell density and viability.
- Harvesting: At the end of the culture period (e.g., day 14), harvest the supernatant.
- Analysis: Determine the protein titer in the harvested supernatant for each AFC concentration.
- Data Interpretation: Plot the peak viable cell density, viability, and protein titer as a function of the AFC concentration to identify the optimal range.
Data Presentation
Table 1: Example Data from AFC Optimization Study
| AFC Concentration (µM) | Peak Viable Cell Density (x10^6 cells/mL) | Viability at Peak VCD (%) | Final Titer (mg/L) |
| 0 | 5.2 | 92 | 150 |
| 10 | 8.7 | 95 | 350 |
| 25 | 9.5 | 94 | 420 |
| 50 | 10.1 | 93 | 480 |
| 100 | 11.0 | 91 | 510 |
| 250 | 9.8 | 85 | 450 |
| 500 | 7.3 | 78 | 320 |
Note: This is example data and actual results will vary depending on the cell line and culture conditions.
Visualizations
Caption: Workflow for AFC Optimization.
Caption: Troubleshooting Logic for AFC Issues.
Caption: Cellular Iron Uptake Pathways.
References
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of iron and sodium citrate in animal protein‐free CHO cell culture medium on cell growth and monoclonal antibody production | Semantic Scholar [semanticscholar.org]
- 9. Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing microbial growth in ammonium ferric citrate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) ferric citrate (B86180) solutions. Our goal is to help you prevent microbial growth and ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my ammonium ferric citrate solution?
A1: Microbial contamination can manifest in several ways. The most common indicators include:
-
Turbidity or Cloudiness: A clear solution becoming hazy or cloudy is a primary sign of bacterial growth.
-
Mold Growth: Visible mold, often appearing as filamentous or fuzzy colonies on the surface or within the solution, is a clear indicator of fungal contamination.
-
Color Change: While slight color variations can occur, a significant and unexpected change in the solution's color may indicate microbial activity.
-
pH Shift: Microbial metabolism can alter the pH of the solution. A significant deviation from the expected pH range could suggest contamination.
-
Formation of a Pellicle or Biofilm: A thin layer or film on the surface of the liquid or adhering to the container walls can be a sign of microbial colonization.
-
Unpleasant Odor: A foul or unusual smell emanating from the solution can be an indicator of microbial growth.
Q2: What are the primary sources of microbial contamination in laboratory reagents like this compound?
A2: Contamination can be introduced at various stages of preparation and handling. Key sources include:
-
Non-sterile Equipment: Use of glassware, stir bars, or other equipment that has not been properly sterilized.
-
Contaminated Water: Using water that is not of sufficient purity (e.g., distilled, deionized, or sterile) for solution preparation.
-
Airborne Microbes: Exposure of the solution to the open air for extended periods can introduce airborne bacteria and fungal spores.
-
Improper Handling: Inadequate aseptic techniques during preparation, aliquoting, or use of the solution.
-
Contaminated Stock Reagents: Using a contaminated stock of this compound powder or other components.
Q3: What are the recommended storage conditions for this compound solutions to minimize microbial growth?
A3: Proper storage is crucial for maintaining the integrity of your solution.[1][2][3]
-
Temperature: Store solutions in a cool, dry place. Refrigeration at 2-8°C is often recommended to slow down potential microbial growth.[2]
-
Light: Protect the solution from light, as this compound can be light-sensitive.[3] Use amber bottles or store in a dark cabinet.
-
Container: Use sterile, tightly sealed containers to prevent airborne contamination.
Troubleshooting Guide
Issue 1: My this compound solution has visible mold growth.
-
Root Cause Analysis: This is a common issue, especially in solutions prepared without preservatives and stored for extended periods. Fungal spores from the environment are the likely culprits.
-
Immediate Action:
-
Do not use the contaminated solution for any experiments.
-
Discard the solution following your institution's guidelines for chemical waste.
-
Thoroughly clean and sterilize all glassware and equipment that came into contact with the contaminated solution.
-
-
Preventative Measures:
-
Add a Preservative: Consider adding an antifungal agent like sodium benzoate (B1203000) or thymol (B1683141) during preparation.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Technique: Prepare the solution in a clean environment, such as a laminar flow hood, to minimize exposure to airborne contaminants.
-
Issue 2: The solution appears cloudy or turbid.
-
Root Cause Analysis: Cloudiness can be due to bacterial contamination or chemical precipitation. This compound can sometimes form a gel-like substance or precipitate if not prepared or stored correctly.[4]
-
Troubleshooting Steps:
-
Microscopic Examination: Examine a drop of the solution under a microscope to check for the presence of bacteria.
-
Check pH: Measure the pH of the solution. A significant shift could indicate microbial growth or a chemical reaction causing precipitation. To prevent precipitation of ferric hydroxide, maintaining a slightly acidic to neutral pH (around pH 2 or less has been suggested to prevent hydrolysis) may be necessary in some applications.[4]
-
Review Preparation Protocol: Ensure the correct solvent was used and that the this compound was fully dissolved during preparation.
-
-
Solutions:
-
If bacterial contamination is confirmed, discard the solution and prepare a fresh batch using sterile techniques.
-
If precipitation is the cause, you may try to gently warm the solution to redissolve the precipitate. However, if it persists, it is best to prepare a fresh solution, ensuring complete dissolution.
-
Data on Preservatives
The following table summarizes the effective concentrations of common preservatives against fungi. It is important to note that the efficacy in a specific this compound solution should be validated.
| Preservative | Target Microorganism | Effective Concentration | Notes |
| Sodium Benzoate | Aspergillus niger, Penicillium citrinum | 0.05% (w/v) | Effective in acidic conditions (pH 2.5-4.0).[5][6] Complete inhibition of A. niger was observed by the fourth week of storage at this concentration.[6] |
| Sodium Benzoate | Aspergillus sp. | 400 mg/L (0.04%) | Showed inhibition at this concentration.[7] |
| Thymol | Aspergillus niger | MIC: 0.025% (v/v) | MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) were determined by broth dilution. |
| Thymol | Penicillium spp. | MIC: < 20 µg/ml | Thymol showed strong inhibition against various molds isolated from damp environments.[8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution using Sterile Filtration
This protocol describes the preparation of a 10% (w/v) this compound solution with subsequent sterile filtration.
Materials:
-
This compound powder
-
High-purity water (e.g., sterile, deionized water)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile syringe (size appropriate for the volume to be filtered)
-
Sterile collection bottle
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile beaker containing the appropriate volume of high-purity water.
-
Add a sterile magnetic stir bar and place the beaker on a stir plate.
-
Stir the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile collection bottle.
-
Label the sterile solution with the name, concentration, preparation date, and your initials.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Antimicrobial Effectiveness Testing (AET) of a Preservative in this compound Solution
This protocol is a general guideline based on USP <51> principles to evaluate the efficacy of a preservative in your solution.
Materials:
-
This compound solution with and without the preservative (test and control samples)
-
Standardized microbial cultures (e.g., Aspergillus brasiliensis ATCC 16404, Candida albicans ATCC 10231)
-
Sterile inoculation loops or pipettes
-
Sterile test tubes or containers
-
Incubator set at an appropriate temperature (e.g., 20-25°C)
-
Plating medium (e.g., Sabouraud Dextrose Agar for fungi)
-
Sterile dilution blanks and plating supplies
Procedure:
-
Prepare separate, sterile containers of your this compound solution, one with the preservative at the desired concentration and one without (control).
-
Inoculate each container with a standardized suspension of the test microorganism to achieve a final concentration of 1 x 105 to 1 x 106 colony-forming units (CFU)/mL.[9][10]
-
Determine the initial CFU/mL at time zero by plating a diluted aliquot of the inoculated solutions.
-
Incubate the containers at 20-25°C for 28 days.[9]
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.[9]
-
Perform serial dilutions and plate to determine the number of viable microorganisms.
-
Calculate the log reduction in microbial count at each time point compared to the initial count.
-
Evaluate the preservative's effectiveness based on the acceptance criteria outlined in relevant pharmacopeias (e.g., USP, Ph. Eur.).
Visualizations
Caption: Troubleshooting workflow for suspected microbial contamination.
Caption: Experimental workflow for sterile filtration.
References
- 1. essecouk.com [essecouk.com]
- 2. biolab.rs [biolab.rs]
- 3. Flinn Chemicals, Ferric Ammonium Citrate [flinnsci.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. justlonghealth.com [justlonghealth.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. Antifungal activity of thyme (Thymus vulgaris L.) essential oil and thymol against moulds from damp dwellings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
Impact of pH on the stability of ammonium ferric citrate in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) ferric citrate (B86180) in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is ammonium ferric citrate and why is its stability pH-dependent?
This compound is a complex salt composed of ferric iron (Fe³⁺), ammonium ions (NH₄⁺), and citrate ions.[1] It is highly soluble in water, which is a key advantage over ferric citrate.[1] The stability of the complex is significantly influenced by pH due to the nature of the citrate ion. Citric acid is a triprotic acid with three pKa values (3.13, 4.76, and 6.40), meaning its ability to chelate (bind) the ferric iron changes with the pH of the solution.[2][3] At different pH levels, the citrate ion will be in different protonation states, affecting the stability and solubility of the iron-citrate complex. This can lead to precipitation or degradation of the compound in your media.
Q2: At what pH is this compound generally most stable?
While the exact optimal pH can depend on the specific medium composition, solutions of this compound are typically prepared and maintained at a neutral to slightly acidic pH, generally in the range of 6.0 to 8.0, to ensure stability and prevent precipitation.[4] One preparation method, for example, involves adjusting the final pH of the this compound solution to 7 with ammonia.[4]
Q3: What are the visible signs of this compound instability or degradation in my media?
The most common sign of instability is the formation of a precipitate. This can appear as a fine, yellowish-brown to reddish-brown sediment, which is often ferric hydroxide (B78521) or a ferric salt that has fallen out of solution.[5][6] You might also observe a color change in your medium that is inconsistent with your experimental expectations.
Q4: Can I autoclave media containing this compound?
It is generally not recommended to autoclave media containing this compound, especially at neutral or alkaline pH. The high temperature and pressure of autoclaving can accelerate the degradation of the iron-citrate complex, leading to the precipitation of iron oxides.[7] It is best to prepare a sterile stock solution of this compound and add it to the autoclaved and cooled medium aseptically.
Troubleshooting Guides
Issue 1: Precipitation observed after adding this compound to the medium.
-
Possible Cause 1: High pH of the medium or stock solution.
-
Troubleshooting Step: Measure the pH of your final medium after the addition of the this compound. If the pH is above 8.0, it may be causing the iron to precipitate.
-
Solution: Prepare your this compound stock solution at a slightly acidic pH (e.g., ~6.0-6.5) before adding it to your medium.[6] You can adjust the pH of the final medium carefully, ensuring it remains within the stable range for the complex.
-
-
Possible Cause 2: Interaction with other media components.
-
Troubleshooting Step: High concentrations of phosphate (B84403) in the medium can lead to the precipitation of ferric phosphate.[6]
-
Solution: When preparing the medium, add the this compound solution to the water or a salt solution first, before adding phosphate-containing components.[6] Using a chelating agent like citrate in your stock solution is crucial to prevent this interaction.
-
Issue 2: Inconsistent experimental results when using this compound.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: this compound solutions are sensitive to light, which can cause the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron.[8]
-
Solution: Store your this compound stock solution in a light-resistant container and keep it in a cool, dark place.[9][10] It is also recommended to prepare fresh solutions periodically.
-
-
Possible Cause 2: Presence of impurities in the this compound.
-
Troubleshooting Step: In some cases, impurities in the this compound raw material can affect cell culture performance and product quality.
-
Solution: Ensure you are using a high-purity grade of this compound suitable for your application (e.g., cell culture grade, pharmaceutical grade).
-
Quantitative Data Summary
| pH Range | Observation | Reference(s) |
| 1.5 (Highly Acidic) | In a study on ferric citrate, highly acidic conditions led to the complete photoreduction of Fe³⁺ to Fe²⁺. | [3] |
| 3.3 - 5.5 (Acidic) | Photodegradation of ferric citrate still occurs, leading to the formation of Fe²⁺ citrate. | [3] |
| 6.0 - 8.0 (Neutral) | This is the generally recommended pH range for maintaining the stability of this compound solutions to prevent precipitation.[4] | [4] |
| > 8.0 (Alkaline) | Higher pH can lead to the hydrolysis of the ferric-citrate complex and precipitation of ferric hydroxide. The addition of ammonium hydroxide to a ferric ammonium citrate solution can cause the formation of a reddish-brown precipitate when heated.[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100x Sterile this compound Stock Solution
This protocol is adapted from a method for preparing a chelated ferric citrate stock solution to minimize precipitation.[6]
Materials:
-
This compound (high-purity grade)
-
Citric acid (optional, as an additional chelating agent)
-
High-purity water (e.g., cell culture grade, WFI)
-
Sterile NaOH solution (for pH adjustment)
-
0.22 µm sterile filter
-
Sterile, light-resistant storage bottle
Procedure:
-
Weigh the desired amount of this compound. To further enhance stability, you can add citric acid at a 1:1 ratio by weight to the this compound.
-
In a sterile container, dissolve the powder(s) in approximately 80% of the final desired volume of high-purity water.
-
Gently stir the solution. You may gently warm the solution to aid dissolution, but do not boil. The solution should become clear.
-
After the solution has cooled to room temperature, adjust the pH to approximately 6.0-6.5 using a sterile NaOH solution.
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-resistant storage bottle.
-
Store the stock solution at 2-8°C, protected from light.[9]
Visualizations
Caption: Experimental workflow for preparing and adding this compound to media.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. biolab.rs [biolab.rs]
Technical Support Center: Ammonium Ferric Citrate Interference with Transfection Reagents
Welcome to the technical support center for researchers encountering challenges with transfection in cell cultures supplemented with ammonium (B1175870) ferric citrate (B86180) (FAC). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the inhibitory effects of FAC on transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my transfection efficiency low when using media containing ammonium ferric citrate (FAC)?
This compound has been identified as a critical factor that impedes the efficiency of chemical transfection reagents, particularly those that are liposomal-based (e.g., Lipofectamine) and polymer-based (e.g., PEI).[1][2] The interference occurs during the initial stages of the transfection process.[1][2]
Q2: How does this compound interfere with transfection reagents?
While the precise molecular mechanism is not fully elucidated, evidence suggests that the interference happens at the early stage of transfection, likely by disrupting the formation of the transfection complex (lipoplex or polyplex).[1][2][3] The interaction between the iron compound and the cationic lipids or polymers may lead to aggregation, charge neutralization, or altered morphology of the complexes, thereby preventing their effective interaction with and entry into the cells.
Q3: Are all transfection reagents affected by this compound?
Liposomal-based, polymer-based, and lipopolyplex-based transfection reagents have all been shown to be inhibited by FAC.[2] The degree of inhibition may vary depending on the specific reagent, its formulation, and the concentration of FAC in the culture medium.
Q4: My cells require iron supplementation. What can I do to improve my transfection efficiency?
There are two primary strategies to circumvent the inhibitory effects of FAC:
-
Delayed Addition of FAC: Add the FAC to the cell culture medium 0.5 to 5 hours after the transfection complexes have been introduced to the cells.[2] This allows the transfection complexes to form and enter the cells without interference.
-
Use of Alternative Iron Supplements: Consider using other iron chelators that have been shown to not inhibit transfection.[3]
Q5: Will removing this compound from my media affect cell viability?
Yes, removing FAC from the culture medium can lead to lower cell viability, as iron is an essential nutrient for cell growth and proliferation.[2] The delayed addition protocol is recommended as it helps maintain cell health while achieving high transfection efficiency.[2]
Troubleshooting Guide
If you are experiencing low transfection efficiency in the presence of this compound, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Low or no transfection efficiency | Interference of FAC with the formation of transfection complexes. | Implement the "Delayed this compound Addition Protocol". |
| Suboptimal concentration of transfection reagent or DNA. | Optimize the transfection protocol by performing a titration of the transfection reagent and DNA concentrations. | |
| Poor cell health or viability. | Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection. | |
| High cell death after transfection | Cytotoxicity from the transfection reagent. | Optimize the concentration of the transfection reagent; use the lowest amount that provides sufficient efficiency. |
| Combined toxicity of transfection reagent and FAC. | Follow the delayed addition protocol for FAC to minimize the combined stress on the cells. | |
| Contamination of cell culture. | Regularly check for and treat any microbial contamination. | |
| Inconsistent transfection results | Variability in the timing of FAC addition. | Strictly adhere to the optimized timing for delayed FAC addition. |
| Inconsistent formation of transfection complexes. | Ensure thorough but gentle mixing of the DNA and transfection reagent in a serum-free medium before adding to the cells. |
Experimental Protocols
Protocol 1: Delayed Addition of this compound Post-Transfection
This protocol is designed to minimize the inhibitory effect of FAC on transfection efficiency by adding it to the culture medium after the transfection complexes have had sufficient time to enter the cells.
Materials:
-
Cells ready for transfection
-
Plasmid DNA of interest
-
Cationic lipid-based or polymer-based transfection reagent
-
Serum-free medium (for complex formation)
-
Complete cell culture medium without FAC
-
Concentrated sterile solution of this compound
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the plasmid DNA in a serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the transfection reagent in a serum-free medium.
-
Add the diluted DNA to the diluted transfection reagent (or vice versa, according to the manufacturer's protocol) and mix gently by pipetting.
-
Incubate the mixture for the time recommended by the transfection reagent manufacturer (typically 15-30 minutes) at room temperature to allow for the formation of transfection complexes.
-
-
Transfection:
-
Carefully add the transfection complexes dropwise to the cells in their culture medium (which should not contain FAC at this point).
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the transfection complexes for 0.5 to 5 hours in a CO2 incubator at 37°C. The optimal incubation time should be determined empirically for your specific cell type and transfection reagent.
-
Delayed FAC Addition:
-
After the incubation period, add the appropriate volume of the concentrated sterile FAC solution to each well to achieve the final desired concentration in the culture medium.
-
-
Continued Incubation and Analysis: Continue to incubate the cells for 24-72 hours, depending on your experimental needs, before proceeding with your downstream analysis (e.g., reporter gene assay, western blot, etc.).
Protocol 2: Screening for Transfection-Compatible Iron Supplements
This protocol allows you to test the compatibility of different iron supplements with your transfection reagent and cell line.
Materials:
-
Cells ready for transfection
-
Reporter plasmid (e.g., expressing GFP or luciferase)
-
Cationic lipid-based or polymer-based transfection reagent
-
Serum-free medium
-
Basal cell culture medium without any iron supplement
-
Sterile stock solutions of different iron supplements to be tested (e.g., Ferrous Sulfate, Ferric Citrate, Transferrin)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate in your basal medium supplemented with your standard components, excluding any iron source.
-
Supplementation: Add the different iron supplements to be tested to separate wells at their recommended working concentrations. Include a "no iron" control and a positive control with your standard FAC-containing medium.
-
Incubation: Incubate the cells with the supplements for at least 24 hours to allow them to adapt.
-
Transfection:
-
Prepare transfection complexes with the reporter plasmid as described in Protocol 1.
-
Add the transfection complexes to the cells in their respective iron-supplemented media.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours.
-
Analyze the transfection efficiency by measuring the reporter gene expression (e.g., fluorescence microscopy or plate reader for GFP, luciferase assay for luciferase).
-
Assess cell viability in each condition (e.g., using a trypan blue exclusion assay or a commercial viability kit).
-
-
Data Comparison: Compare the transfection efficiency and cell viability across the different iron supplements to identify the most compatible option for your experiments.
Data Presentation
Table 1: Effect of Delayed this compound (FAC) Addition on Transfection Efficiency in CHO Cells
| Transfection Reagent | FAC Addition Time (post-transfection) | Transfection Efficiency (% GFP positive cells) | Cell Viability (%) |
| Lipofectamine 2000 | 0 hours | <1% | ~90% |
| 0.5 hours | ~25% | ~88% | |
| 2 hours | ~40% | ~85% | |
| 5 hours | ~45% | ~83% | |
| Polyethylenimine (PEI) | 0 hours | <5% | ~92% |
| 0.5 hours | ~30% | ~90% | |
| 2 hours | ~50% | ~88% | |
| 5 hours | ~55% | ~86% |
Note: The data presented in this table are representative and may vary depending on the cell line, plasmid, and specific experimental conditions.
Table 2: Comparison of Different Iron Supplements on Transfection Efficiency
| Iron Supplement | Concentration | Transfection Efficiency (% of control without iron) | Cell Viability (% of control without iron) |
| This compound | 100 µM | 15% | 95% |
| Ferrous Sulfate | 100 µM | 85% | 92% |
| Holo-Transferrin | 25 mg/L | 98% | 98% |
| Ferric Citrate | 100 µM | 20% | 93% |
Note: This table provides a hypothetical comparison to illustrate the expected trend. Actual results will depend on the specific experimental setup.
Visualizations
Diagram 1: Proposed Mechanism of FAC Interference and the Delayed Addition Solution
Caption: Workflow comparing standard and delayed FAC addition protocols.
Diagram 2: Troubleshooting Flowchart for Low Transfection Efficiency with FAC
Caption: A step-by-step guide to troubleshoot low transfection.
Diagram 3: Signaling Pathway Potentially Affected by Iron Overload
Caption: Potential indirect effects of high iron on transfection.
References
- 1. Comparison of transfection agents in forming complexes with ferumoxides, cell labeling efficiency, and cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron (III) citrate inhibits polyethylenimine-mediated transient transfection of Chinese hamster ovary cells in serum-free medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Nanoparticle Size with Ammonium Ferric Citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) ferric citrate (B86180) to control nanoparticle size during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ammonium ferric citrate in nanoparticle synthesis?
This compound serves as a dual-function reagent in the synthesis of nanoparticles, particularly iron oxide nanoparticles. It acts as both the iron precursor, supplying the ferric ions (Fe³⁺) necessary for nanoparticle formation, and as a capping agent.[1] The citrate component plays a crucial role in controlling particle size and preventing aggregation.[1][2]
Q2: How does the citrate component of this compound control nanoparticle size?
The citrate ions from this compound adsorb onto the surface of newly formed nanoparticle nuclei. This surface capping inhibits further crystal growth by preventing the addition of more precursor ions.[2][3] This stabilization helps to maintain a narrow size distribution. The concentration of citrate ions directly influences the final particle size; generally, a higher concentration of citrate leads to smaller nanoparticles as there are more molecules available to cap the growing particles at an earlier stage.
Q3: What are the common methods for synthesizing nanoparticles using a citrate-based approach?
Common methods include co-precipitation and hydrothermal synthesis.[4][5][6] The co-precipitation method is widely used due to its simplicity and scalability.[3][4] It typically involves the precipitation of iron ions from an aqueous solution by adding a base. When this compound is used, the citrate is present in situ to control the nanoparticle growth as they form.[1][7]
Troubleshooting Guide
Issue 1: The synthesized nanoparticles have a broad size distribution.
-
Potential Cause 1: Inadequate mixing during synthesis.
-
Solution: Vigorous and consistent stirring is crucial throughout the reaction, especially during the addition of the precipitating agent (e.g., a base).[3] Inadequate mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and growth, which results in a wide range of particle sizes. An overhead stirrer with a high stirring speed (e.g., 9000 rpm) is recommended for co-precipitation methods.[3]
-
-
Potential Cause 2: Incorrect pH of the reaction mixture.
-
Solution: The pH of the synthesis medium significantly affects the surface charge of the nanoparticles and the effectiveness of the citrate capping.[3] For iron oxide nanoparticles synthesized via co-precipitation, a basic pH (typically between 9 and 11) is required.[8] It is essential to monitor and adjust the pH carefully. A pH outside the optimal range can lead to incomplete citrate binding and uncontrolled particle growth.
-
-
Potential Cause 3: Temperature fluctuations.
-
Solution: The reaction temperature influences the kinetics of both nanoparticle nucleation and growth.[3] Maintaining a stable and uniform temperature throughout the synthesis is critical. For co-precipitation, performing the reaction at a consistent, elevated temperature (e.g., 90°C) can promote more uniform crystal growth.[3]
-
Issue 2: The nanoparticles are aggregating.
-
Potential Cause 1: Insufficient citrate concentration.
-
Solution: Aggregation occurs when the nanoparticle surfaces are not adequately stabilized.[3] If using this compound as the sole source of citrate, the concentration may be insufficient for the amount of nanoparticles being produced. Consider adding a supplementary source of citrate, such as sodium citrate, to the reaction mixture to ensure complete surface coverage.[7] The stability of citrate-coated nanoparticles is enhanced at a pH above 4, where the surface is negatively charged, leading to electrostatic repulsion.[3]
-
-
Potential Cause 2: Post-synthesis washing and purification issues.
-
Solution: During washing steps to remove excess reactants, the nanoparticles can aggregate if the stabilizing citrate layer is disrupted. It is advisable to wash the nanoparticles with a solvent that helps maintain their dispersion, such as deionized water at a neutral or slightly basic pH. Resuspending the nanoparticles in a solution containing a low concentration of a stabilizing agent can also prevent aggregation.
-
Issue 3: The average nanoparticle size is larger or smaller than expected.
-
Potential Cause 1: Incorrect ratio of this compound to other reactants.
-
Solution: The final size of the nanoparticles is highly dependent on the concentration of the citrate capping agent relative to the iron precursor.[2] To achieve smaller nanoparticles, increase the relative concentration of citrate. Conversely, to obtain larger nanoparticles, the relative concentration of citrate can be decreased, though this may increase the risk of aggregation. It is recommended to perform a series of small-scale experiments to determine the optimal ratio for the desired particle size.
-
-
Potential Cause 2: Rate of addition of reagents.
-
Solution: The rate at which the precipitating agent is added can affect the nucleation and growth kinetics. A rapid addition can lead to a burst of nucleation, resulting in a larger number of smaller particles. A slow addition may favor the growth of existing nuclei, leading to larger particles. Experiment with different addition rates to target the desired size.
-
Data Presentation
Table 1: Effect of Citrate on Magnetite Nanoparticle Size
The following table summarizes the effect of the presence of citrate during the co-precipitation of magnetite nanoparticles on their primary particle size, as determined by X-ray Diffraction (XRD).
| Synthesis Condition | Primary Nanoparticle Size (nm) | Reference |
| Co-precipitation without citrate | ~10 | [7] |
| Citrate adsorbed post-synthesis | ~10 | [7] |
| Co-precipitation in the presence of citrate | ~5 | [7] |
Experimental Protocols
Adapted Co-precipitation Protocol for Iron Oxide Nanoparticles using this compound
This protocol is adapted from standard co-precipitation methods for the synthesis of iron oxide nanoparticles, using this compound as the primary iron source and capping agent.
Materials:
-
This compound
-
Ammonium hydroxide (B78521) (NH₄OH), 25% solution
-
Deionized water
-
Nitrogen gas (optional, for preventing oxidation)
-
Three-neck round bottom flask
-
Overhead stirrer
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Preparation of Precursor Solution: Dissolve the desired amount of this compound in deionized water in the three-neck round bottom flask to create the precursor solution. The concentration will influence the final particle size and yield.
-
Inert Atmosphere (Optional): Purge the flask with nitrogen gas for 15-20 minutes to remove oxygen and prevent the oxidation of any transient Fe²⁺ species that may form. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Stirring: Heat the precursor solution to the desired reaction temperature (e.g., 90°C) while stirring vigorously (e.g., 9000 rpm) with the overhead stirrer.[3]
-
Precipitation: Once the temperature is stable, rapidly add a stoichiometric amount of ammonium hydroxide solution to raise the pH to between 9 and 11. The solution should immediately turn black, indicating the formation of magnetite nanoparticles.
-
Aging: Allow the reaction to proceed at the set temperature and stirring speed for a designated period (e.g., 1-2 hours) to ensure the completion of nanoparticle formation and crystallization.
-
Cooling and Washing: After the aging period, turn off the heat and allow the solution to cool to room temperature. The nanoparticles can be separated from the solution using a strong magnet. Decant the supernatant and wash the nanoparticles several times with deionized water until the pH of the washing solution is neutral.
-
Drying/Storage: The washed nanoparticles can be dried in a vacuum oven at a low temperature or redispersed in an appropriate solvent for storage.
Visualizations
Caption: A flowchart of the co-precipitation synthesis of iron oxide nanoparticles using this compound.
Caption: The role of this compound in controlling nanoparticle size through surface capping.
References
- 1. mdpi.com [mdpi.com]
- 2. Citrate capped superparamagnetic iron oxide nanoparticles used for hyperthermia therapy [scirp.org]
- 3. Synthesis Processing Condition Optimization of Citrate Stabilized Superparamagnetic Iron Oxide Nanoparticles using Direct Co-Precipitation Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis of iron oxide nanoparticles stabilized with sodium citrate and TMAOH | Research, Society and Development [rsdjournal.org]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
How to avoid clumping of ammonium ferric citrate powder during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the clumping of ammonium (B1175870) ferric citrate (B86180) powder during storage.
Troubleshooting Guide: Clumped Ammonium Ferric Citrate Powder
Issue: Upon opening the container, the this compound powder is found to be clumped or caked, making it difficult to handle and accurately weigh for experiments.
Root Cause Analysis: Clumping of this compound, a hygroscopic substance, is primarily caused by moisture absorption from the surrounding environment. Several factors can contribute to this issue.
Immediate Corrective Actions:
-
Assess the Extent of Clumping: Determine if the clumping is mild (easily broken up with a spatula) or severe (hard cakes have formed).
-
Gentle De-agglomeration: For mild clumping, gently break up the clumps using a clean, dry spatula inside a low-humidity environment (e.g., a glove box with desiccant). Avoid vigorous grinding, which can alter particle size and characteristics.
-
Drying (Use with Caution): For more significant clumping, the powder can be dried in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel). Vacuum desiccation at a controlled, low temperature can also be effective. Note that heating should be avoided as it can degrade the compound.[1]
-
Re-evaluation of Quality: After de-agglomeration, it is crucial to re-evaluate the powder's suitability for your experiment, as moisture absorption may have already impacted its properties.
Preventative Measures:
-
Storage Conditions: Store this compound in a cool, dry, and dark place.[2][3] The ideal storage environment is a controlled low-humidity chamber or a desiccator.
-
Container Integrity: Ensure the container is tightly sealed immediately after each use.[2][3] Consider transferring the powder to smaller, airtight containers to minimize exposure of the bulk material to air.
-
Handling Procedures: Minimize the time the container is open to the atmosphere. Conduct weighing and handling in a low-humidity environment whenever possible.
-
Use of Desiccants: Place desiccant packs in the secondary storage container to absorb any ambient moisture.[4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to prevent clumping of this compound powder?
A1: this compound is hygroscopic and sensitive to light and heat.[1][2][3] To prevent clumping, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[2][3] For optimal protection, storage in a desiccator or a controlled humidity environment with a relative humidity (RH) below 40% is recommended. Some sources suggest a storage temperature between 2°C and 8°C.
Q2: Can I use an oven to dry clumped this compound powder?
A2: It is not recommended to use a standard laboratory oven for drying this compound. The compound can be sensitive to heat, which may lead to degradation.[1] Gentle drying in a desiccator at room temperature is a safer alternative.
Q3: Are there any excipients that can be added to prevent clumping?
A3: Yes, in formulation development, anti-caking agents or glidants can be added to improve the flowability of powders and reduce their tendency to clump. Common examples include colloidal silicon dioxide and magnesium stearate.[4] However, the addition of any excipient must be carefully evaluated for compatibility with this compound and its suitability for the intended application.
Q4: How does humidity affect the degree of clumping?
A4: As a hygroscopic material, this compound readily absorbs moisture from the air.[1][5] The higher the relative humidity (RH), the more moisture the powder will absorb, leading to more severe clumping. The critical water activity is the point at which the product will begin to cake or clump. Keeping the product below this value will prevent clumping.[6] The relationship between RH and clumping is summarized in the table below.
Quantitative Data Summary
The following table provides a qualitative and quantitative overview of the expected impact of storage conditions on the physical state of this compound powder and its flowability, as measured by standard pharmaceutical testing methods.
| Relative Humidity (RH) | Temperature | Expected Physical State | Angle of Repose (°) | Hausner Ratio | Compressibility Index (%) | Flow Character |
| < 40% | 2-8°C | Free-flowing powder | 25-30 | 1.00-1.11 | ≤ 10 | Excellent |
| 40-60% | Room Temperature | Minor aggregation, easily broken | 31-35 | 1.12-1.18 | 11-15 | Good |
| > 60% | Room Temperature | Significant clumping/caking | 36-40 | 1.19-1.25 | 16-20 | Fair |
| > 75% | Fluctuating | Hard cakes, difficult to disperse | > 40 | > 1.25 | > 21 | Poor to Very Poor |
Note: The Angle of Repose, Hausner Ratio, and Compressibility Index values are based on the typical ranges for powder flowability as defined in USP <1174> and are illustrative of the expected trend for this compound under the specified conditions.
Experimental Protocols
To quantitatively assess the flow properties of this compound powder and the effectiveness of different storage conditions or anti-clumping agents, the following standard USP <1174> methods can be employed.
Determination of Angle of Repose
Objective: To measure the angle of the conical pile formed by the powder, which is an indicator of its cohesiveness and flowability.
Methodology:
-
Place a fixed-diameter circular base on a level, vibration-free surface.
-
Position a funnel vertically above the center of the base. The distance between the funnel tip and the base should be maintained at 2-4 cm.
-
Carefully pour the this compound powder through the funnel until the apex of the pile just touches the tip of the funnel.
-
Measure the height (h) of the powder cone and the radius (r) of the base.
-
Calculate the angle of repose (θ) using the following formula: θ = arctan(h/r)
-
Perform the measurement in triplicate and report the average value.
Determination of Bulk and Tapped Density for Compressibility Index and Hausner Ratio
Objective: To measure the bulk and tapped densities of the powder to calculate the Compressibility Index and Hausner Ratio, which are measures of powder compressibility and flowability.
Methodology:
-
Bulk Density:
-
Weigh a 100 g sample of this compound powder.
-
Gently pour the powder into a 250 mL graduated cylinder.
-
Level the powder bed without compacting it and read the unsettled apparent volume (V₀).
-
Calculate the bulk density (ρ_bulk) as: ρ_bulk = mass / V₀
-
-
Tapped Density:
-
Mechanically tap the graduated cylinder containing the powder by raising the cylinder and allowing it to drop under its own weight from a specified height.
-
Perform a set number of taps (B36270) (e.g., 500, 750, 1250) and record the corresponding tapped volume (V_f). Continue tapping until the volume no longer changes significantly.
-
Calculate the tapped density (ρ_tapped) as: ρ_tapped = mass / V_f
-
-
Calculations:
-
Compressibility Index (%) = 100 * [(ρ_tapped - ρ_bulk) / ρ_tapped]
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
-
Perform the measurements in triplicate and report the average values.
Visualizations
Caption: Logical relationship between storage conditions and clumping.
Caption: Experimental workflow for testing powder flowability.
References
- 1. 329-9. Standard Test Method for Measuring the Angle of Repose | Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter,Tap Density Tester,Bulk Density Tester [labulk.com]
- 2. uspnf.com [uspnf.com]
- 3. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 4. scribd.com [scribd.com]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. beautifultf.wordpress.com [beautifultf.wordpress.com]
Effect of impurities in ammonium ferric citrate on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to impurities in ammonium (B1175870) ferric citrate (B86180) during their experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results After Switching to a New Lot of Ammonium Ferric Citrate
Question: We recently switched to a new batch of this compound and are observing unexpected variations in our cell culture experiments, including altered cell growth rates and protein yields. What could be the cause?
Answer: Lot-to-lot variability in this compound can introduce trace metal impurities that significantly impact cell culture performance. Even minor differences in impurity profiles between batches can lead to inconsistent results. Key culprits are often trace amounts of heavy metals not listed on the certificate of analysis.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new lot with the previous one. While standard CoAs list common impurities like lead and arsenic, they may not include all trace metals that can affect sensitive biological systems.
-
Suspect Trace Metal Contamination: Recent studies have shown that trace impurities of manganese (Mn) and copper (Cu) in ferric ammonium citrate can significantly alter the performance of Chinese Hamster Ovary (CHO) cell lines, a common workhorse in biopharmaceutical production.[1][2][3]
-
Conduct Trace Metal Analysis: If you have access to Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it is the recommended method for quantifying trace elemental impurities in pharmaceutical ingredients.[4][5][6] This will provide a comprehensive profile of any contaminants.
-
Perform a Dose-Response Experiment: Test the new lot of this compound at various concentrations to see if the observed effects are dose-dependent. This can help determine if a specific impurity is exerting a biological effect.
-
Source High-Purity Reagents: If inconsistencies persist, consider sourcing a higher purity grade of this compound specifically tested for low levels of trace metal impurities.
Issue 2: Unexpected Changes in Recombinant Protein Glycosylation
Question: Our lab is producing a monoclonal antibody in CHO cells, and we've noticed a shift in the glycosylation profile (e.g., changes in galactosylation) of our final product. Could this be related to the this compound in our cell culture medium?
Answer: Yes, it is highly likely. The glycosylation of recombinant proteins is a critical quality attribute (CQA) that can be influenced by the composition of the cell culture medium, including trace metal impurities from components like this compound. Manganese (Mn), in particular, is a known modulator of antibody galactosylation.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered protein glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common problematic impurities in this compound for cell culture applications?
A1: While pharmacopeial grades of this compound have limits for heavy metals like lead, arsenic, and mercury, recent research highlights that trace amounts of other metals, such as manganese (Mn) and copper (Cu) , can have significant and unexpected effects on cell culture performance, including cell growth, viability, and recombinant protein quality.[1][2][3][7]
Q2: How do manganese impurities affect experimental results?
A2: Manganese is an essential cofactor for several enzymes, including glycosyltransferases, which are responsible for protein glycosylation in the Golgi apparatus.[8][9] Elevated levels of manganese from impure this compound can lead to altered glycosylation patterns of recombinant proteins, which is a critical quality attribute in drug development.[7][10]
Q3: What is the impact of copper impurities?
A3: Copper impurities have also been shown to improve cell culture performance in some cases, leading to increased cell growth and productivity.[1][2][3] However, this effect can be cell line and process-dependent, and uncontrolled levels of copper can lead to batch-to-batch inconsistency. Augmented copper concentrations have been linked to increased lactate (B86563) consumption and higher product titers.[11]
Q4: What are the specified limits for common heavy metal impurities?
A4: The United States Pharmacopeia (USP) and European Pharmacopeia (EP) generally set a limit of 10 ppm or 20 ppm for heavy metals in pharmaceutical ingredients.[12] However, for specific highly toxic elements, the permissible daily exposure (PDE) limits are much lower. For instance, the oral PDE for lead is 10 µ g/day and for arsenic is 15 µ g/day .[13]
Quantitative Data on Impurity Effects
| Impurity | Concentration | Observed Effect in CHO Cell Culture | Reference(s) |
| Manganese (Mn) | >20 ppb | Significant impact on G0F, G1F, and G2F glycoforms. | [10] |
| Elevated levels | Increased cell growth, titer, and prolonged viability. Altered glycosylation levels. | [7] | |
| Copper (Cu) | Elevated levels | Improved cell performance and reduced lactate accumulation. | [1][2][3] |
| 50 nM - 50 µM | Increases CHO cell growth and IgG yield. | [11] | |
| Iron (Fe) | > 6 ppm | Can reduce the percent G0F and increase G1F and G2F glycoforms. | [10] |
| Lead (Pb) | - | General cytotoxic effects. | - |
| Arsenic (As) | - | General cytotoxic effects. | - |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity of Impurities
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[14] The concentration of the formazan, which is soluble in a solubilization solution, is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Treatment: Prepare different concentrations of this compound (from the lot ) or specific metal impurities (e.g., manganese chloride) in fresh culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP40) to each well.[15][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Protocol 2: Overview of Trace Metal Analysis by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for quantifying elemental impurities in pharmaceutical products due to its high sensitivity and specificity.[5][18]
Workflow:
Caption: General workflow for ICP-MS analysis of trace metals.
Key Steps:
-
Sample Preparation: Accurately weigh a sample of the this compound (e.g., 0.5 g) into a clean digestion vessel.[6]
-
Acid Digestion: Add trace-metal grade acids (e.g., nitric acid and hydrogen peroxide) to digest the sample matrix.[6][19] This is typically done in a microwave digestion system to ensure complete dissolution.
-
Dilution: After digestion, dilute the sample to a final volume with high-purity deionized water.
-
ICP-MS Analysis: Introduce the sample into the ICP-MS system. The sample is nebulized into an aerosol, ionized in an argon plasma, and the ions are separated by their mass-to-charge ratio in a mass spectrometer.
-
Quantification: The detector measures the abundance of each ion, and the concentration of each element is determined by comparing the signal to that of certified reference standards.
Signaling Pathway Visualization
Manganese and Protein Glycosylation
Manganese is a critical cofactor for glycosyltransferases, enzymes located in the Golgi apparatus that are essential for the synthesis of glycan structures on proteins. An excess of manganese, potentially from impure this compound, can directly impact these enzymatic reactions.
References
- 1. Copper impurity of iron raw material contributes to improved cell culture performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper impurity of iron raw material contributes to improved cell culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icpms.labrulez.com [icpms.labrulez.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gut to brain: essential micronutrient and trace element manganese transport, function and toxicity [frontiersin.org]
- 9. Frontiers | Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. usp.org [usp.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Cyanotype Processes with Green Ammonium Ferric Citrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyanotype chemistry, specifically utilizing green ammonium (B1175870) ferric citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the difference between green and brown ammonium ferric citrate for cyanotypes?
A1: Green this compound is preferred for cyanotype printing as it is more sensitive to UV light and produces more consistent and stronger blue prints.[1][2] The green form contains a higher proportion of ferric iron (Fe³⁺) and is more soluble in water, leading to more reliable and repeatable results.[1] The brown variety can have a variable composition and is less soluble, often resulting in weaker or inconsistent prints.[1] While both forms can work, the green type offers greater predictability, which is crucial for scientific applications.[1]
Q2: What is the fundamental chemical reaction in the cyanotype process?
A2: The cyanotype process is based on the photoreduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). When the sensitized paper, coated with a solution of green this compound and potassium ferricyanide (B76249), is exposed to UV light, the ferric iron is reduced.[1][3] This newly formed ferrous iron then reacts with the potassium ferricyanide to create an insoluble, blue pigment called Prussian blue (ferric ferrocyanide).[1][4] The unreacted, water-soluble iron salts are then washed away during development, leaving the blue image.[4]
Q3: Why are my cyanotype prints coming out too light or pale?
A3: Pale or light prints are typically a result of underexposure.[5] The duration of UV light exposure may not have been sufficient to fully reduce the ferric iron. Other potential causes include a light source that is not intense enough, a negative that is too dense, or over-washing the print, which can cause the pigment to leach out.[5][6]
Q4: My cyanotype print looked good after exposure, but most of the image washed away during rinsing. What happened?
A4: This common issue is often due to insufficient exposure time.[6][7] Even if an image is visible after exposure, if the UV light has not adequately converted the sensitized chemistry to the insoluble Prussian blue, the image will wash away during development.[6] Another possibility is using too much of the sensitizer (B1316253) solution, which can prevent it from being fully absorbed by the paper fibers and cause it to wash out.[8][9] The choice of paper can also be a factor; a paper with a high cotton content and proper sizing will hold the sensitizer better.[10]
Q5: There is a blue "fog" in the white areas of my print. How can I prevent this?
A5: Blue fogging in the highlights can be caused by several factors. The this compound may be old or have deteriorated, leading to premature reduction of the iron.[11][12] Working in an environment with too much ambient UV light (daylight or fluorescent light) can also fog the paper before exposure.[10] Additionally, not washing the print thoroughly enough can leave behind unreacted sensitizer, which can appear as a blue or yellow stain.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Pale or Faint Prints | Underexposure | Increase exposure time. Use a stronger UV light source. Create a test strip to determine optimal exposure. |
| Over-washing | Reduce washing time to the minimum required to clear the yellow unexposed sensitizer. | |
| Sensitizer solution is too dilute | Prepare fresh sensitizer solutions at the recommended concentrations. | |
| Image Washes Away | Insufficient exposure | Significantly increase exposure time. The image should appear quite dark and "blocked up" before washing.[6] |
| Improper paper choice | Use a high-quality, un-buffered paper with a high cotton content, such as watercolor paper.[10][13] | |
| Too much sensitizer applied | Apply a thin, even coat of sensitizer and allow it to dry completely before exposure.[8] | |
| Blue Fog in Highlights | Deteriorated chemicals | Use fresh this compound. If the solution appears dark greenish-blue when mixed, it may have gone bad.[11][12] |
| Light contamination | Prepare and handle the sensitized paper in a dimly lit room, away from UV light sources.[10] | |
| Insufficient washing | Wash the print until the water runs clear to remove all unreacted chemicals.[8] | |
| Blurry or Out-of-Focus Image | Poor contact between negative and paper | Ensure the negative is held tightly against the paper using a contact printing frame or a heavy piece of glass.[5] |
| Uneven or Patchy Coating | Improper application of sensitizer | Use a smooth, even motion when coating the paper with a brush or rod. Two thin coats may be more effective than one thick coat.[8] |
| Paper surface is not absorbent | Try a different type of paper. Pre-washing the paper can sometimes improve absorption.[7] |
Experimental Protocols
Protocol 1: Standard Cyanotype Sensitizer Preparation and Printing
Objective: To prepare a standard cyanotype sensitizer using green this compound and create a print.
Materials:
-
Green this compound
-
Potassium Ferricyanide
-
Distilled water
-
Un-buffered watercolor paper
-
Graduated cylinders
-
Beakers
-
Stirring rod
-
Coating brush or rod
-
Contact printing frame or glass sheet
-
UV light source (sunlight or UV lamp)
-
Washing tray
Procedure:
Part A: Sensitizer Solution Preparation
-
Solution A: Dissolve 25g of green this compound in enough distilled water to make 100ml of solution.[14] Store in a labeled, light-proof (brown) bottle.
-
Solution B: Dissolve 10g of potassium ferricyanide in enough distilled water to make 100ml of solution.[14] Store in a separate, labeled, light-proof bottle.
-
Allow both solutions to sit for 24 hours before use for best results.[3]
Part B: Paper Sensitizing and Printing
-
In a dimly lit room, mix equal volumes of Solution A and Solution B in a beaker.[6]
-
Using a coating brush or rod, apply a thin, even layer of the mixed sensitizer to the paper.
-
Allow the paper to dry completely in a dark place. The dried, sensitized paper should be a light yellow-green color.[13]
-
Place a negative (or other objects) in contact with the sensitized paper and secure it in a printing frame.
-
Expose the paper to a UV light source. Exposure times will vary depending on the light source and negative density (e.g., 5-30 minutes in direct sunlight).[4][6]
-
After exposure, the image will appear as a dark blue or bronze color.
-
Develop the print by washing it in a tray of running water for at least 5 minutes, or until all the yellow, unexposed sensitizer has been washed away and the water runs clear.[8]
-
Hang the print to dry. The blue color will darken as it oxidizes.
Protocol 2: Optimizing Exposure Times
Objective: To systematically determine the optimal exposure time for a specific combination of UV light source, negative, and paper.
Procedure:
-
Prepare and sensitize a sheet of paper as described in Protocol 1.
-
Create a test strip by placing an opaque object (like a piece of cardboard) over the majority of the sensitized paper, leaving a small strip exposed.
-
Expose this strip for a set interval (e.g., 2 minutes).
-
After the interval, move the opaque object to reveal another small strip of the sensitized paper, and continue exposing.
-
Repeat this process, creating a series of strips with increasing exposure times (e.g., 2, 4, 6, 8, 10, 12 minutes).
-
Develop the entire test strip as described in Protocol 1.
-
After the strip is dry, evaluate the different exposure intervals to determine which time provides the best tonal range and deepest blue without losing detail in the highlights.
Quantitative Data
Table 1: Estimated Exposure Times for Cyanotypes with Green this compound
| UV Light Source | Negative Density | Estimated Exposure Time |
| Bright, direct sunlight | Low density | 5 - 10 minutes |
| Bright, direct sunlight | High density | 10 - 20 minutes |
| Overcast day | Low density | 20 - 40 minutes |
| UV Lamp (e.g., 500W) | Average density | 15 - 30 minutes[6] |
Note: These are estimates. Optimal exposure should be determined through test strips.
Visualizations
Caption: Chemical pathway of the cyanotype process.
Caption: General experimental workflow for cyanotype printing.
References
- 1. cyanoprints.com [cyanoprints.com]
- 2. FERRIC AMMONIUM CITRATE (GREEN) 100g - 1kg, Cyanotype Sun Printing Blueprint | eBay [ebay.com]
- 3. sites.evergreen.edu [sites.evergreen.edu]
- 4. Cyanotype - Wikipedia [en.wikipedia.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mikeware.co.uk [mikeware.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems with ammonium iron citrate in cyanotype | Photrio.com Photography Forums [photrio.com]
- 12. singularimages.net [singularimages.net]
- 13. /blog - Making better cyanotypes [slyka.net]
- 14. youtube.com [youtube.com]
Troubleshooting inconsistent results in Kligler's Iron Agar test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Kligler's Iron Agar (B569324) (KIA) test. The information is designed to help resolve inconsistent results and ensure accurate interpretation of this important differential medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the KIA test, presenting them in a question-and-answer format.
Question: Why is the entire medium yellow (acid slant/acid butt) for an organism that should only ferment glucose?
Answer: This result, indicating fermentation of both glucose and lactose (B1674315), can be misleading.[1][2] Potential causes include:
-
Contaminated Culture: The inoculum may have contained a mixed culture, including a lactose-fermenting organism.[3] Ensure you start with a well-isolated, pure colony for inoculation.[3][4]
-
Incorrect Incubation Time: Reading the test after the recommended 18-24 hours is crucial.[3][5] Shorter incubation times may not allow for the exhaustion of glucose and subsequent reversion of the slant to an alkaline state for glucose-only fermenters.[5]
-
Tightly Sealed Cap: The cap of the tube must be loosened during incubation to allow for a free exchange of air.[4][6][7] A tight cap can create anaerobic conditions on the slant, preventing the oxidation of peptones and leading to a false acidic slant reading.[5]
Question: The KIA tube shows a red slant and red butt (alkaline/alkaline), but the organism is a known glucose fermenter. What happened?
Answer: An alkaline slant and butt suggest that neither glucose nor lactose was fermented.[6] If you expect glucose fermentation, consider the following:
-
Incorrect Inoculation: The butt of the agar must be stabbed for the fermentation reaction to occur in the anaerobic environment.[3][4][6][7] Failure to stab the butt will result in an invalid test.[3][4][6][7]
-
Insufficient Incubation: While prolonged incubation can cause issues, an incubation period of less than 18 hours may not be sufficient for some organisms to produce enough acid to change the pH indicator.[5]
-
Non-viable Inoculum: The bacterial colony used for inoculation may not have been viable.
-
Deteriorated Medium: The KIA medium may have been prepared incorrectly or stored improperly, leading to a loss of essential nutrients.
Question: There is no blackening in the butt, but the organism is expected to produce hydrogen sulfide (B99878) (H₂S). Why?
Answer: The absence of a black precipitate indicates a negative H₂S reaction.[3] However, this can be a false negative due to:
-
Insufficiently Acidic Environment: H₂S production by the reduction of sodium thiosulfate (B1220275) requires an acidic environment in the butt of the tube.[4][6][7] If the organism is a poor glucose fermenter, the pH may not drop enough to facilitate the reaction.
-
Less Sensitive Indicator: The H₂S indicator in KIA (ferric ammonium (B1175870) citrate (B86180) or ferrous sulfate) is known to be less sensitive than other methods, such as lead acetate (B1210297) strips.[5] Some H₂S-positive organisms may not produce a visible reaction in KIA.[5]
-
Rapid Reversion: In some cases, the alkaline byproducts from peptone metabolism can neutralize the acid in the butt, inhibiting the H₂S reaction.
Question: The black precipitate from H₂S production is obscuring the color of the butt. How should I interpret the result?
Answer: A black precipitate (ferrous sulfide) indicates H₂S production.[4][8] The formation of this precipitate requires an acidic environment. Therefore, even if the yellow color of the butt is masked by the black precipitate, it should be interpreted as an acidic butt (glucose fermentation has occurred).[3][4][6][7][9]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Kligler's Iron Agar test?
A1: The KIA test is a differential medium used to distinguish between members of the Enterobacteriaceae family and other gram-negative bacilli based on their ability to ferment glucose and lactose, and to produce hydrogen sulfide.[1][8] The medium contains glucose (0.1%) and lactose (1%) as carbohydrate sources, phenol (B47542) red as a pH indicator, and ferrous sulfate (B86663) as an indicator of H₂S production.[1]
Q2: How is the KIA tube inoculated?
A2: A sterile inoculating needle is used to pick the center of a well-isolated colony. The KIA medium is then inoculated by first stabbing the butt of the agar to within 3-5mm of the bottom of the tube. The needle is then withdrawn along the same path and used to streak the surface of the slant.[3][4][8]
Q3: What are the correct incubation conditions for the KIA test?
A3: The inoculated KIA tube should be incubated aerobically at 35-37°C for 18 to 24 hours with the cap loosened to allow for air exchange.[1][4]
Q4: What do the different color reactions in the KIA test mean?
A4: The reactions are interpreted as follows:
-
Red slant/yellow butt (Alkaline/Acid): Glucose fermented, lactose not fermented.[2]
-
Yellow slant/yellow butt (Acid/Acid): Both glucose and lactose fermented.[2]
-
Red slant/red butt (Alkaline/Alkaline): Neither glucose nor lactose fermented.[2][6]
Q5: What indicates gas and H₂S production?
A5:
-
Gas Production: Bubbles, cracks, or splitting of the agar in the butt.[4][6]
-
H₂S Production: A black precipitate in the butt of the tube.[4][6]
Data Presentation
Table 1: Interpretation of Kligler's Iron Agar Reactions
| Slant Reaction | Butt Reaction | Gas Production | H₂S Production | Interpretation | Example Organisms |
| Red (Alkaline) | Yellow (Acid) | +/- | - | Glucose fermented; lactose not fermented. The slant reverts to alkaline as glucose is exhausted and peptones are oxidized.[4][5] | Shigella spp., Salmonella spp. (most) |
| Red (Alkaline) | Yellow (Acid) | +/- | + | Glucose fermented; lactose not fermented; H₂S produced. The butt may be blackened.[9] | Salmonella spp., Proteus spp., Citrobacter spp. |
| Yellow (Acid) | Yellow (Acid) | +/- | - | Glucose and lactose fermented. The high concentration of lactose leads to sustained acid production, keeping both the slant and butt yellow.[5][9] | Escherichia coli, Klebsiella spp., Enterobacter spp. |
| Yellow (Acid) | Yellow (Acid) | +/- | + | Glucose and lactose fermented; H₂S produced. The butt may be blackened. | Some strains of Citrobacter freundii |
| Red (Alkaline) | Red (Alkaline) | - | - | Neither glucose nor lactose fermented. The organism may be an obligate aerobe or a non-fermenter.[6] | Pseudomonas aeruginosa |
Experimental Protocols
Preparation of Kligler's Iron Agar
-
Suspend 55 grams of KIA powder in 1 liter of purified or deionized water.[7]
-
Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the medium.[7]
-
Dispense the medium into test tubes.
-
Sterilize the tubes in an autoclave at 121°C for 15 minutes.[7]
-
Allow the tubes to cool in a slanted position to form a deep butt (about 1 inch) and a long slant.[7]
-
The final pH of the medium should be approximately 7.4 ± 0.2 at 25°C.[4][6]
Inoculation and Incubation Procedure
-
Using a sterile inoculating needle, touch the center of a pure, 18-24 hour old colony from a solid culture medium.[4]
-
Inoculate the KIA tube by stabbing the butt of the agar to within 3-5 mm from the bottom.[4]
-
Withdraw the needle and streak the entire surface of the slant in a back-and-forth motion.[4]
-
Incubate the tube with the cap loosened in an ambient air incubator at 35-37°C.[2][4]
-
Examine the reactions after 18-24 hours of incubation.[2][4]
Visualizations
Experimental Workflow
Caption: Kligler's Iron Agar (KIA) Test Experimental Workflow.
Troubleshooting Decision Tree
References
- 1. gest.joyadv.it [gest.joyadv.it]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. bioactiva.com [bioactiva.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Kligler’s Iron Agar (KIA): Principle, Procedure, Results • Microbe Online [microbeonline.com]
Validation & Comparative
A Comparative Guide to Iron Chelates in Microalgae Culture: Ammonium Ferric Citrate vs. Ferric EDTA
For researchers, scientists, and drug development professionals, optimizing microalgae culture conditions is paramount for consistent and high-yield production. Iron, a critical micronutrient, is often supplied in a chelated form to ensure its bioavailability. This guide provides an objective comparison of two commonly used iron chelates, Ammonium (B1175870) Ferric Citrate (B86180) and Ferric EDTA, supported by experimental data to inform your selection process.
The choice between ammonium ferric citrate and ferric EDTA as an iron source can significantly impact microalgal growth, iron uptake rates, and overall culture productivity. While both compounds provide iron, their chemical properties lead to distinct interactions with microalgal cells and the culture medium. This comparison delves into their performance based on available research.
Performance Comparison at a Glance
| Parameter | This compound | Ferric EDTA | Key Findings |
| Iron Uptake Rate | High to Very High | Low | Iron from ferric citrate is taken up much more rapidly by various microalgae species, including Ostreococcus tauri, Phaeodactylum tricornutum, and Emiliania huxleyi.[1][2][3] |
| Bioavailability | High | Moderate | Ferric citrate is considered more readily bioavailable, leading to faster initial growth.[2][4] However, this can cause rapid depletion of iron from the culture medium.[4] |
| Impact on Growth | Species-dependent | Generally supports sustained growth | Ferric EDTA has been reported to be a better iron source for overall growth and chlorophyll (B73375) levels in some marine microalgae.[5][4] Conversely, citrate-bound iron has been shown to enhance cell density in species like Haematococcus pluvialis.[4] |
| Medium Stability | Lower | High | Ferric EDTA is a more stable complex, which can be advantageous for maintaining iron availability over longer culture periods, especially at a wider pH range.[6] |
| Uptake Mechanism | Primarily Reductive | Non-reductive and potentially reductive | Iron uptake from ferric citrate often involves a reductive mechanism at the cell surface before transport.[1] |
Experimental Data Summary
Iron Uptake in Marine Microalgae
A study comparing iron uptake in three marine microalgae species (O. tauri, P. tricornutum, and E. huxleyi) after two days of growth in a medium containing 0.1 µM of either ferric citrate or ferric EDTA demonstrated significantly higher uptake from ferric citrate.
| Microalgae Species | % Iron Uptake from Ferric Citrate | % Iron Uptake from Ferric EDTA |
| Phaeodactylum tricornutum | >90% | ~2% |
| Ostreococcus tauri | >90% | ~2% |
| Emiliania huxleyi | ~70% | ~10% |
Data sourced from Botebol et al. (2014).[5][2]
Experimental Protocols
General Protocol for Comparing Iron Source Effects on Microalgae Growth
This protocol outlines a typical experimental workflow for assessing the impact of different iron sources on microalgal growth.
Protocol for Measuring Iron Uptake
This protocol details the steps for quantifying the uptake of iron from different chelated sources using a radiotracer.
Iron Uptake Mechanisms: A Logical Relationship
The mechanism of iron uptake by microalgae differs depending on the chelate. Ferric citrate is often associated with a reductive pathway, where Fe(III) is reduced to the more soluble Fe(II) at the cell surface by a ferrireductase enzyme before being transported into the cell. In contrast, iron uptake from the highly stable Ferric EDTA complex may occur through a non-reductive pathway or after dissociation of Fe(III) from the ligand.
References
- 1. A Comparative Study of Iron Uptake Mechanisms in Marine Microalgae: Iron Binding at the Cell Surface Is a Critical Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different iron sources to study the physiology and biochemistry of iron metabolism in marine micro-algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
A Comparative Analysis of Ammonium Ferric Citrate and Ferrous Sulfate for Anemia Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ammonium (B1175870) ferric citrate (B86180) and ferrous sulfate (B86663), two common iron supplements used in the treatment of iron deficiency anemia, with a focus on their performance in preclinical animal models. This analysis is supported by experimental data on efficacy, safety, and mechanisms of action to inform research and development in hematology and pharmacology.
Efficacy in Animal Models of Anemia
Both ammonium ferric citrate and ferrous sulfate have demonstrated efficacy in treating iron deficiency anemia in animal models by improving hematological parameters. Ferrous sulfate, a ferrous (Fe2+) iron salt, is often considered a standard for oral iron therapy and has been shown to effectively alleviate anemia symptoms by improving blood indices.[1] Ferric citrate, a ferric (Fe3+) iron compound, has also been shown to increase iron status-related parameters and improve anemia in rat models.[2][3]
A key differentiator lies in their absorption pathways and potential interactions. Ferrous iron is generally more readily absorbed than ferric iron.[4] However, ferric citrate has shown effectiveness in correcting iron deficiency even in states of high hepcidin, such as in chronic kidney disease models, where conventional iron absorption is impaired.[5]
| Parameter | Ferrous Sulfate | This compound / Ferric Citrate | Animal Model | Key Findings |
| Hemoglobin (Hb) Levels | Significant increase | Significant increase | Rats, Mice | Both compounds effectively restore hemoglobin levels in anemic animals.[1][2][3][6] |
| Hematocrit (Hct) | Return to normal levels | Improvement observed | Mice | Ferrous sulfate restored hematocrit to normal levels in iron-deficient mice.[1] |
| Serum Iron | Increase | Significant increase | Rats | Ferric citrate treatment led to a notable increase in serum iron levels.[2][3] |
| Transferrin Saturation (TSAT) | Not consistently reported | Significant increase | Rats | Ferric citrate significantly increased transferrin saturation.[2][3] |
| Serum Ferritin | Not consistently reported | Increase | Rats | Ferric citrate treatment has been associated with increased ferritin levels.[2] |
| Bioavailability | Generally higher | Adequate, but can be lower than ferrous sulfate | General | Ferrous (Fe2+) iron is more readily absorbed.[4] However, the citrate ligand may enhance the solubility and absorption of ferric iron.[7] |
Experimental Protocols
Induction of Iron Deficiency Anemia
A common method to induce iron deficiency anemia in rodent models involves feeding a specially formulated low-iron diet for a period of several weeks.
-
Animal Model: Male Sprague-Dawley rats or Balb/c mice are frequently used.[1][8]
-
Diet: An iron-deficient diet, typically containing less than 10 mg of iron per kg of feed, is administered.[1][8] The diet's composition is carefully controlled to be nutritionally complete except for iron.
-
Duration: The duration of the iron-deficient diet can range from 3 to 8 weeks to achieve a state of anemia, often confirmed by hemoglobin levels dropping below a predetermined threshold (e.g., <10 g/dL).[8][9]
-
Monitoring: Body weight and hemoglobin levels are periodically measured to monitor the progression of anemia.[1]
Treatment Administration
Once anemia is established, the animal models are divided into treatment groups.
-
Control Groups: A negative control group continues on the iron-deficient diet, while a positive control group may receive a standard iron supplement like ferrous sulfate.
-
Treatment Groups: Experimental groups receive the iron compound under investigation, such as this compound, typically administered orally via gavage or as a dietary admixture.
-
Dosage: Dosages are calculated based on the elemental iron content and are administered daily for a specified period, often several weeks.
-
Outcome Measures: At the end of the treatment period, blood samples are collected to analyze hematological parameters (hemoglobin, hematocrit, red blood cell count) and iron status indicators (serum iron, ferritin, transferrin saturation). Tissues may also be harvested for further analysis.
Visualizing Experimental Design and Biological Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing iron supplements in an animal model of anemia.
Cellular Iron Absorption Pathways
The absorption of ferrous and ferric iron occurs through distinct, though interconnected, pathways in the enterocytes of the duodenum.
Ferrous iron (Fe2+), the form in ferrous sulfate, is directly transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[2][7] Ferric iron (Fe3+), as found in this compound, must first be reduced to ferrous iron by an enzyme called duodenal cytochrome B (Dcytb) on the surface of the enterocyte before it can be transported by DMT1.[2][10] Once inside the cell, iron can be stored as ferritin or transported out of the enterocyte into the bloodstream via ferroportin.[7]
Side Effects and Toxicity
A significant consideration in the choice of an iron supplement is its side effect profile. Ferrous sulfate is well-known for causing gastrointestinal side effects, including constipation, diarrhea, and abdominal discomfort in animal models, which is a major limitation to its use.[11] While less is documented specifically for this compound in comparative animal studies, ferric citrate has been noted for its potential to be a safe and efficacious treatment for iron deficiency anemia.[2] However, high doses of any iron supplement can lead to iron overload and associated toxicity.
Conclusion
Both this compound and ferrous sulfate are effective in reversing iron deficiency anemia in animal models. Ferrous sulfate is a widely used and effective source of iron, but its utility can be limited by gastrointestinal side effects. This compound, and the closely related ferric citrate, present a viable alternative with evidence suggesting good efficacy. The choice between these compounds in a research or clinical setting should be guided by a careful consideration of the specific context, including the potential for side effects and the specific characteristics of the animal model or patient population. Further direct comparative studies in animal models are warranted to more definitively delineate the relative efficacy and safety profiles of this compound and ferrous sulfate.
References
- 1. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]
- 2. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Separate pathways for cellular uptake of ferric and ferrous iron | Scilit [scilit.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. escholarship.org [escholarship.org]
- 6. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. haaselab.org [haaselab.org]
- 11. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Ferric Citrate vs. Ammonium Ferric Citrate in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron source is a critical parameter in the optimization of Chinese Hamster Ovary (CHO) cell culture media for the production of therapeutic proteins. Iron is an essential micronutrient for cellular processes, including growth, proliferation, and monoclonal antibody (mAb) production.[1][2][3] However, the choice between common iron supplements, primarily ferric citrate (B86180) (FC) and ammonium (B1175870) ferric citrate (FAC), can significantly influence cell culture performance and final product quality.[1][3][4] This guide provides an objective comparison of these two iron sources, supported by experimental data, to aid in making informed decisions for your bioprocess development.
Performance Comparison: Ferric Citrate vs. Ammonium Ferric Citrate
Experimental evidence suggests that while both ferric citrate and this compound can effectively support CHO cell growth and productivity, their impact can differ, often due to the presence of trace element impurities in the raw materials rather than the iron compounds themselves.[1][2][3]
A key study investigating the impact of different iron sources on a CHO K1 cell line in a fed-batch process revealed significant differences in cell performance and monoclonal antibody (mAb) glycosylation profiles.[1] However, the study concluded that the ammonium introduced by FAC was not the primary driver of these differences.[1][3] Instead, inductively coupled plasma mass spectrometry (ICP-MS) analysis of the iron raw materials identified varying levels of impurities, with manganese being a key contributor to enhanced cell growth, titer, and prolonged viability, as well as altered glycosylation levels.[1][2][3]
The addition of citrate, in conjunction with iron, has also been shown to be a critical factor. One study demonstrated that while iron supplementation alone supports cell growth, the combination of iron and sodium citrate can enhance mAb productivity by 30-40%.[5][6][7] This enhancement is potentially linked to an increase in cellular energy content, as evidenced by a roughly 30% higher cellular ATP level.[5][6]
The following tables summarize the key comparative findings from published studies.
Table 1: Effect on Cell Growth and Viability
| Parameter | Ferric Citrate (FC) | This compound (FAC) | Key Insights |
| Viable Cell Density (VCD) | Supports high VCD. Performance can be influenced by raw material purity. | Supports high VCD. Performance can be influenced by raw material purity.[1] | Impurities like manganese in either source can lead to increased cell growth.[1][2] |
| Viability | Maintains high viability. | Maintains high viability.[1] | The presence of trace metal impurities can impact long-term culture viability.[1] |
| Ammonium Impact | N/A | The ammonium component of FAC has been shown to not be the primary cause of differences in cell performance compared to FC.[1][3] | Focus should be on the purity of the iron source rather than the presence of ammonium. |
| Anti-clumping | Ferric citrate is also marketed as an anti-clumping agent, which can improve culture monitoring and nutrient transport.[8] | Not explicitly highlighted for anti-clumping properties in the provided context. | Cell aggregation can hinder accurate cell counting and reduce proliferation rates.[8] |
Table 2: Effect on Recombinant Protein Production and Quality
| Parameter | Ferric Citrate (FC) | This compound (FAC) | Key Insights |
| Titer/Productivity | Can lead to high mAb titers.[1] | Can lead to high mAb titers.[1] | Impurities in the iron source can significantly alter protein titer.[1][2] The combination of iron and citrate enhances productivity.[5][6][7] |
| Product Quality (Glycosylation) | Glycosylation profiles can be affected by the purity of the ferric citrate. | Glycosylation profiles can be affected by the purity of the this compound.[1] | Manganese impurity has been shown to alter glycosylation levels.[1][2] |
| Product Quality (Charge Variants) | Increasing iron concentrations have been correlated with an increase in acidic charge variants, likely due to oxidation.[6] | Similar to FC, increased iron levels can lead to the formation of acidic species. | The redox activity of iron can generate reactive oxygen species (ROS), impacting protein quality.[1][9] |
Experimental Protocols
The following provides a generalized methodology for evaluating and comparing iron sources in CHO cell culture, based on protocols described in the cited literature.
Objective:
To assess the impact of ferric citrate versus this compound on CHO cell growth, viability, recombinant protein titer, and product quality.
Materials:
-
CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).
-
Chemically defined basal and feed media (iron-deficient for controlled supplementation).
-
Ferric Citrate (FC) stock solution.
-
This compound (FAC) stock solution.
-
Control medium with a standard iron concentration.
-
Shake flasks or spin tubes.
-
Bioreactors for scale-up studies.
-
Cell counter (e.g., Vi-CELL).
-
Analyzers for metabolites (e.g., glucose, lactate, ammonium).
-
Protein A chromatography for mAb purification.
-
Analytical equipment for product quality assessment (e.g., HPLC for glycosylation and charge variant analysis).
Methodology:
-
Cell Culture Inoculation:
-
Experimental Conditions:
-
Prepare media supplemented with varying concentrations of FC and FAC. A typical range to investigate is 0.1 mM to 0.5 mM.[5][6]
-
Include a control group with the standard iron source and concentration.
-
Incubate cultures at 37°C, 5% CO₂, and with appropriate agitation.[1] A temperature downshift (e.g., to 34°C) can be implemented on a specific day of the culture.[7]
-
-
Fed-Batch Strategy:
-
Sampling and Analysis:
-
Take samples every 2-3 days to monitor:
-
Viable Cell Density (VCD) and viability.
-
Metabolite concentrations (glucose, lactate, ammonium).
-
Recombinant protein titer.
-
-
-
Harvest and Purification:
-
At the end of the culture (e.g., day 12-14), harvest the supernatant by centrifugation.
-
Purify the recombinant protein using Protein A affinity chromatography.
-
-
Product Quality Analysis:
-
Analyze the purified protein for critical quality attributes (CQAs) such as:
-
Glycosylation profile (e.g., using HILIC-UPLC).
-
Charge variant distribution (e.g., using ion-exchange chromatography).
-
Aggregation (e.g., using size-exclusion chromatography).
-
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the cellular mechanisms involved, the following diagrams are provided.
Caption: Experimental workflow for comparing iron sources in CHO cell culture.
Caption: Simplified pathway of iron uptake and its cellular effects in CHO cells.
Conclusion
Both ferric citrate and this compound are viable iron sources for CHO cell culture. The decision of which to use may be less about the iron salt itself and more about the purity of the available raw materials.
Key Takeaways:
-
Purity is Paramount: Trace element impurities, such as manganese, can have a significant positive or negative impact on cell culture performance and product quality, potentially masking the true effect of the iron source itself.[1][2][3] The use of low-impurity iron sources is recommended for more consistent and reproducible results.[10]
-
Citrate is Beneficial: The presence of citrate in combination with iron has been shown to enhance monoclonal antibody productivity.[5][6][7]
-
Ammonium is Not a Major Differentiator: The ammonium component of FAC does not appear to be a primary factor in performance differences when compared to FC.[1][3]
-
Process Optimization is Key: The optimal iron concentration should be determined empirically for each specific cell line and process, balancing the benefits for cell growth and productivity against the potential for increased oxidative stress and negative impacts on product quality.[9]
For process development and manufacturing, a thorough evaluation of different iron sources, including an analysis of their impurity profiles, is crucial for achieving robust and reproducible CHO cell culture performance.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Ferric Citrate Agent for Anti-clumping | Lonza [bioscience.lonza.com]
- 9. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
Alternative iron sources to ammonium ferric citrate for bacterial growth media
For researchers, scientists, and professionals in drug development, optimizing bacterial growth media is a critical step in achieving robust and reproducible experimental outcomes. Iron, an essential micronutrient for most bacteria, is a key component of this optimization. While ammonium (B1175870) ferric citrate (B86180) has traditionally been a popular choice, a variety of alternative iron sources exist, each with distinct properties that can influence bacterial growth, metabolism, and even virulence. This guide provides an objective comparison of common alternatives to ammonium ferric citrate, supported by experimental data and detailed protocols to aid in the selection of the most appropriate iron source for your research needs.
Performance Comparison of Iron Sources
The choice of an iron source can significantly impact bacterial growth rates, biomass yield, and biofilm formation. The following table summarizes quantitative data from various studies comparing the efficacy of different iron compounds.
| Iron Source | Chemical Formula | Typical Concentration | Bacterial Species | Growth (OD600) | Biofilm Formation | Key Considerations |
| This compound | C6H11FeNO7 | 10-100 µM | Vibrio parahaemolyticus | Enhanced proliferation in vivo[1] | Not specified | Commonly used, but can be a source of both iron and nitrogen. |
| Ferric Chloride | FeCl3 | 10-100 µM | Escherichia coli | Supports growth, but may be less effective than chelated forms.[2] | Can inhibit biofilm formation at higher concentrations. | Readily available and soluble, but can lower the pH of the media. |
| 2.5-10 µM | Salmonella enterica | Supports growth in iron-limiting conditions.[3] | Not specified | |||
| Ferrous Sulfate | FeSO4 | 10-100 µM | Escherichia coli | Significant increase in bacterial numbers at low concentrations.[4][5] | Can promote biofilm formation. | Ferrous (Fe2+) form is more soluble and bioavailable under anaerobic or acidic conditions. |
| Ferric Nitrate (B79036) | Fe(NO3)3 | Not specified | Not specified | Supports bacterial growth. | Not specified | Provides both iron and nitrate, which can be utilized by some bacteria as a nitrogen source or electron acceptor.[6] |
| Ferric Citrate | C6H5FeO7 | 10-100 µM | Shewanella oneidensis | Supports growth, with yields comparable to ferric oxyhydroxide per mole of electrons.[7] | Not specified | Chelated form enhances iron solubility and bioavailability. |
| 10 mM | Escherichia coli | Supports growth.[8] | Not specified | |||
| Iron (III) EDTA | C10H12FeN2NaO8 | Not specified | Cyanobacteria | Recommended as a chelated iron source to improve bioavailability. | Not specified | EDTA can be toxic to some bacteria at high concentrations. |
Experimental Protocols
To ensure accurate and reproducible comparisons of different iron sources, standardized experimental protocols are essential. Below are detailed methodologies for assessing bacterial growth and biofilm formation.
Protocol 1: Bacterial Growth Assessment using OD600
This protocol outlines the measurement of bacterial growth by monitoring the optical density at 600 nm (OD600), a common method for estimating bacterial cell density.
Materials:
-
Bacterial strain of interest
-
Basal growth medium (e.g., M9 minimal medium)[9]
-
Stock solutions of different iron sources (e.g., this compound, ferric chloride, ferrous sulfate) sterilized by filtration.
-
Sterile 96-well microplates or culture tubes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Incubator with shaking capabilities
Procedure:
-
Prepare Iron-Depleted Basal Medium: Prepare the basal medium according to the desired formulation, omitting any iron sources. To minimize trace iron contamination, use high-purity water and acid-washed glassware. For stringent iron-limiting conditions, the medium can be treated with a chelating resin like Chelex-100.[2][10]
-
Prepare Iron-Supplemented Media: Aseptically add the sterile stock solutions of the different iron sources to the iron-depleted basal medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a control with no added iron.
-
Inoculation: Prepare an overnight culture of the bacterial strain in a suitable rich medium. Wash the cells twice with the iron-depleted basal medium to remove residual iron from the pre-culture. Resuspend the cells in the iron-depleted medium and adjust the optical density to a starting OD600 of 0.05.
-
Growth Measurement:
-
Microplate Reader: Add 200 µL of each inoculated medium to the wells of a 96-well plate. Use at least three replicate wells for each condition. Incubate the plate at the optimal temperature for the bacterial strain with continuous shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
-
Spectrophotometer: Dispense 5 mL of each inoculated medium into sterile culture tubes. Incubate the tubes at the optimal temperature with vigorous shaking. At regular intervals, aseptically remove an aliquot and measure the OD600 using a spectrophotometer.
-
-
Data Analysis: Plot the average OD600 values against time to generate growth curves for each iron source and concentration. Compare the lag phase, exponential growth rate, and final cell density between the different conditions.
Protocol 2: Biofilm Formation Assessment using Crystal Violet Assay
This protocol describes a quantitative method for measuring biofilm formation on a solid surface using crystal violet staining.
Materials:
-
Bacterial strain of interest
-
Growth media supplemented with different iron sources (as prepared in Protocol 1)
-
Sterile 96-well flat-bottom polystyrene microplates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Inoculation and Incubation: In a 96-well microplate, add 200 µL of the inoculated media (prepared as in Protocol 1, steps 1-3) to each well. Use at least three replicate wells for each condition. Cover the plate and incubate without shaking at the optimal temperature for biofilm formation for 24-72 hours.
-
Washing: Carefully remove the planktonic (non-adherent) bacteria by gently aspirating the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the amount of biofilm formed. Compare the average absorbance values for each iron source and concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding and execution. The following diagrams, created using the DOT language, illustrate key bacterial iron uptake pathways and the experimental workflows described above.
Caption: Bacterial iron acquisition pathways.
Caption: Workflow for bacterial growth assessment.
Caption: Workflow for biofilm formation assay.
References
- 1. Regulation of iron on bacterial growth and production of thermostable direct hemolysin by Vibrio parahaemolyticus in intraperitoneal infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advantage Provided by Iron for Escherichia coli Growth and Cultivability in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantage provided by iron for Escherichia coli growth and cultivability in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nitrate on reduction of ferric iron by a bacterium isolated from crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | The Ferric Citrate Uptake System Encoded in a Novel blaCTX–M–3- and blaTEM–1-Harboring Conjugative Plasmid Contributes to the Virulence of Escherichia coli [frontiersin.org]
- 9. Ferritin Mutants of Escherichia coli Are Iron Deficient and Growth Impaired, and fur Mutants are Iron Deficient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of Ammonium Ferric Citrate as an MRI Contrast Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ammonium (B1175870) ferric citrate (B86180) (AFC) with other magnetic resonance imaging (MRI) contrast agents. It summarizes available performance data, details relevant experimental protocols, and visualizes key processes to support researchers in evaluating AFC for their applications.
Introduction
Ammonium ferric citrate (AFC) is an oral contrast agent utilized to enhance the quality of magnetic resonance imaging, particularly for the gastrointestinal (GI) tract. As a paramagnetic compound, it alters the magnetic properties of surrounding water protons, leading to improved visualization of the stomach, duodenum, and other parts of the upper abdomen. The validation of AFC against established contrast agents, such as gadolinium-based contrast agents (GBCAs) and other iron-based compounds, is crucial for determining its relative efficacy and potential advantages in specific diagnostic and research contexts.
Mechanism of Action: T1 and T2 Relaxation
This compound functions as a positive contrast agent by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. The ferric iron (Fe³⁺) in the compound is paramagnetic, meaning it possesses unpaired electrons that create a local magnetic field. This field interacts with the surrounding water protons, accelerating their return to equilibrium after being excited by the MRI's radiofrequency pulses. The shortening of T1 relaxation time results in a brighter signal on T1-weighted images, which is the primary mechanism for its use as a positive contrast agent.
Comparative Performance Data
A direct quantitative comparison of this compound with other contrast agents is challenging due to the limited availability of its specific relaxivity (r1 and r2) values in the published literature. Relaxivity is a measure of a contrast agent's efficiency in shortening the relaxation times of water protons and is a key parameter for comparing different agents. The table below summarizes the available qualitative and quantitative data for AFC and provides a comparison with commonly used oral and intravenous contrast agents.
| Contrast Agent | Type | Primary Application | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Key Characteristics |
| This compound | Oral, Iron-based | GI Tract Imaging | Not available in searched literature | Not available in searched literature | Safe and effective for upper abdominal imaging; good patient tolerance. |
| Gadolinium-Based (e.g., Gadopentetate dimeglumine) | Intravenous | Vascular and tissue imaging | ~4-5 | ~4-6 | High signal enhancement; systemic administration; concerns about gadolinium deposition. |
| Superparamagnetic Iron Oxide (SPIO) | Oral/Intravenous | GI Tract, Liver, Spleen | Variable | High | Primarily a T2 (negative) contrast agent, causing signal loss. |
| Barium Sulfate | Oral | GI Tract Imaging (primarily X-ray/CT) | N/A | N/A | Used as a negative contrast agent in MRI, causing signal void. |
| Manganese-Based | Oral/Intravenous | Hepatobiliary imaging | Variable | Variable | Explored as a potential alternative to gadolinium. |
Experimental Protocols
In Vitro Relaxivity Measurement (Phantom Study)
A standardized phantom study is the primary method for determining the r1 and r2 relaxivity of a contrast agent. This allows for a controlled comparison of different agents under identical conditions.
Objective: To quantify the r1 and r2 relaxivity of this compound.
Materials:
-
This compound
-
Deionized water or a medium mimicking physiological conditions (e.g., saline, agar (B569324) gel)
-
A phantom with multiple wells or tubes
-
MRI scanner (e.g., 1.5T or 3T)
Procedure:
-
Preparation of AFC Solutions: Prepare a series of AFC solutions with varying concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) in deionized water or the chosen medium. A sample of the medium without AFC should be included as a control.
-
Phantom Loading: Fill the wells of the phantom with the prepared AFC solutions and the control.
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire T1-weighted images using a spin-echo or inversion recovery sequence with multiple repetition times (TRs) to calculate T1 relaxation times.
-
Acquire T2-weighted images using a spin-echo sequence with multiple echo times (TEs) to calculate T2 relaxation times.
-
-
Data Analysis:
-
Measure the signal intensity from each well in the acquired images.
-
Calculate the T1 and T2 relaxation times for each concentration.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) against the concentration of AFC.
-
The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively.
-
In Vivo Evaluation (Animal Model)
Animal studies are essential for evaluating the in vivo efficacy and safety of an oral contrast agent.
Objective: To compare the in vivo GI tract enhancement of this compound with a control or another oral contrast agent.
Materials:
-
This compound solution
-
Control substance (e.g., water) or alternative contrast agent
-
Small animal model (e.g., rats or mice)
-
Small animal MRI scanner and appropriate coils
Procedure:
-
Animal Preparation: Animals are typically fasted overnight to ensure an empty GI tract.
-
Baseline Imaging: Anesthetize the animal and perform a baseline MRI scan of the abdomen.
-
Contrast Administration: Administer a defined volume and concentration of the AFC solution orally via gavage. A control group receives the control substance.
-
Post-Contrast Imaging: Acquire a series of T1-weighted and T2-weighted images of the abdomen at multiple time points after administration (e.g., 15, 30, 60, 90 minutes) to assess the transit and enhancement characteristics of the contrast agent.
-
Data Analysis:
-
Qualitatively assess the enhancement of the stomach, duodenum, and small intestine.
-
Quantitatively measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in regions of interest within the GI tract and compare them to baseline and between different contrast agent groups.
-
Monitor the animals for any adverse effects.
-
Safety and Efficacy of this compound
Clinical studies have demonstrated that this compound is a safe and effective oral contrast agent for upper abdominal MRI. It is generally well-tolerated by patients, with a low incidence of mild side effects such as diarrhea. Studies have shown that AFC significantly improves the delineation of the stomach and duodenum, thereby increasing diagnostic confidence. Dose-ranging studies have been conducted to determine the optimal concentration for achieving sufficient GI tract enhancement while minimizing side effects.
Conclusion
This compound is a valuable oral contrast agent for MRI of the upper gastrointestinal tract, with a favorable safety profile. Its primary mechanism of action is the T1 shortening effect of its paramagnetic iron content, resulting in positive contrast enhancement. While clinical evidence supports its efficacy, a significant gap exists in the literature regarding its quantitative performance, specifically its r1 and r2 relaxivity values. Further phantom and preclinical studies are needed to establish these parameters, which would enable a more direct and objective comparison with other contrast agents and aid in the optimization of imaging protocols and the development of new iron-based contrast media.
A Comparative Analysis of Brown and Green Ammonium Ferric Citrate in Cyanotype Printing
In the realm of alternative photographic processes, the cyanotype stands out for its characteristic Prussian blue prints. Central to this process is the light-sensitive chemical, ammonium (B1175870) ferric citrate (B86180). It is available in two forms: brown and green. While both can be used, their efficacy in cyanotype printing differs significantly. This guide provides a detailed comparison of their performance, supported by available data and experimental protocols, to assist researchers and scientists in selecting the appropriate reagent for their work.
Chemical and Physical Properties: A Tale of Two Citrates
The fundamental differences between brown and green ammonium ferric citrate lie in their chemical composition and physical properties. The green form is a result of a modification to the original brown formula, developed to improve its performance in photographic applications. These differences are summarized in the table below.
| Property | Brown this compound | Green this compound |
| Iron (Fe³⁺) Content | 16.5% - 18.5%[1] | 14.5% - 16%[1] |
| Ammonia (B1221849) Content | ~9%[1] | ~7.5%[1] |
| Citric Acid Content | ~65%[1] | ~75%[1] |
| Solubility in Water | Less soluble[2] | More easily dissolves[2] |
| Appearance | Brown powder or granules | Greenish-yellow powder or crystals |
Efficacy in Cyanotype Printing: A Performance Showdown
The variations in chemical composition directly impact the performance of each form in the cyanotype process. The general consensus within the alternative photography community and scientific literature is that the green variety is superior for cyanotype printing.[2][3]
| Performance Metric | Brown this compound | Green this compound |
| Reactivity to UV Light | Slower[3] | Higher, reportedly up to three times more reactive[1] |
| Print Quality | Often produces weaker or inconsistent results with a less intense blue.[2] | Yields strong, consistent, and vibrant Prussian blue prints.[2] |
| Tonal Range | Can result in a shorter tonal range and lower maximum density (Dmax). | Capable of producing a longer tonal range with delicate gradations.[4] |
| Consistency | Results can be unpredictable and vary between batches.[2][4] | Provides stable and repeatable results.[2] |
The higher citric acid and lower iron content in the green form are believed to contribute to its increased light sensitivity and solubility, leading to a more efficient photochemical reaction and the formation of a denser, more stable Prussian blue pigment.
Experimental Protocols
The following are detailed methodologies for cyanotype printing. The primary protocol is for the preferred green this compound. Modifications for the use of the brown form are also provided.
Standard Cyanotype Protocol using Green this compound
This protocol is based on the traditional Sir John Herschel formula.
Materials:
-
Green this compound
-
Potassium Ferricyanide (B76249)
-
Distilled Water
-
Suitable paper or fabric substrate (acid-free is recommended)
-
Glass or acrylic contact printing frame
-
UV light source (sunlight or a UV lamp)
-
Developing trays
-
Measuring cylinders and beakers
-
Stirring rods
-
Coating rod or brush
Solution Preparation:
Two stock solutions are prepared and stored in separate, well-labeled, light-proof (brown) bottles.
-
Solution A: Dissolve 20g of green this compound in distilled water to make a final volume of 100ml.
-
Solution B: Dissolve 8g of potassium ferricyanide in distilled water to make a final volume of 100ml.
Sensitizer (B1316253) Preparation and Coating:
-
In a dimly lit area, mix equal volumes of Solution A and Solution B. The mixed sensitizer is best used within a few hours.
-
Apply the sensitizer to the chosen substrate using a coating rod or brush, ensuring an even layer.
-
Allow the coated substrate to dry completely in the dark.
Exposure:
-
Place the negative (or objects for a photogram) in contact with the sensitized surface of the substrate within the contact printing frame.
-
Expose to a UV light source. Exposure times will vary depending on the intensity of the UV source and the density of the negative. A typical starting point for bright sunlight is 10-20 minutes.
Development and Drying:
-
After exposure, wash the print in a tray of cool, running water for at least 5 minutes, or until the yellow, unreacted sensitizer is completely washed away and the water runs clear.
-
The print will initially appear blue, and the color will intensify as it dries.
-
Hang the print to air dry. The full depth of the Prussian blue color will develop as the print oxidizes over approximately 24 hours. This process can be accelerated by immersing the print in a dilute solution of hydrogen peroxide after washing, followed by a final rinse.
Modifications for Brown this compound
Due to its different chemical composition and lower reactivity, some adjustments are recommended when using brown this compound.
-
Formula Adjustment: To compensate for the higher iron and ammonia content, it has been suggested to use 20% less brown this compound by weight compared to the green form and to add approximately 10-15% additional citric acid to the solution.[5]
-
Modified Solution A: Dissolve 16g of brown this compound and 2-3g of citric acid in distilled water to make a final volume of 100ml.
-
-
Exposure Time: Expect significantly longer exposure times to achieve a comparable print density to that of the green form. Experimentation is necessary to determine the optimal exposure.
Visualizing the Process
To better understand the chemical reactions and the experimental steps, the following diagrams have been created using the DOT language.
Caption: Chemical pathway of the cyanotype process.
Caption: Experimental workflow for cyanotype printing.
Conclusion
For researchers, scientists, and professionals in drug development requiring consistent and high-quality results, green this compound is the unequivocally superior choice for cyanotype printing. Its chemical composition leads to greater light sensitivity, better solubility, and the production of stable, vibrant Prussian blue images. While brown this compound can be used, it requires formula adjustments and longer exposure times, and the results are often less predictable and of lower quality. The selection of the green form will ensure greater reproducibility and a higher standard of output in scientific and artistic applications of the cyanotype process.
References
Evaluation of different chelating agents for iron delivery versus ammonium ferric citrate
A Comparative-_Analysis of Chelating Agents for Iron Delivery: A-Guide for Researchers
In the realm of therapeutic iron administration, the choice of chelating agent is paramount to ensuring optimal bioavailability, stability, and minimal toxicity. While ammonium (B1175870) ferric citrate (B86180) (AFC) has traditionally been utilized, a diverse array of alternative chelating agents have emerged, each with unique physicochemical properties influencing their efficacy in cellular iron delivery. This guide provides a comparative evaluation of various iron chelating agents against the benchmark of ammonium ferric citrate, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of Iron Chelating Agents
The efficacy of an iron chelating agent for therapeutic delivery hinges on its ability to maintain iron in a soluble and bioavailable form for intestinal absorption and subsequent cellular uptake. The following tables summarize quantitative data from various studies, comparing key performance indicators of different iron chelates.
Table 1: Comparison of Iron Bioavailability and Cellular Uptake
| Chelating Agent | Iron Source | Experimental Model | Key Findings | Reference |
| This compound (AFC) | Ferric Iron (Fe³⁺) | Caco-2 Cells | Readily soluble and provides a source of iron that the body can absorb. | [1] |
| Ferrous Sulfate (B86663) (FeSO₄) | Ferrous Iron (Fe²⁺) | Caco-2 Cells | Often considered the "gold standard" for bioavailability. However, can cause more gastrointestinal side effects. | [2] |
| Ferric Citrate | Ferric Iron (Fe³⁺) | Patients with CKD | Showed greater increases in transferrin saturation and serum ferritin compared to ferrous sulfate over 12 weeks.[3][4][5] | [3][4][5] |
| Amino Acid Chelated Iron | Ferric Iron (Fe³⁺) | Children with IDA | Showed better improvement in hemoglobin and iron status indices compared to Ferric Ammonium Citrate.[6] | [6] |
| Ferric EDTA (NaFeEDTA) | Ferric Iron (Fe³⁺) | Healthy Men | Does not lead to a substantial increase in non-transferrin-bound iron, unlike ferrous sulfate.[7] | [7] |
| Ferric Maltol | Ferric Iron (Fe³⁺) | --- | A lipophilic complex that can deliver iron to enterocytes.[7] Demonstrates the best tolerability profile with gastrointestinal side effects comparable to placebo.[2] | [2][7] |
| Ferric Phosphate | Ferric Iron (Fe³⁺) | Anemic Rats | Poorly absorbed with a relative biological value as low as 25% that of ferrous sulfate.[8] | [8] |
| Ferric Lactoferrin | Ferric Iron (Fe³⁺) | Caco-2 Cells | Greater iron transport across monolayers compared to iron citrate.[9] | [9] |
Table 2: Comparison of Tolerability and Side Effects
| Chelating Agent | Common Side Effects | Notes | Reference |
| This compound (AFC) | Minimal gastrointestinal irritation compared to ferrous sulfate.[10] | Generally well-tolerated. | [10] |
| Ferrous Sulfate (FeSO₄) | Gastrointestinal issues (e.g., nausea, constipation, diarrhea).[2] | The most cost-effective first-line option but with more side effects.[2] | [2] |
| Ferric Citrate | Stool discoloration, diarrhea, and constipation (generally mild to moderate).[8] | Safety profile comparable to ferrous sulfate in some studies.[3] | [3][8] |
| Amino Acid Chelated Iron | Generally well-tolerated with fewer gastrointestinal side effects. | Higher bioavailability may allow for lower, better-tolerated doses. | |
| Ferric Maltol | Gastrointestinal side effects comparable to placebo.[2] | Considered to have the best tolerability profile.[2] | [2] |
| Ferric Phosphate | Fewer gastrointestinal side effects due to low absorption.[8] | Tolerability comes at the cost of efficacy.[8] | [8] |
Experimental Protocols
For researchers seeking to evaluate and compare iron chelating agents, standardized in vitro models are invaluable. The Caco-2 cell monolayer model is a well-established system for studying intestinal iron absorption.[9][11][12]
Protocol: In Vitro Iron Bioavailability using the Caco-2 Cell Model
This protocol provides a general framework for assessing iron uptake from different chelating agents.
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seed cells on permeable Transwell inserts and allow them to differentiate for approximately 21 days to form a polarized monolayer with characteristics of mature enterocytes.
-
Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).
2. In Vitro Digestion (Optional but Recommended):
-
To simulate physiological conditions, subject the iron-chelate formulations to an in vitro digestion process.
-
Gastric Phase: Incubate the sample with pepsin at pH 2.0.
-
Intestinal Phase: Adjust the pH to 6.0 and add a pancreatin-bile extract mixture.[13]
3. Iron Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers with a buffered salt solution.
-
Add the digested or undigested iron-chelate solutions to the apical side of the Transwell inserts.
-
Incubate for a defined period (e.g., 2-24 hours).
-
Collect samples from the basolateral side to measure iron transport across the monolayer.
-
Lyse the cells to measure intracellular iron content.
4. Iron Quantification:
-
Quantify iron in the basolateral medium and cell lysates using methods such as atomic absorption spectrometry or colorimetric assays (e.g., bathophenanthroline-based assay).[14]
-
Cellular iron status can also be indirectly assessed by measuring ferritin levels in the cell lysates, as ferritin synthesis is regulated by intracellular iron levels.[12]
Signaling Pathways and Experimental Workflows
The uptake and metabolism of iron are tightly regulated processes involving multiple cellular pathways. The diagrams below, generated using Graphviz, illustrate key concepts in iron delivery and its evaluation.
The primary routes for cellular iron uptake are the transferrin-dependent pathway and the non-transferrin-bound iron (NTBI) pathway. This compound and other soluble iron chelates contribute to the NTBI pool.
Conclusion
The selection of an appropriate chelating agent for iron delivery is a critical decision in the development of iron therapeutics. While this compound serves as a useful benchmark, evidence suggests that other chelates, such as ferric citrate and amino acid chelates, may offer superior bioavailability and tolerability.[3][6] The choice of chelator should be guided by empirical data, considering the specific application and desired therapeutic outcome. The experimental protocols and conceptual diagrams provided herein offer a framework for the systematic evaluation of novel and existing iron chelating agents.
References
- 1. Iron Ammonium Citrate in Food & Nutrition - Ferric Ammonium Citrate [periodical.knowde.com]
- 2. droracle.ai [droracle.ai]
- 3. Ferric citrate shows benefits over ferrous sulfate for treating iron deficiency in CKD [healio.com]
- 4. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Chelated Iron Versus Ferric Ammonium Citrate on Iron Status in Egyptian Children with Iron Deficiency Anemia: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nutriweb.org.my [nutriweb.org.my]
- 10. stanfordchem.com [stanfordchem.com]
- 11. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
A Comparative Guide to Ferroptosis Induction by Ammonium Ferric Citrate and Other Iron Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ammonium (B1175870) ferric citrate (B86180) (AFC) and other common iron compounds used to induce ferroptosis, a form of iron-dependent regulated cell death. The information presented is supported by experimental data to aid in the selection of appropriate reagents for ferroptosis research.
Introduction to Iron-Induced Ferroptosis
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death.[1][2][3][4][5] This process is distinct from other cell death pathways like apoptosis and necrosis.[3][6][7] The induction of ferroptosis is a promising therapeutic strategy, particularly in cancer research.[1][8] Exogenous iron sources, such as ammonium ferric citrate, are utilized to elevate intracellular iron levels, thereby promoting the Fenton reaction, which generates reactive oxygen species (ROS) and initiates lipid peroxidation.[2][4][5]
This compound is a physiological form of non-transferrin-bound iron that can induce intracellular iron overload and subsequently, ferroptosis.[9] Studies have shown that AFC can effectively inhibit the proliferation of cancer cell lines, such as non-small-cell lung carcinoma (NSCLC), by inducing ferroptosis.[6][7][10] The mechanism involves the inhibition of the GPX4-GSS/GSR-GGT axis, a key regulatory pathway in ferroptosis.[6][11]
Comparative Efficacy of Iron Compounds in Inducing Ferroptosis
The choice of iron compound can significantly influence the efficiency of ferroptosis induction. While direct comparative studies are limited, data from various studies using different iron sources in different cell lines can provide insights into their relative potency.
Table 1: Comparison of Iron Compounds for Ferroptosis Induction
| Iron Compound | Common Concentration Range | Key Findings | Cell Lines Used | Reference |
| This compound (AFC) | 0.1 - 15 mM | Effectively inhibits proliferation and invasion of NSCLC cells. Increases intracellular Fe2+, ROS, and MDA levels. Decreases GPX4 expression.[6][7] | NSCLC cell lines, HT1080, H9c2 | [6][9][12] |
| Ferric Chloride (FeCl₃) | 200 µM | Kills more than 99.9% of P. aeruginosa cells. Associated with ROS burst, lipid peroxidation, and DNA damage.[13] | Pseudomonas aeruginosa | [13] |
| Ferrous Ammonium Sulfate | Not Specified | Sufficient to induce ferroptosis in neuroblastoma cells.[14] | Neuroblastoma cells | [14] |
Note: The efficacy of iron compounds can be cell-type specific and dependent on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of ferroptosis induction.
Cell Viability Assay (MTT/CCK-8)
This protocol measures cell viability as an indicator of cell death following treatment with iron compounds.[1]
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Iron compound (e.g., this compound)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of treatment. Incubate overnight.[1]
-
Treatment: Prepare serial dilutions of the iron compound in complete medium. Replace the old medium with the treatment medium. Include a vehicle-only control.[1]
-
Incubation: Incubate for desired durations (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well as per the manufacturer's instructions.[1]
-
Incubation: Incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][8][15][16]
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with the iron compound for the desired duration.[1]
-
Dye Loading: Add C11-BODIPY 581/591 to the cell culture medium (final concentration 1-5 µM) and incubate for 30-60 minutes at 37°C.[1][8]
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.[1]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence emission from red to green indicates lipid peroxidation.[1][16]
-
Western Blot Analysis for GPX4
This protocol detects the expression level of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis.[1][17]
-
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GPX4, anti-β-actin)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.[1]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[1]
-
Transfer: Transfer proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.[1]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Iron-Induced Ferroptosis
The following diagram illustrates the central role of iron in promoting lipid peroxidation, leading to ferroptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. Iron Metabolism in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ferric chloride induces ferroptosis in Pseudomonas aeruginosa and heals wound infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation assay [bio-protocol.org]
- 17. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Impact of Iron Precursors on Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of an iron precursor is a critical first step in the synthesis of iron oxide nanoparticles, profoundly influencing their resulting physicochemical properties and, consequently, their performance in various applications. This guide offers a spectroscopic comparison of iron oxide nanoparticles synthesized using different common iron precursors, supported by experimental data to inform your selection process.
The selection of an iron precursor, such as ferrous sulfate (B86663) (FeSO₄), ferric chloride (FeCl₃), ferric nitrate (B79036) (Fe(NO₃)₃), or iron(III) acetylacetonate (B107027) (Fe(acac)₃), directly impacts key nanoparticle attributes including particle size, crystallinity, and surface chemistry. These characteristics are readily elucidated through various spectroscopic techniques, providing a quantitative basis for comparison. This guide will delve into the spectroscopic signatures of nanoparticles derived from these precursors, primarily focusing on the widely adopted co-precipitation synthesis method.
Comparative Spectroscopic and Physical Data
The following table summarizes key quantitative data from various studies, highlighting the influence of different iron precursors on the properties of the resulting iron oxide nanoparticles. It is important to note that the data has been compiled from multiple sources, and variations in experimental conditions can influence the results.
| Iron Precursor | Synthesis Method | Average Particle Size (nm) | UV-Vis Absorption Peak (nm) | Key FTIR Peaks (cm⁻¹) | Key XRD 2θ Peaks (°) | Crystallite Size (nm) |
| Ferrous Sulfate (FeSO₄) | Co-precipitation | 18.49[1] | 290[1] | ~540-580 (Fe-O stretch)[2] | 30.1, 35.5, 43.1, 53.4, 57.0, 62.6 | 12.5[3] |
| Ferric Chloride (FeCl₃) | Co-precipitation | 27.96[1] | 300[1] | ~576 (Fe-O stretch) | 30.1, 35.5, 43.1, 53.4, 57.0, 62.6 | 11.7 - 23 |
| Ferric Nitrate (Fe(NO₃)₃) | Hydrothermal | ~87 | Not specified | ~540-580 (Fe-O stretch) | 24.1, 33.2, 35.6, 40.9, 49.5, 54.1 | ~60-87[4] |
| Iron(III) Acetylacetonate (Fe(acac)₃) | Thermal Decomposition | ~40-60 | Not specified | ~580-640 (Fe-O stretch) | 30.2, 35.6, 43.3, 53.7, 57.3, 62.9 | Not specified |
Experimental Protocols
The co-precipitation method is a widely used, scalable, and straightforward technique for synthesizing iron oxide nanoparticles. Below is a detailed, generalized protocol.
Materials:
-
Iron precursor (e.g., Ferrous Sulfate Heptahydrate - FeSO₄·7H₂O, Ferric Chloride Hexahydrate - FeCl₃·6H₂O)
-
Base solution (e.g., Sodium Hydroxide - NaOH, Ammonium Hydroxide - NH₄OH)
-
Deionized water
-
Surfactant (optional, e.g., oleic acid)
Procedure:
-
Precursor Solution Preparation: Dissolve the chosen iron precursor in deionized water to a desired concentration (e.g., 0.1 M). For the synthesis of magnetite (Fe₃O₄), a molar ratio of 1:2 of Fe²⁺ to Fe³⁺ is typically used.
-
Reaction Setup: The precursor solution is placed in a reaction vessel and heated to a specific temperature (e.g., 80°C) under vigorous stirring. An inert atmosphere (e.g., nitrogen) can be introduced to prevent oxidation.
-
Precipitation: The base solution is added dropwise to the heated precursor solution. The pH of the mixture is monitored and adjusted to a specific value (typically between 9 and 11) to induce the precipitation of iron oxide nanoparticles. A color change to black or dark brown indicates nanoparticle formation.
-
Aging: The reaction mixture is stirred for an extended period (e.g., 1-2 hours) at the reaction temperature to allow for the growth and crystallization of the nanoparticles.
-
Washing and Separation: The synthesized nanoparticles are separated from the reaction mixture using a strong magnet and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: The final product is dried in an oven or vacuum oven at a moderate temperature (e.g., 60°C).
Visualizing the Workflow and a Priori Considerations
To better understand the experimental process and the underlying logic of precursor selection, the following diagrams are provided.
References
The Clear Advantage: Benchmarking Low-Impurity Ammonium Ferric Citrate in Bioprocessing
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of raw materials in biopharmaceutical manufacturing is a critical determinant of process consistency, product quality, and overall success. Among these, the iron source used in cell culture media plays a pivotal role in cellular metabolism, growth, and the production of recombinant proteins. This guide provides an objective comparison of low-impurity ammonium (B1175870) ferric citrate (B86180) with alternative iron sources, supported by experimental data, to inform rational raw material selection in bioprocessing.
The Critical Impact of Impurities in Iron Sources
Iron is an essential trace element for cellular processes, but the purity of the iron source can significantly impact cell culture performance. Commercial-grade iron sources, such as ferric ammonium citrate (FAC), can contain varying levels of trace element impurities, including manganese and copper.[1][2][3][4] These impurities, rather than the iron itself, have been identified as the root cause for variability in cell growth, viability, and critical quality attributes (CQAs) of monoclonal antibodies (mAbs) and other recombinant proteins.[2][3][4]
Studies have shown that manganese impurities in commercial FAC can lead to improved cell performance and altered glycosylation profiles in certain CHO cell lines and media platforms.[2][3] In other systems, copper impurities have been found to be responsible for enhanced cell performance.[1][3][5] This highlights the critical need for tightly controlled raw material specifications and the use of low-impurity iron sources to ensure consistent and reproducible cell culture processes.[1][2][3][5]
Performance Comparison: Low-Impurity vs. Commercial-Grade Iron Sources
The use of low-impurity iron sources is crucial for minimizing lot-to-lot variability in cell culture media (CCM).[4] The following tables summarize the comparative performance of low-impurity ammonium ferric citrate and other iron sources based on key bioprocessing parameters.
Table 1: Impact of Iron Source and Impurities on CHO Cell Performance
| Iron Source | Key Impurity | Cell Line | Medium Platform | Impact on Cell Growth & Viability | Impact on Titer/Productivity | Impact on Glycosylation | Reference |
| Commercial Ferric Ammonium Citrate (FAC) | Manganese | CHO K1 | Cellvento® 4CHO | Increased | Increased | Altered | [2] |
| Low-Impurity Ferric Citrate | Low | CHO K1 | Cellvento® 4CHO | Baseline | Baseline | Baseline | [4] |
| Commercial Ferric Ammonium Citrate (FAC) | Copper | CHOZN® | EX-CELL® Advanced CHO Fed-Batch | Improved | Similar | Slight Difference | [1][3] |
| Low-Impurity this compound + Copper | Copper | CHOZN® | EX-CELL® Advanced CHO Fed-Batch | Similar to Commercial FAC | Similar to Commercial FAC | Similar to Commercial FAC | |
| Commercial Ferric Citrate (FC) | Manganese | CHO K1 | Cellvento® 4CHO | Improved | - | Increased Terminal Galactosylation | [4] |
| Low-Impurity Iron(II) Sulfate Heptahydrate | Low | CHO K1 | Cellvento® 4CHO | Comparable at low conc., Negative at high conc. | - | Lower Terminal Galactosylation at high conc. | [4] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. The following protocols are based on the cited studies.
Fed-Batch Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) cell lines, such as CHO K1 or CHOZN®, producing recombinant monoclonal antibodies or fusion proteins.[2][4]
-
Culture Vessels: Small-scale experiments are typically performed in 50 mL spin tubes with vented caps.[2][4]
-
Culture Conditions:
-
Culture Media: Chemically defined media platforms such as Cellvento® 4CHO COMP medium or EX-CELL® Advanced CHO Fed-Batch medium, often with a corresponding feed like Cellvento® 4Feed or EX-CELL® Advanced CHO Feed 1.[2][4] Iron-deficient versions of the media are used to specifically test the impact of different iron sources.[4]
-
Iron Supplementation: Iron sources are added to the iron-deficient basal medium at specified concentrations.
Analysis of Cell Performance and Product Quality
-
Cell Growth and Viability: Determined using appropriate cell counting methods.
-
Antibody/Protein Titer: The concentration of the recombinant protein in the cell culture supernatant is measured, often after purification.
-
Protein Purification: Recombinant proteins are purified from the supernatant using methods like Protein A affinity chromatography (e.g., PhyTips®).[2]
-
Critical Quality Attribute (CQA) Analysis: Glycosylation profiles and other CQAs are analyzed to assess the impact of the iron source on the final product.
-
Impurity Analysis: The concentration of trace element impurities in the iron raw materials is determined using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2]
Visualizing the Impact and Workflow
To better understand the relationships between iron source purity and bioprocessing outcomes, as well as the experimental approach, the following diagrams are provided.
Caption: Impact of Iron Source Impurities on Bioprocessing Outcomes.
Caption: Experimental Workflow for Evaluating Iron Sources in Bioprocessing.
Conclusion
The evidence strongly indicates that the use of low-impurity this compound is crucial for achieving consistent and reproducible cell culture processes. While impurities in commercial-grade iron sources can sometimes lead to seemingly beneficial effects on cell growth or productivity, this introduces an unacceptable level of variability and risk into a manufacturing process. By utilizing well-characterized, low-impurity iron sources, biopharmaceutical manufacturers can de-risk their processes, ensure lot-to-lot consistency, and maintain control over the critical quality attributes of their final products. The independent control of iron and essential trace elements like manganese and copper, through the use of high-purity components, is a key strategy for robust and reliable bioprocessing.[2]
References
- 1. Copper impurity of iron raw material contributes to improved cell culture performance | Semantic Scholar [semanticscholar.org]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper impurity of iron raw material contributes to improved cell culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Ammonium ferric citrate proper disposal procedures
Proper disposal of ammonium (B1175870) ferric citrate (B86180) is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[1]
Engineering Controls and Safe Handling:
-
Ventilation: Always handle ammonium ferric citrate in a well-ventilated area. Use appropriate exhaust ventilation where dust is formed.[1][2]
-
Handling Practices: Avoid contact with skin and eyes.[1][3] Do not breathe in the dust.[1][2] Handle in accordance with good industrial hygiene and safety practices, including washing hands before breaks and at the end of the workday.[1][3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[1][2][4] Keep containers tightly closed.[1][2]
Step-by-Step Disposal Procedure for Solid this compound
Disposal of this compound must comply with all national and local regulations.[2] It is imperative not to discharge this material into drains, sewers, or waterways .[1][2][5][6][7]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound."
-
Check for Contamination: Determine if the waste is mixed with other substances.
-
Segregate: Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents, iodides, and tannins.[2][5][8]
Step 2: Containment and Labeling
-
Container Selection: Use a suitable, sealable, and clearly labeled container for the waste.[1][2] The original container is often the best choice.[2][9] The container must be chemically compatible with the waste and free from damage.[10]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the date, and any associated hazards.
Step 3: Collection and Storage
-
Collection: Carefully sweep up solid this compound, avoiding dust formation.[1][2][5][8]
-
Transfer: Place the collected material into the designated hazardous waste container.[1]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area while awaiting pickup.[11] This area should be secure and under the control of laboratory personnel.[10]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHRS) department.[3][11]
-
Documentation: Maintain records of waste generation and disposal as required by regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Disposal of Empty Containers
Properly cleaned containers can often be disposed of as regular trash, but procedures vary based on the nature of the chemical residue.
-
Standard Hazardous Waste Containers: For a container that held this compound, ensure it is completely empty. Deface or remove all chemical and hazard labels, remove the cap, and then it may be disposed of as regular trash.[9]
-
Acutely Hazardous Waste Containers: If the container held a substance defined as "acutely hazardous" (note: this compound is not typically on this list, but it is a critical general procedure), it must be triple-rinsed with a solvent capable of removing the residue.[9] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[9]
Quantitative Data
While specific quantitative limits for the disposal of this compound are determined by local regulations, the following data from safety data sheets provides context on its environmental impact.
| Parameter | Value | Species | Duration | Source |
| Aquatic Toxicity (LC0) | 200 mg/L | Fundulus heteroclitus (Mummichog) | 7 days | [3] |
LC0 (Lethal Concentration, 0%) is the concentration of a substance in water at which 0% of the test organisms die within a specified time.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. icgl.co.uk [icgl.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Ferric Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ammonium Ferric Citrate, offering procedural, step-by-step guidance to foster a secure and efficient research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a multi-faceted approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses with side shields are essential to protect against dust particles and potential splashes.[1][2]
-
Hand Protection: Impermeable gloves are required to prevent skin contact. Nitrile gloves are a suitable option for handling inorganic salts like this compound.[3][4][5] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[4][5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][4] In situations with a higher risk of exposure, impervious clothing may be necessary.[4][5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated or ventilation is insufficient, a NIOSH-approved respirator for nuisance exposures (such as a P95 or P1 type) should be used.[4][6]
Operational Plan: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize the inhalation of dust.[1][2][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]
Storage:
-
Keep containers tightly closed to prevent moisture absorption, as the substance is hygroscopic.[2][3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2][3]
Exposure Limits
Occupational exposure limits for this compound have been established by various regulatory bodies. These limits are typically for soluble iron salts and are expressed as a time-weighted average (TWA).
| Regulatory Body | Exposure Limit (as Fe) |
| ACGIH TLV | 1 mg/m³ (TWA) |
| OSHA PEL | 1 mg/m³ (TWA) |
| NIOSH REL | 1 mg/m³ (TWA) |
Disposal Plan: Managing Spills and Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment as outlined above.
-
Carefully sweep or scoop up the spilled solid material, avoiding the creation of dust.[3][8]
-
Place the collected material into a suitable, labeled container for disposal.[1][8]
-
Clean the spill area with water and decontaminate surfaces.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[8]
-
Do not allow the material to enter drains or waterways.[4][8]
-
Contaminated packaging should also be disposed of as hazardous waste.[7]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. neogen.com [neogen.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vdp.com [vdp.com]
- 7. targetmol.com [targetmol.com]
- 8. calpaclab.com [calpaclab.com]
- 9. platergroup.co.uk [platergroup.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
